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  • Product: 5-Chloro-2-(methylsulfonamido)benzoic acid
  • CAS: 89979-12-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid

This guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Introduction and Strategic Overview

5-Chloro-2-(methylsulfonamido)benzoic acid is a benzoic acid derivative featuring a sulfonamide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides. The synthesis of this compound is typically achieved through the sulfonylation of an amino-benzoic acid precursor. This guide will first detail the preparation of the starting material, 2-amino-5-chlorobenzoic acid, followed by its conversion to the target molecule. Subsequently, a thorough discussion of the analytical techniques for the structural elucidation and purity assessment of the final product will be presented.

Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid: A Two-Step Approach

The synthesis is strategically divided into two main stages: the preparation of the key intermediate, 2-amino-5-chlorobenzoic acid, and its subsequent sulfonylation to yield the final product.

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

The precursor, 2-amino-5-chlorobenzoic acid, can be synthesized from anthranilic acid via chlorination using sulfuryl chloride.

Reaction Scheme:

Synthesis_of_2_amino_5_chlorobenzoic_acid Anthranilic_acid Anthranilic acid reagents + SO2Cl2 (in ether) intermediate [Intermediate] reagents->intermediate Chlorination hydrolysis + H2O, HCl (aq) product 2-amino-5-chlorobenzoic acid hydrolysis->product Hydrolysis

Figure 1: Synthesis of 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

  • In a flask equipped with a reflux condenser, dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether.

  • With cooling, add 20 g of powdered anthranilic acid over a period of 10 minutes.

  • After the addition is complete, remove the solvent and excess sulfuryl chloride under vacuum.

  • Treat the residue with 150 ml of water and allow the mixture to stand for a few hours.

  • Filter the mixture and wash the residue several times with fresh water.

  • Digest the residue at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.

  • Filter the hot solution to remove any undissolved material.

  • To the filtrate, add a sodium hydroxide solution until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.

  • Filter the precipitated solid, wash with water, and recrystallize from an ethanol-water mixture to obtain 2-amino-5-chlorobenzoic acid.

Step 2: Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid

The final product is synthesized by the reaction of 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride in the presence of a base, typically pyridine.[1]

Reaction Scheme:

Synthesis_of_5_Chloro_2_methylsulfonamidobenzoic_acid starting_material 2-amino-5-chlorobenzoic acid reagents + Methanesulfonyl chloride (in Pyridine) product 5-Chloro-2-(methylsulfonamido)benzoic acid reagents->product Sulfonylation

Figure 2: Synthesis of the target compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in pyridine at 0-25 °C.[1]

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-water and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure 5-Chloro-2-(methylsulfonamido)benzoic acid.

Characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Data Summary
Technique Expected Observations
FTIR (cm⁻¹) Broad O-H stretch (carboxylic acid) around 3300-2500, C=O stretch (carboxylic acid) around 1700, N-H stretch (sulfonamide) around 3250, Asymmetric and symmetric SO₂ stretches around 1340 and 1160.
¹H NMR (ppm) Aromatic protons (3H) in the range of 7.0-8.5, a singlet for the methyl group (3H) around 3.0, and a broad singlet for the N-H proton. A downfield singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (ppm) Carbonyl carbon around 170, aromatic carbons in the range of 110-140, and the methyl carbon around 40.
Mass Spec (m/z) Molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight (249.67 g/mol ). Characteristic fragmentation includes the loss of SO₂ (64 Da).[2]
Detailed Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3]

  • C=O Stretch (Carboxylic Acid): A strong absorption band should appear around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[3]

  • N-H Stretch (Sulfonamide): A medium intensity band is anticipated around 3250 cm⁻¹ due to the N-H stretching vibration of the sulfonamide group.[4]

  • SO₂ Stretches (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: the asymmetric stretch typically appears around 1340 cm⁻¹ and the symmetric stretch around 1160 cm⁻¹.[4]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR:

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, carboxylic acid, and sulfonamido groups.

  • Methyl Protons: The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet at approximately 3.0 ppm.

  • N-H Proton: The proton on the nitrogen of the sulfonamide group is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR:

  • Carbonyl Carbon: The carbon of the carboxylic acid group will be observed as a singlet in the downfield region, around 170 ppm.[5]

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of 110-140 ppm. The specific chemical shifts will be influenced by the attached substituents.

  • Methyl Carbon: The carbon of the methyl group will give a signal at approximately 40 ppm.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2-(methylsulfonamido)benzoic acid (C₈H₈ClNO₄S), which is 249.67 g/mol . Depending on the ionization method, this may be observed as [M]⁺, [M+H]⁺, or [M-H]⁻.

  • Fragmentation Pattern: A characteristic fragmentation pattern for arylsulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[2] Therefore, a significant fragment ion at [M-64]⁺ would be expected. Other fragments may arise from the cleavage of the C-S bond or the loss of the carboxylic acid group.

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid. The provided experimental protocols, coupled with the detailed characterization data, offer a robust framework for researchers in the fields of drug discovery and chemical synthesis. The self-validating nature of the described analytical methods ensures the unambiguous identification and purity assessment of the final product.

References

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]

  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

Exploratory

physical and chemical properties of 5-Chloro-2-(methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Foreword 5-Chloro-2-(methylsulfonamido)benzoic acid, a unique sulfonamide derivative, stands as a compound of significant interest within the pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Chloro-2-(methylsulfonamido)benzoic acid, a unique sulfonamide derivative, stands as a compound of significant interest within the pharmaceutical and agrochemical research landscapes. Its structural motifs, featuring a chlorinated benzoic acid scaffold appended with a methylsulfonamido group, suggest a rich chemical profile ripe for exploration. This guide provides a comprehensive overview of its known physical and chemical properties, alongside insights into its synthesis, reactivity, and potential applications, with a particular focus on its relevance in drug discovery and development. While extensive experimental data for this specific molecule remains somewhat elusive in publicly accessible literature, this document consolidates available information and draws logical inferences from related structures to offer a valuable resource for researchers in the field.

Molecular Structure and Key Identifiers

At its core, 5-Chloro-2-(methylsulfonamido)benzoic acid is a disubstituted benzoic acid. The strategic placement of the chloro and methylsulfonamido groups on the aromatic ring is pivotal to its chemical behavior and potential biological activity.

Systematic Name: 5-Chloro-2-(methylsulfonamido)benzoic acid CAS Number: 89979-12-4 Molecular Formula: C₈H₈ClNO₄S Molecular Weight: 249.67 g/mol

Structural Representation:

synthesis_workflow start 2-Amino-5-chlorobenzoic acid intermediate Reaction with Methanesulfonyl Chloride start->intermediate Base (e.g., Pyridine) product 5-Chloro-2-(methylsulfonamido)benzoic acid intermediate->product Workup & Purification analytical_workflow sample Sample containing the analyte hplc High-Performance Liquid Chromatography (HPLC) sample->hplc Separation nmr NMR Spectroscopy sample->nmr Structural Confirmation ftir FTIR Spectroscopy sample->ftir Functional Group Analysis uv_vis UV-Vis Detection hplc->uv_vis Quantification ms Mass Spectrometry (MS) hplc->ms Identification purity Purity Assessment uv_vis->purity structure Structural Elucidation ms->structure nmr->structure ftir->structure

Foundational

5-Chloro-2-(methylsulfonamido)benzoic acid CAS number and molecular structure

An In-Depth Technical Guide to 5-Chloro-2-(methylsulfonamido)benzoic acid This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Chloro-2-(met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(methylsulfonamido)benzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Chloro-2-(methylsulfonamido)benzoic acid. It moves beyond basic data to provide actionable insights into its chemical properties, synthesis, applications, and handling, grounded in established scientific principles.

Core Chemical Identity and Molecular Structure

5-Chloro-2-(methylsulfonamido)benzoic acid is an organic compound featuring a multifaceted structure that makes it a valuable intermediate in medicinal chemistry and organic synthesis. Its Chemical Abstracts Service (CAS) registration number is 89979-12-4 .[1][2][3][4][5]

The molecule is built upon a benzoic acid core. Key functional groups are strategically positioned on the aromatic ring:

  • A carboxylic acid group (-COOH) at position 1, which imparts acidic properties and serves as a primary site for reactions like esterification and amidation.

  • A methylsulfonamido group (-NHSO₂CH₃) at position 2. This sulfonamide linkage is a critical pharmacophore in many therapeutic agents, contributing to binding interactions and modulating physicochemical properties.

  • A chloro group (-Cl) at position 5. This halogen atom significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability or binding affinity of derivative compounds.

The specific arrangement of these groups creates a unique electronic and steric profile, making it a tailored building block for targeted molecular design.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 89979-12-4 [1][3][5]
Molecular Formula C₈H₈ClNO₄S [1][3][5]
Molecular Weight 249.67 g/mol [1][3]
IUPAC Name 5-chloro-2-(methylsulfonamido)benzoic acid N/A

| Isomeric SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |[3] |

Physicochemical and Handling Properties

Understanding the physical properties of a compound is paramount for its effective use in experimental settings. 5-Chloro-2-(methylsulfonamido)benzoic acid is typically supplied as a white to off-white solid with a purity of 97% or higher.[3][5][6]

Table 2: Physicochemical and Handling Data

Property Value Notes
Appearance White solid [5]
Purity ≥97% [3][6]
Storage Conditions Room temperature, keep dry [6]
Solubility Soluble in organic solvents like DMSO and methanol. Limited solubility in water. General property of similar organic acids.

| logP (Octanol/Water) | 2.03 (Predicted) | Bioaccumulation is not expected. |

Representative Synthesis Pathway

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory approach involves the sulfonylation of an appropriate aminobenzoic acid precursor. This method is reliable and builds upon well-established organic chemistry reactions.

Experimental Rationale: The synthesis hinges on the nucleophilic nature of the amino group in 2-amino-5-chlorobenzoic acid, which readily attacks the electrophilic sulfur atom of methanesulfonyl chloride. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-5-chlorobenzoic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Cool the solution in an ice bath (0°C) and add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents).

  • Sulfonylation: Add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. The dropwise addition is critical to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water and acidified with dilute HCl. This protonates the carboxylate and precipitates the product. The crude product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The extracted product is washed, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 5-Chloro-2-(methylsulfonamido)benzoic acid.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start1 2-Amino-5-chlorobenzoic Acid reaction Sulfonylation Reaction (Anhydrous Solvent, 0°C to RT) start1->reaction start2 Methanesulfonyl Chloride start2->reaction start3 Pyridine (Base) start3->reaction workup Aqueous Acidic Workup reaction->workup HCl byproduct neutralized purify Recrystallization workup->purify product 5-Chloro-2-(methylsulfonamido)benzoic acid purify->product

Caption: A representative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The primary utility of 5-Chloro-2-(methylsulfonamido)benzoic acid lies in its role as a key intermediate for constructing more complex Active Pharmaceutical Ingredients (APIs). Its structure is particularly relevant to the development of anti-inflammatory and antimicrobial agents.

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a crucial building block for synthesizing certain NSAIDs.[6] Its structure is well-suited for developing inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The sulfonamide moiety can form critical hydrogen bonds within the active site of COX enzymes, while the substituted benzoic acid portion mimics the binding of the natural substrate, arachidonic acid.

Scaffold for Sulfonamide-Based Therapeutics

The sulfonamide group is a well-known pharmacophore responsible for the bioactivity of "sulfa drugs." These drugs function by inhibiting the dihydropteroate synthetase enzyme in bacteria, which is essential for folic acid synthesis and, consequently, bacterial growth.[7] While this specific benzoic acid derivative is not an antibiotic itself, it serves as a valuable scaffold. Researchers can modify the carboxylic acid group to link it to other molecular fragments, creating novel sulfonamide derivatives with potential antimicrobial activity against various bacterial strains, including resistant ones like Staphylococcus aureus.[7][8]

G cluster_input Core Building Block cluster_process Synthetic Modification cluster_output Potential Therapeutic Agents start 5-Chloro-2-(methylsulfonamido) benzoic acid process Chemical Synthesis (e.g., Amidation, Esterification) start->process output1 NSAID Analogs (COX Inhibitors) process->output1 output2 Novel Sulfonamide Antimicrobials process->output2

Caption: Role as a versatile intermediate in drug development pathways.

Safety, Handling, and Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Chloro-2-(methylsulfonamido)benzoic acid is not detailed in the provided search results, general precautions for structurally related chlorinated and sulfonated aromatic carboxylic acids should be followed.

  • Hazard Identification : May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as dust.[9]

  • Handling : Use in a well-ventilated area or with a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid generating dust.[11]

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of soap and water.[12]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • Ingestion : Rinse mouth and consult a physician.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

5-Chloro-2-(methylsulfonamido)benzoic acid is more than a simple chemical reagent; it is a strategically designed molecular building block. Its combination of a reactive carboxylic acid, a bio-active sulfonamide group, and a stabilizing chloro-substituent makes it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For researchers in drug discovery, this compound offers a reliable and versatile starting point for developing novel NSAIDs and antimicrobial agents. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

  • Hoffman Fine Chemicals. CAS 89979-12-4 | 5-Chloro-2-(methylsulfonamido)benzoic acid | MFCD09047192.
  • Parchem. 5-Chloro-2-(Methylsulfonamido)Benzoic Acid (Cas 89979-12-4).
  • Cenmed Enterprises. 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667).
  • Biosynth. 5-Chloro-2-(methylsulfonamido)benzoic acid | 89979-12-4 | PDA97912.
  • Guidechem. 5-Chloro-2-(MethylsulfonaMido)benzoic Acid 89979-12-4.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
  • Fisher Scientific. SAFETY DATA SHEET - Benzoic acid, 2-chloro-5-nitro-.
  • National Institute of Standards and Technology.
  • Chem-Impex. 2-Chloro-5-(methylsulfonyl)benzoic acid.
  • PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF.
  • MySkinRecipes. 5-Chloro-2-(methylsulfonamido)benzoic Acid.
  • AK Scientific, Inc.
  • Thermo Fisher Scientific.

Sources

Exploratory

The Genesis of a Modern Scaffold: A Synthetic and Mechanistic Analysis of 5-Chloro-2-(methylsulfonamido)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Sulfonamide Revolution and the Rise of Substituted Benzoic Acids The journey to 5-Chloro-2-(methylsulfonamido)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonamide Revolution and the Rise of Substituted Benzoic Acids

The journey to 5-Chloro-2-(methylsulfonamido)benzoic acid begins with the groundbreaking discovery of sulfonamides, the first class of synthetic antibacterial agents. This era was launched in the 1930s with the development of Prontosil, a sulfonamide-containing dye, by German chemist Gerhard Domagk.[1][2] It was soon discovered that the active antibacterial agent was not the dye itself, but its in vivo metabolite, sulfanilamide.[3] This revelation opened the floodgates for the synthesis of thousands of sulfonamide derivatives, revolutionizing the treatment of bacterial infections and marking the dawn of the antibiotic age.[4][5]

The core structure, a sulfonyl group directly attached to an amino group, proved to be a remarkably versatile pharmacophore. Concurrently, substituted benzoic acids were being explored as key intermediates and final products in a wide array of chemical applications, from pharmaceuticals to materials science. The convergence of these two fields of study—the proven biological activity of sulfonamides and the synthetic utility of substituted benzoic acids—created a fertile ground for the exploration of molecules combining these functionalities. 5-Chloro-2-(methylsulfonamido)benzoic acid is a prime example of this molecular hybridization, offering a scaffold with potential applications in medicinal chemistry and beyond.

A Plausible Synthetic Pathway: From Anthranilic Acid to the Target Molecule

The most logical and efficient synthetic route to 5-Chloro-2-(methylsulfonamido)benzoic acid likely commences with a readily available starting material, 2-amino-5-chlorobenzoic acid. This precursor contains the necessary chloro- and amino-substituted benzoic acid framework. The key transformation is the introduction of the methylsulfonamido group at the 2-position.

The overall proposed synthetic workflow is depicted below:

G A 2-Amino-5-chlorobenzoic Acid B Sulfonylation Reaction A->B Methanesulfonyl Chloride, Pyridine (base), Dichloromethane (solvent) C 5-Chloro-2-(methylsulfonamido)benzoic Acid B->C Reaction Work-up D Purification C->D Acidification, Filtration E Final Product D->E Recrystallization

Figure 1: Proposed synthetic workflow for 5-Chloro-2-(methylsulfonamido)benzoic acid.

Step 1: Sulfonylation of 2-Amino-5-chlorobenzoic Acid

The critical step in this synthesis is the formation of the sulfonamide bond. This is classically achieved by reacting an amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-5-chlorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.2 eq.) to the suspension and stir until a clear solution is obtained. The pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Sulfonyl Chloride Addition: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl to remove excess pyridine, then with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the methanesulfonyl chloride.

G 2-Amino-5-chlorobenzoic Acid 2-Amino-5-chlorobenzoic Acid Sulfonamide Formation Sulfonamide Formation 2-Amino-5-chlorobenzoic Acid->Sulfonamide Formation Nucleophilic Attack HCl byproduct HCl byproduct Sulfonamide Formation->HCl byproduct Elimination Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Sulfonamide Formation Pyridinium Hydrochloride Pyridinium Hydrochloride HCl byproduct->Pyridinium Hydrochloride Pyridine Pyridine Pyridine->Pyridinium Hydrochloride Neutralization

Figure 2: Simplified mechanistic relationship in the sulfonylation step.

The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-chlorobenzoic acid acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group. The pyridine in the reaction mixture serves a dual purpose: it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium intermediate.

Step 2: Purification by Recrystallization

The crude product obtained after work-up will likely contain minor impurities. Recrystallization is a standard and effective method for purifying solid organic compounds.

Experimental Protocol:

  • Solvent Selection: Choose an appropriate solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for compounds of this polarity.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Characterization and Data

The final product, 5-Chloro-2-(methylsulfonamido)benzoic acid, would be characterized by standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
Melting Point A sharp melting point range, indicating high purity.
¹H NMR Resonances corresponding to the aromatic protons, the methyl protons of the sulfonamide group, and the carboxylic acid proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₈ClNO₄S, MW: 249.67 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid represents a straightforward yet elegant example of applying fundamental organic reactions to construct a molecule with potential biological and chemical significance. The sulfonylation of an appropriately substituted anthranilic acid is a robust and reliable method for accessing this class of compounds.

The presence of three distinct functional groups—a carboxylic acid, a sulfonamide, and a chloro substituent—on a benzene ring makes this molecule an attractive scaffold for further chemical modification. The carboxylic acid can be converted to esters, amides, or other derivatives. The sulfonamide nitrogen can potentially be alkylated, and the aromatic ring can undergo further substitution reactions, opening up a vast chemical space for the development of new compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science. This in-depth guide provides the foundational knowledge for the synthesis and further exploration of this versatile chemical entity.

References

  • Hektoen International. Sulfonamides: The first synthetic antibacterial agents. [Link]

  • ResearchGate. History of Sulfonamides. [Link]

  • YouTube. Historical Perspective of Sulfonamide Drugs (Sulfa drugs). [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Huvepharma. Sulfonamides: A Short History And Their Importance For Livestock Use. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-(methylsulfonamido)benzoic Acid

Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloro-2-(methylsulfonamido)benzoic acid, a compound of interest in pharmaceutical development. Given...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloro-2-(methylsulfonamido)benzoic acid, a compound of interest in pharmaceutical development. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines robust experimental protocols for determining aqueous and organic solvent solubility, as well as for assessing the compound's stability under various stress conditions as mandated by international guidelines. The methodologies are designed to be self-validating and are grounded in established principles of pharmaceutical analysis, ensuring the generation of reliable and reproducible data crucial for formulation development, shelf-life prediction, and regulatory submissions.

Introduction to 5-Chloro-2-(methylsulfonamido)benzoic Acid

5-Chloro-2-(methylsulfonamido)benzoic acid belongs to the sulfonamide class of compounds, which have been a cornerstone of medicinal chemistry for decades.[1][2] Sulfonamides are known for a wide range of biological activities, and their derivatives are continually explored for new therapeutic applications.[3] The structure of 5-Chloro-2-(methylsulfonamido)benzoic acid, featuring a chlorinated benzoic acid moiety and a methylsulfonamido group, suggests a complex physicochemical profile that warrants thorough investigation. A comprehensive understanding of its solubility and stability is a prerequisite for any successful drug development program.[]

Molecular Structure:

Caption: Molecular structure of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[][5] We will outline two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for pre-formulation and formulation development.[6][7]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, which is the maximum concentration that can be achieved in a solvent at a given temperature.[8][9]

Experimental Protocol:

  • Preparation: Prepare a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile).

  • Addition of Compound: Add an excess amount of 5-Chloro-2-(methylsulfonamido)benzoic acid to each vial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

Data Presentation:

The results should be summarized in a table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µg/mL)
Water25[Experimental Value][Experimental Value]
0.1 N HCl25[Experimental Value][Experimental Value]
PBS (pH 7.4)25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value]
Acetonitrile25[Experimental Value][Experimental Value]
Kinetic Solubility Protocol

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[10][11]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 5-Chloro-2-(methylsulfonamido)benzoic acid in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 2 hours).[12]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[6]

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO B Serial dilution of stock solution into aqueous buffer in a 96-well plate A->B Dispense C Incubate at controlled temperature (e.g., 2 hours) B->C Equilibrate D Measure turbidity using a nephelometer C->D Read E Determine kinetic solubility (concentration at first precipitation) D->E Calculate

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[13] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[14]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any stability study. This method must be able to separate the intact API from its degradation products.

Protocol for Method Development:

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with buffers like phosphate or acetate) to achieve optimal separation.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (see section 3.2) to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][15]

Forced Degradation Protocols

The following are standard stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

This assesses the compound's stability in the presence of water and at different pH values.

Protocol:

  • Sample Preparation: Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

This evaluates the compound's susceptibility to oxidation.[16]

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: Store the solution at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.

This assesses the stability of the solid compound at elevated temperatures.[17]

Protocol:

  • Sample Preparation: Place the solid compound in a controlled environment (e.g., a stability chamber).

  • Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period.

  • Analysis: At various time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

This determines the compound's sensitivity to light.[13][18]

Protocol:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1][2]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After a specified duration of exposure, analyze both the light-exposed and dark control samples by HPLC.

G cluster_stress Stress Conditions cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) E Sample at Time Points A->E B Oxidative (H₂O₂) B->E C Thermal (Solid State) C->E D Photolytic (UV/Vis Light) D->E F Analyze via Stability-Indicating HPLC Method E->F G Identify and Quantify Degradants F->G

Caption: General Workflow for Forced Degradation Studies.

Data Presentation for Stability Studies:

The results of the forced degradation studies should be presented in a clear, tabular format.

Stress Condition Duration % Assay of Parent Compound % Total Degradation Major Degradants (RRT)
0.1 N HCl at 60°C7 days[Experimental Value][Experimental Value][Experimental Value]
0.1 N NaOH at 60°C7 days[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂ at RT24 hours[Experimental Value][Experimental Value][Experimental Value]
Solid at 80°C14 days[Experimental Value][Experimental Value][Experimental Value]
Light Exposure[Irradiance Level][Experimental Value][Experimental Value][Experimental Value]

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of 5-Chloro-2-(methylsulfonamido)benzoic acid. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to advance this compound through the development pipeline. The emphasis on validated, stability-indicating methods ensures the integrity of the data, which is paramount for making informed decisions regarding formulation strategies, packaging, storage conditions, and regulatory compliance.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-4. Available from: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available from: [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Kumar, R., et al. (2019). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 87(4), 31. Available from: [Link]

  • World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Available from: [Link]

  • Pires, B. R., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 324. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available from: [Link]

  • Bergström, C. A., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31. Available from: [Link]

  • TA Instruments. (2024). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Patel, P. N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link]

  • Teva API. Solving solubility issues in modern APIs. Available from: [Link]

  • SlideShare. (2016). Drug Stability. Available from: [Link]

  • Reddy, Y. R., & Kumar, K. K. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy, 8(9), 421-429. Available from: [Link]

  • IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • Patel, P. N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Available from: [Link]

  • Singh, S. (2012). Stability testing of pharmaceutical products. SlideShare. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q1(R1) Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Metrohm. Oxidation stability of cosmetic and pharmaceutical raw materials. Available from: [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products. Available from: [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. Available from: [Link]

  • Savant Labs. (2024). ASTM D2619 (Hydrolytic Stability). Available from: [Link]

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Exploratory

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-2-(methylsulfonamido)benzoic acid

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-Chloro-2-(methylsulfonamido)benzoic acid....

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-Chloro-2-(methylsulfonamido)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the synthesis, spectroscopic characterization, and in-depth computational analysis of the title compound. The guide emphasizes the integration of experimental techniques with theoretical calculations to elucidate the structural, electronic, and intermolecular interaction properties of 5-Chloro-2-(methylsulfonamido)benzoic acid. Key computational methods covered include Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, providing a holistic understanding of the molecule's behavior and potential applications.

Introduction

5-Chloro-2-(methylsulfonamido)benzoic acid is a molecule of interest due to the presence of several key functional groups: a carboxylic acid, a sulfonamide, and a chlorinated aromatic ring. Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The benzoic acid moiety is also a common scaffold in medicinal chemistry. The presence of a chloro-substituent can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and pharmacokinetic profile.

A thorough understanding of the structural and electronic properties of 5-Chloro-2-(methylsulfonamido)benzoic acid is crucial for its potential development as a therapeutic agent or functional material. This guide outlines a synergistic approach, combining experimental characterization with advanced computational modeling to provide a detailed molecular portrait.

Synthesis and Experimental Characterization

The synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid can be achieved through a multi-step process, which may involve the chlorosulfonation of a suitable benzoic acid derivative followed by amination. A generalized synthetic pathway is outlined below.

General Synthetic Protocol
  • Starting Material: 2-amino-5-chlorobenzoic acid.

  • Sulfonylation: React 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature.

  • Work-up and Purification: Following the reaction, an acidic work-up is performed to protonate the carboxylic acid. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline 5-Chloro-2-(methylsulfonamido)benzoic acid.

Spectroscopic Characterization

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in the synthesized compound. The experimental FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. These experimental frequencies can be compared with theoretical values obtained from DFT calculations for a more detailed assignment.

Expected Characteristic FT-IR Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3200-2500 (broad)
N-H (Sulfonamide)Stretching3300-3200
C=O (Carboxylic Acid)Stretching1720-1680
S=O (Sulfonamide)Asymmetric Stretching1350-1300
S=O (Sulfonamide)Symmetric Stretching1160-1120
C-ClStretching800-600

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the O-H proton of the carboxylic acid, and the methyl protons of the methylsulfonyl group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. This experimental data is invaluable for validating the results of theoretical geometry optimization. The crystal structure would likely reveal intermolecular hydrogen bonding interactions involving the carboxylic acid and sulfonamide groups, which are crucial for the formation of supramolecular assemblies.

Computational and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the molecular properties of 5-Chloro-2-(methylsulfonamido)benzoic acid. Density Functional Theory (DFT) is a widely used method for these investigations.

Density Functional Theory (DFT) Calculations

DFT calculations are performed to obtain the optimized molecular geometry, vibrational frequencies, and electronic properties of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Computational Protocol:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization: The initial structure of the molecule is drawn and optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

  • Vibrational Frequency Analysis: This calculation provides the theoretical vibrational frequencies, which are then compared with the experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Workflow for DFT Calculations

DFT Workflow start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check_freq Check for Imaginary Frequencies freq->check_freq check_freq->opt Found fmo FMO Analysis (HOMO-LUMO) check_freq->fmo None mep MEP Calculation fmo->mep end Optimized Structure & Electronic Properties mep->end

Caption: A flowchart illustrating the key steps in the DFT-based computational analysis of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In 5-Chloro-2-(methylsulfonamido)benzoic acid, these regions are expected around the oxygen atoms of the carboxylic and sulfonyl groups.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack. These regions are anticipated around the hydrogen atoms of the carboxylic acid and sulfonamide groups.

  • Green regions: Represent neutral or near-zero potential.

The MEP map provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal.

Key aspects of Hirshfeld surface analysis:

  • d_norm surface: This surface is mapped with the normalized contact distance, which helps to identify close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total Hirshfeld surface can be determined. For 5-Chloro-2-(methylsulfonamido)benzoic acid, significant contributions from O···H, H···H, and Cl···H contacts are expected.

Hirshfeld Surface Analysis Workflow

Hirshfeld Workflow cif Crystallographic Information File (CIF) hs_calc Calculate Hirshfeld Surface cif->hs_calc dnorm Map d_norm Surface hs_calc->dnorm fp Generate 2D Fingerprint Plots hs_calc->fp analysis Quantify Intermolecular Interactions dnorm->analysis fp->analysis

Caption: A simplified workflow for performing Hirshfeld surface analysis from crystallographic data.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is particularly relevant for assessing the potential of 5-Chloro-2-(methylsulfonamido)benzoic acid as a drug candidate.

Molecular Docking Protocol:

  • Target Selection: A relevant protein target is chosen based on the desired therapeutic application. For sulfonamides, common targets include dihydropteroate synthase (DHPS) for antibacterial activity or carbonic anhydrases for other therapeutic areas.

  • Ligand and Receptor Preparation: The 3D structure of 5-Chloro-2-(methylsulfonamido)benzoic acid is optimized. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: Using software such as AutoDock or Schrödinger Suite, the ligand is docked into the active site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

The binding affinity, typically expressed as a docking score or binding energy, provides an estimate of the ligand's potency.

Integrated Analysis and Conclusion

The integration of experimental and computational data provides a robust and comprehensive understanding of 5-Chloro-2-(methylsulfonamido)benzoic acid. Experimental techniques provide tangible data on the molecule's synthesis and bulk properties, while computational methods offer insights at the atomic and electronic levels.

This guide has outlined a systematic approach to characterizing 5-Chloro-2-(methylsulfonamido)benzoic acid. The synthesis and spectroscopic analysis confirm its chemical identity and structure. DFT calculations provide a detailed picture of its electronic properties and reactivity. Hirshfeld surface analysis elucidates the nature and extent of intermolecular interactions in the solid state. Finally, molecular docking simulations can predict its potential as a bioactive agent by exploring its interactions with specific protein targets. This multi-faceted approach is essential for the rational design and development of new molecules in medicinal chemistry and materials science.

References

  • Sarojini, K., & Krishnan, H. (Year). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Ali, A., et al. (Year). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC. [Link]

Foundational

An In-depth Technical Guide to the Known Derivatives and Analogs of 5-Chloro-2-(methylsulfonamido)benzoic Acid

Abstract 5-Chloro-2-(methylsulfonamido)benzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of structural features amenable to derivatization for the exploration of diverse biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-(methylsulfonamido)benzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of structural features amenable to derivatization for the exploration of diverse biological activities. While direct literature on an extensive library of its derivatives is nascent, the foundational principles of medicinal chemistry and the rich body of research on analogous structures, particularly N-sulfonyl anthranilic acids, provide a robust framework for understanding its potential. This guide synthesizes the available information on related compounds to present a comprehensive overview of the known and potential derivatives of 5-Chloro-2-(methylsulfonamido)benzoic acid, their synthesis, and their prospective therapeutic applications, with a focus on anti-inflammatory and anticancer activities.

Introduction: The 5-Chloro-2-(methylsulfonamido)benzoic Acid Scaffold

5-Chloro-2-(methylsulfonamido)benzoic acid belongs to the class of N-sulfonylated anthranilic acids. This structural motif is of significant interest in drug discovery due to the presence of several key functional groups that can be readily modified to modulate physicochemical properties and biological activity. The core structure comprises a benzoic acid moiety, which can participate in key interactions with biological targets, a sulfonamide group that can act as a hydrogen bond donor and acceptor, and a chloro substituent that can influence lipophilicity and metabolic stability.

The N-sulfonyl anthranilic acid scaffold is a crucial pharmacophore found in a variety of biologically active molecules.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as anti-inflammatory,[2] antimicrobial,[3] and anticancer agents.[4] The parent compound, 5-Chloro-2-(methylsulfonamido)benzoic acid, serves as a valuable starting material for the synthesis of novel therapeutic candidates.

Synthetic Strategies for Derivatization

The derivatization of 5-Chloro-2-(methylsulfonamido)benzoic acid can be approached through several well-established synthetic routes, primarily targeting the carboxylic acid and the sulfonamide functionalities.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification to generate esters, amides, and bioisosteric replacements, which can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Standard coupling methodologies can be employed for the synthesis of ester and amide derivatives. For instance, activation of the carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with a wide range of alcohols or amines, can yield the corresponding esters and amides.[5]

Proposed Experimental Protocol: Synthesis of a Representative Amide Derivative

  • To a solution of 5-Chloro-2-(methylsulfonamido)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like EDC (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

G start 5-Chloro-2-(methylsulfonamido)benzoic Acid reagents EDC, DMAP, Amine (R-NH2) DCM or DMF start->reagents product Amide Derivative reagents->product

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles and acylsulfonamides.

Modification of the Sulfonamide Moiety

While the methyl group on the sulfonamide is relatively inert, the sulfonamide nitrogen can be further substituted in some cases, or the entire methylsulfonyl group can be replaced with other sulfonyl moieties (e.g., arylsulfonyl groups) starting from 2-amino-5-chlorobenzoic acid.

Known Analogs and Their Biological Activities

While specific derivatives of 5-Chloro-2-(methylsulfonamido)benzoic acid are not extensively reported, the biological activities of closely related analogs provide valuable insights into the potential therapeutic applications of this scaffold.

Anti-inflammatory and Analgesic Potential

N-sulfonyl anthranilic acids are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Several studies on N-sulfonyl anthranilic acid derivatives have demonstrated their potential as anti-inflammatory agents, likely through the inhibition of cyclooxygenase (COX) enzymes.[1][2] For instance, certain N-sulfonyl anthranilic acids have shown potent inhibitory activity against COX-2.[2]

Table 1: Anti-inflammatory Activity of Representative N-sulfonyl Anthranilic Acid Derivatives

Compound IDR Group on SulfonylCOX-2 Inhibition (IC50)Reference
4c p-OMe-phenylPotent[1]
4d p-Br-phenylPotent[1]
Anticancer Activity

The sulfonamide moiety is present in numerous anticancer drugs. Derivatives of structurally similar sulfonated benzamides have shown promising anticancer activity. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some compounds showing potent activity and inducing cell cycle arrest and apoptosis.

G compound Sulfonamide Derivative target Cancer Cell compound->target effect1 Cell Cycle Arrest target->effect1 effect2 Apoptosis target->effect2

Gamma-Secretase Modulation

There is growing interest in sulfonamide-containing compounds as modulators of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[6][7] Small molecule modulators can allosterically alter the activity of gamma-secretase, leading to the production of shorter, less amyloidogenic Aβ peptides.[8][9] Given the structural similarities to some known gamma-secretase modulators, derivatives of 5-Chloro-2-(methylsulfonamido)benzoic acid represent an interesting scaffold for the development of novel Alzheimer's disease therapeutics.

Structure-Activity Relationships (SAR)

Based on the literature for related N-sulfonyl anthranilic acids, several SAR trends can be postulated for derivatives of 5-Chloro-2-(methylsulfonamido)benzoic acid.

  • Substitution on the Sulfonamide's Aryl Group: For N-arylsulfonyl anthranilic acids, the nature and position of substituents on the aryl ring significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, affecting target binding.[10][11]

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can impact potency and selectivity. The nature of the alcohol or amine used for derivatization introduces new points of interaction with the biological target.

  • The Role of the Chloro Substituent: The 5-chloro substituent is expected to enhance lipophilicity, which may improve cell membrane permeability. It can also occupy a hydrophobic pocket in the target's active site.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of 5-Chloro-2-(methylsulfonamido)benzoic acid, a battery of in vitro assays can be employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14]

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available kits or established protocols.[15][16][17][18][19]

Protocol Outline (Fluorometric Assay):

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and enzyme (COX-1 or COX-2) solutions.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX enzyme to the wells and pre-incubate with the inhibitors.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vitro Gamma-Secretase Modulation Assay

A cell-based assay can be used to measure the effect of compounds on the production of different Aβ peptide species (e.g., Aβ40 and Aβ42).

Protocol Outline:

  • Cell Culture: Culture cells that overexpress the amyloid precursor protein (APP), such as HEK293-APP cells.

  • Compound Treatment: Treat the cells with test compounds for a defined period.

  • Aβ Measurement: Collect the cell culture supernatant and measure the levels of Aβ40 and Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Determine the effect of the compounds on the Aβ42/Aβ40 ratio. A decrease in this ratio indicates a potential gamma-secretase modulatory effect.

Conclusion and Future Perspectives

5-Chloro-2-(methylsulfonamido)benzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the extensive knowledge base of structurally related N-sulfonyl anthranilic acids and other sulfonamide-containing compounds, a rational design approach can be employed to synthesize and evaluate new derivatives with potential anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on the systematic derivatization of this core structure and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic potential. The exploration of diverse amide and ester derivatives, as well as bioisosteric replacements for the carboxylic acid, will be crucial in identifying lead compounds with optimized efficacy, selectivity, and pharmacokinetic profiles.

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Exploratory

An In-Depth Technical Guide to the Mechanisms of Action of Sulfonamide-Containing Benzoic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The sulfonamide moiety, particularly when integrated into a benzoic acid scaffold, re...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The sulfonamide moiety, particularly when integrated into a benzoic acid scaffold, represents a cornerstone of modern medicinal chemistry. Historically recognized for their revolutionary antibacterial effects, these compounds have since demonstrated a remarkable polypharmacology, engaging with a diverse array of biological targets. This guide provides an in-depth technical exploration of the three primary mechanisms of action: the foundational antibacterial activity through dihydropteroate synthase (DHPS) inhibition, the potent anti-inflammatory effects via selective cyclooxygenase-2 (COX-2) inhibition, and the increasingly significant anticancer properties mediated by carbonic anhydrase (CA) inhibition. By elucidating the molecular interactions, signaling pathways, and validated experimental protocols, this document serves as a comprehensive resource for professionals engaged in the research and development of sulfonamide-based therapeutics.

The Cornerstone Mechanism: Antibacterial Action via Dihydropteroate Synthase (DHPS) Inhibition

The discovery of sulfonamides as antibacterial agents was a watershed moment in medicine.[1] Their efficacy is rooted in a highly selective disruption of a metabolic pathway essential for bacteria but absent in humans.

The Bacterial Folate Pathway: An Essential and Selective Target

Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[2] This pathway produces tetrahydrofolate, a critical cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3] The enzyme dihydropteroate synthase (DHPS) is a key player in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[4] By inhibiting this step, sulfonamides halt the production of essential building blocks, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[2][3] This metabolic distinction—bacterial synthesis versus human dietary uptake—is the foundation of the sulfonamides' selective toxicity and therapeutic window.

Mechanism of Competitive Inhibition

Sulfonamide-containing benzoic acids are structural analogues of the native DHPS substrate, PABA.[5] This structural mimicry allows them to act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[6] This binding event physically occludes PABA from the active site, preventing the synthesis of dihydropteroate.[7] The inhibitory potency is directly related to the drug's ability to compete with PABA for this enzymatic site.[6][8]

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide Sulfonamide-Benzoic Acid Sulfonamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids

Caption: Competitive inhibition of bacterial DHPS by sulfonamides.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This protocol provides a standardized method for assessing the antibacterial efficacy of a sulfonamide-containing compound. The principle relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with bacteria, creating a concentration gradient. The resulting zone of growth inhibition is proportional to the compound's activity.

Causality: This assay is a foundational, cost-effective method to rapidly screen for and quantify bacteriostatic or bactericidal activity. It provides a clear visual confirmation of a compound's ability to inhibit microbial growth, which is the expected outcome of successful DHPS inhibition.

Methodology:

  • Prepare Inoculum: Aseptically pick several colonies of the test bacterium (e.g., E. coli ATCC 25922) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Prepare Compound Disks: Sterilize 6 mm paper disks. Aseptically impregnate the sterile disks with a known concentration of the sulfonamide-benzoic acid derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely. A solvent-only disk must be used as a negative control.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.[9] Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[9]

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where no bacterial growth is observed.[9] The diameter is recorded in millimeters. A larger zone indicates greater susceptibility of the bacterium to the compound.

Anti-inflammatory Action: Selective Cyclooxygenase-2 (COX-2) Inhibition

A significant class of sulfonamide-containing drugs, including the clinically used celecoxib, functions as potent anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[10]

The Arachidonic Acid Cascade and the Role of COX Isoforms

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Two primary isoforms exist:

  • COX-1: Constitutively expressed in most tissues, playing a homeostatic role in functions like gastric cytoprotection and platelet aggregation.

  • COX-2: Inducibly expressed at sites of inflammation by cytokines and other inflammatory stimuli.

The Rationale for Selectivity: Non-selective COX inhibitors (traditional NSAIDs) inhibit both isoforms, leading to therapeutic anti-inflammatory effects (via COX-2 inhibition) but also significant gastrointestinal side effects (via COX-1 inhibition). The development of selective COX-2 inhibitors was driven by the goal of retaining anti-inflammatory efficacy while minimizing gastric toxicity. The para-sulfamoylphenyl moiety is a crucial structural feature for achieving this selectivity.[12][13]

COX Pathway Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection) COX1->PGs_Homeostatic PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation Sulfonamide Selective Sulfonamide Inhibitor Sulfonamide->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by sulfonamides in the prostaglandin pathway.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of an inhibitor is quantified by comparing its 50% inhibitory concentration (IC₅₀) against each isoform. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater preference for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib>1000.41 ± 0.03>243[12]
Compound 4b>1000.35 ± 0.02>285[12]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes.

Causality: This enzyme-based assay directly measures the compound's ability to inhibit the target enzymes, providing quantitative data (IC₅₀) on both potency and selectivity. This is the definitive experiment to confirm a COX-inhibition mechanism and is crucial for structure-activity relationship (SAR) studies.

Methodology (based on Cayman Chemical Kit No. 700100 as cited in[14]):

  • Reagent Preparation: Prepare all reagents (heme, enzyme, arachidonic acid substrate, colorimetric substrate) according to the manufacturer's instructions. The assay buffer is typically Tris-HCl.

  • Enzyme Addition: Add purified ovine COX-1 or human recombinant COX-2 enzyme to a series of wells in a 96-well plate. Include a background well (no enzyme) and a 100% initial activity well (enzyme, no inhibitor).

  • Inhibitor Addition: Add various concentrations of the sulfonamide-benzoic acid derivative (typically in DMSO, final concentration <1%) to the enzyme-containing wells. Add an equivalent volume of solvent to the control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

  • Develop Color: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The COX reaction produces PGG₂, which peroxidizes the substrate, causing a color change that can be measured spectrophotometrically.

  • Read Absorbance: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticancer Mechanisms: Targeting Carbonic Anhydrases (CAs)

The sulfonamide group is a classic zinc-binding pharmacophore, making it an excellent inhibitor of zinc-containing metalloenzymes like carbonic anhydrases. This activity is a key mechanism for the anticancer effects of many sulfonamide derivatives.[10][15]

Role of CAs in the Tumor Microenvironment

Cancer cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of acidic byproducts like lactic acid and CO₂. To survive and proliferate in this acidic milieu, tumor cells upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII.[15][16] These enzymes are minimally expressed in normal tissues but are overexpressed in many hypoxic tumors.[15]

CA IX catalyzes the rapid hydration of extracellular CO₂ to bicarbonate and protons. This action maintains a neutral-to-alkaline intracellular pH (pHi), which is favorable for cell proliferation and survival, while contributing to an acidic extracellular pH (pHe). This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy.[15] By inhibiting CA IX, sulfonamides disrupt this critical pH-regulating mechanism, leading to intracellular acidification and subsequent apoptosis, and a less aggressive extracellular environment.[17]

CA IX in Tumor Microenvironment Tumor Cell vs. Extracellular Space cluster_0 Tumor Cell cluster_1 Extracellular Space Metabolism Glycolytic Metabolism CO2_in CO₂ Metabolism->CO2_in CO2_out CO₂ CO2_in->CO2_out Diffusion H2O_in H₂O Alkaline_pH Alkaline Intracellular pH (pHi) (Promotes Proliferation) CAIX Carbonic Anhydrase IX (CA IX) CO2_out->CAIX H2O_out H₂O H2O_out->CAIX HCO3 HCO₃⁻ Proton H⁺ Acidic_pH Acidic Extracellular pH (pHe) (Promotes Invasion & Metastasis) Proton->Acidic_pH CAIX->HCO3 Catalyzes CAIX->Proton Catalyzes Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibits

Caption: Inhibition of CA IX disrupts pH regulation in the tumor microenvironment.

Quantitative Data: Inhibition of CA Isoforms

The therapeutic potential of sulfonamides as anticancer agents relies on their selectivity for tumor-associated isoforms (IX, XII) over ubiquitous cytosolic isoforms (I, II).

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Acetazolamide (AAZ)25012255.7[15]
Sulfonamide 8a94.433.210.115.3[15]
Sulfonamide 4e-155010.93-[18]
Sulfonamide 4g-392025.06-[18]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is a highly sensitive biophysical method to measure the catalytic activity of CA and its inhibition. It measures the pH change that occurs as CO₂ is hydrated to bicarbonate and a proton.

Causality: This assay directly measures the fundamental catalytic function of the target enzyme in real-time. By observing the change in the rate of CO₂ hydration in the presence of an inhibitor, it provides a precise determination of the inhibition constant (Ki), which is the most accurate measure of an inhibitor's potency.

Methodology (as described in[16]):

  • Instrument Setup: Utilize a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over milliseconds. The system should be temperature-controlled (e.g., 25°C).

  • Reagent Preparation:

    • Buffer: Prepare a buffer solution (e.g., 20 mM HEPES or TAPS) containing a pH indicator (e.g., 4-nitrophenol). The starting pH should be set where the indicator is sensitive to small changes (e.g., pH 7.5).

    • Enzyme Solution: Prepare a solution of the purified CA isoform (e.g., hCA IX) in the same buffer.

    • Inhibitor Stock: Prepare a stock solution of the sulfonamide-benzoic acid derivative in a suitable solvent (e.g., DMSO).

    • CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water.

  • Assay Procedure:

    • One syringe of the stopped-flow instrument is loaded with the enzyme/inhibitor solution (pre-incubated for 10-15 minutes to reach binding equilibrium).

    • The second syringe is loaded with the CO₂-saturated water solution and the pH indicator.

  • Data Acquisition: The two solutions are rapidly mixed, initiating the hydration reaction. The drop in pH is monitored by the change in absorbance of the pH indicator over time. The instrument records the absorbance change as a function of time.

  • Data Analysis: The initial rate of the reaction (the slope of the absorbance vs. time curve) is calculated. This is repeated for a range of inhibitor concentrations.

  • Ki Determination: The enzyme activity (initial rate) is plotted against the inhibitor concentration. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) or using the Cheng-Prusoff equation if IC₅₀ is determined.

Integrated Experimental Workflow

The evaluation of a novel sulfonamide-containing benzoic acid derivative follows a logical progression from initial screening to detailed mechanistic studies. This ensures that resources are directed toward the most promising candidates.

Experimental Workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary Biological Screening Synthesis->Primary_Screening Antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) Primary_Screening->Antimicrobial If Antibacterial Target Anticancer Anticancer Cell Proliferation (e.g., MTT Assay) Primary_Screening->Anticancer If Anticancer Target Anti_inflammatory Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) Primary_Screening->Anti_inflammatory If Anti-inflammatory Target Hit_Identified Hit Compound Identified Antimicrobial->Hit_Identified Anticancer->Hit_Identified Anti_inflammatory->Hit_Identified Mechanism_Study Mechanism of Action Studies Hit_Identified->Mechanism_Study DHPS_Assay DHPS Enzyme Inhibition Assay Mechanism_Study->DHPS_Assay CA_Assay Carbonic Anhydrase Inhibition Assay (Ki) Mechanism_Study->CA_Assay COX_Assay COX-1/COX-2 Inhibition Assay (IC₅₀) Mechanism_Study->COX_Assay Lead_Optimization Lead Optimization (SAR Studies) DHPS_Assay->Lead_Optimization CA_Assay->Lead_Optimization COX_Assay->Lead_Optimization

Caption: A logical workflow for the evaluation of sulfonamide derivatives.

Conclusion

Sulfonamide-containing benzoic acids are a privileged scaffold in drug discovery, demonstrating a remarkable capacity to inhibit distinct and therapeutically vital enzyme classes. Their mechanisms of action, ranging from the classic competitive inhibition of bacterial DHPS to the selective inhibition of COX-2 and tumor-associated carbonic anhydrases, underscore their versatility. A thorough understanding of these molecular mechanisms, coupled with robust and validated experimental protocols, is paramount for the rational design and development of next-generation therapeutics that can effectively address infectious diseases, inflammatory disorders, and cancer.

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  • A. D. B. Wright, et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health. [Link]

  • Autech. (n.d.). Understanding Sulfonamides: Mechanisms and Applications. Autech. [Link]

  • C. T. Supuran, et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. [Link]

  • E. K. Marshall Jr., et al. (1941). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PubMed. [Link]

  • C. T. Supuran, et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • A. K. H. A. El-Sayed, et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Institutes of Health. [Link]

  • H. L. Zhu, et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. National Institutes of Health. [Link]

  • MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • ResearchGate. (1941). (PDF) STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OF p-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. ResearchGate. [Link]

  • S. M. El-Moghazy, et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • K. A. El-Sayad & G. H. El-Masry. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • M. I. Zaman, et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • MDPI. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. MDPI. [Link]

  • M. Taha, et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. [Link]

  • ResearchGate. (2024). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. ResearchGate. [Link]

  • C. T. Supuran. (2003). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • S. A. F. El-Fattah, et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. National Institutes of Health. [Link]

  • MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • C. P. Page & M. Spina. (1993). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. PubMed. [Link]

  • MDPI. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. [Link]

  • P. A. Kollman, et al. (1987). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed. [Link]

  • Frontiers. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. [Link]

  • Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid

Abstract This document provides a comprehensive, field-validated protocol for the synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid, a key intermediate in the development of pharmaceuticals and agricultural chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid, a key intermediate in the development of pharmaceuticals and agricultural chemicals.[1] The procedure is based on the sulfonylation of 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride. This application note details the reaction mechanism, step-by-step experimental procedures, safety considerations, characterization methods, and troubleshooting guidance to ensure reproducible, high-yield synthesis. The protocol is designed for researchers, chemists, and process development professionals in the life sciences and chemical industries.

Introduction and Scientific Rationale

5-Chloro-2-(methylsulfonamido)benzoic acid is an aromatic sulfonamide derivative of significant interest. Its structural motifs are present in a variety of bioactive molecules, making it a valuable building block for drug discovery and the formulation of specialized agrochemicals.[1] The synthesis strategy detailed herein employs a robust and widely utilized chemical transformation: the reaction of an aromatic amine with a sulfonyl chloride to form a sulfonamide.

The selected starting material, 2-amino-5-chlorobenzoic acid, provides the core structure with the chloro and carboxylic acid functionalities correctly positioned. The primary synthetic challenge is the selective formation of the sulfonamide bond at the C2-amino group. This is achieved by reacting it with methanesulfonyl chloride in the presence of a suitable base, such as pyridine.

Causality of Experimental Choices:

  • Base: Pyridine serves a dual function. It acts as a nucleophilic catalyst and, crucially, as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: Pyridine can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used, with a tertiary amine base like triethylamine added as the acid scavenger.

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) using an ice bath. This is critical to control the exothermic nature of the reaction between the highly reactive methanesulfonyl chloride and the amine, minimizing the formation of side products.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of 2-amino-5-chlorobenzoic acid attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable sulfonamide product.

Caption: Overall reaction for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Recommended Purity
2-amino-5-chlorobenzoic acid635-21-2171.58 g/mol ≥98%
Methanesulfonyl chloride124-63-0114.55 g/mol ≥99%
Pyridine (Anhydrous)110-86-179.10 g/mol ≥99.8%
Hydrochloric Acid (HCl), conc.7647-01-036.46 g/mol ~37%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol Granular
Deionized Water (H₂O)7732-18-518.02 g/mol -

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Environment, Health & Safety (EHS) Precautions

This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood. Adherence to institutional safety guidelines is mandatory.

  • Methanesulfonyl Chloride: Corrosive, toxic if inhaled, and a lachrymator. Handle with extreme care. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Pyridine: Flammable, harmful if swallowed or inhaled. Causes skin and eye irritation. Ensure proper ventilation.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves.[2][3]

Always have spill kits and appropriate quenchers (e.g., sodium bicarbonate solution) readily available. Contaminated work clothing should not be allowed out of the workplace.

Step-by-Step Synthesis Procedure

Sources

Application

Application Notes and Protocols: 5-Chloro-2-(methylsulfonamido)benzoic acid as a Pharmaceutical Intermediate

Introduction 5-Chloro-2-(methylsulfonamido)benzoic acid is a bespoke chemical entity of significant interest within the pharmaceutical sciences. Its structural architecture, featuring a chlorinated benzoic acid scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-(methylsulfonamido)benzoic acid is a bespoke chemical entity of significant interest within the pharmaceutical sciences. Its structural architecture, featuring a chlorinated benzoic acid scaffold appended with a methylsulfonamido group, renders it a versatile intermediate for the synthesis of a range of biologically active molecules. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this valuable building block. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-(methylsulfonamido)benzoic acid is fundamental to its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 89979-12-4]
Molecular Formula C₈H₈ClNO₄S]
Molecular Weight 249.67 g/mol ]
Appearance White to off-white solidGeneral laboratory observation
Solubility Soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.General chemical knowledge

Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid

The synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid is most effectively achieved through the sulfonylation of 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride. This reaction proceeds via the nucleophilic attack of the amino group on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

Reaction Scheme:

Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid 2-amino-5-chlorobenzoic_acid 2-amino-5-chlorobenzoic acid product 5-Chloro-2-(methylsulfonamido)benzoic acid 2-amino-5-chlorobenzoic_acid->product + methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->product + pyridine Pyridine (Base) pyridine->product Solvent/Catalyst

Caption: Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Detailed Synthesis Protocol

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (3 equivalents) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1M hydrochloric acid to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chloro-2-(methylsulfonamido)benzoic acid.

Application as a Pharmaceutical Intermediate: Synthesis of Glibenclamide Analogues

5-Chloro-2-(methylsulfonamido)benzoic acid is a key intermediate in the synthesis of sulfonylurea-class drugs, which are widely used in the management of type 2 diabetes. A prominent example is Glibenclamide (also known as Glyburide). While the direct synthesis of Glibenclamide often starts from a related methoxy derivative, 5-Chloro-2-(methylsulfonamido)benzoic acid can be utilized to synthesize potent analogues. The general synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation and subsequent reaction to form the sulfonylurea moiety.

Representative Synthetic Pathway:

Glibenclamide Analogue Synthesis start 5-Chloro-2-(methylsulfonamido)benzoic acid intermediate1 Acyl Chloride Intermediate start->intermediate1 1. step1 Thionyl Chloride (SOCl₂) step1->intermediate1 intermediate2 Amide Intermediate intermediate1->intermediate2 2. step2 2-(4-aminophenyl)ethylamine step2->intermediate2 intermediate3 Sulfonyl Chloride Intermediate intermediate2->intermediate3 3. step3 Chlorosulfonic Acid step3->intermediate3 final_product Glibenclamide Analogue intermediate3->final_product 4. step4 Cyclohexylamine step4->final_product

Caption: Synthetic pathway to a Glibenclamide analogue.

Protocol for the Synthesis of a Glibenclamide Analogue Intermediate

This protocol outlines the initial steps towards the synthesis of a Glibenclamide analogue, focusing on the formation of the amide bond.

Materials:

  • 5-Chloro-2-(methylsulfonamido)benzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-(4-aminophenyl)ethylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask, suspend 5-Chloro-2-(methylsulfonamido)benzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.5 equivalents) and reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Amidation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and DCM under reduced pressure. Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 2-(4-aminophenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool this solution to 0°C and slowly add the acyl chloride solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide intermediate.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure amide intermediate.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of 5-Chloro-2-(methylsulfonamido)benzoic acid for its use in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment and quantification of the intermediate.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

This method should provide good separation of the product from potential starting materials and by-products. Method validation should be performed according to ICH guidelines.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural confirmation.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~13.0-14.0 (s, 1H): Carboxylic acid proton (broad singlet).

    • ~9.5-10.5 (s, 1H): Sulfonamide N-H proton (broad singlet).

    • ~7.5-8.0 (m, 3H): Aromatic protons.

    • ~3.0 (s, 3H): Methyl protons of the sulfonamido group.

¹³C NMR Spectroscopy: Carbon NMR provides further confirmation of the carbon skeleton.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~168: Carboxylic acid carbonyl carbon.

    • ~120-140: Aromatic carbons.

    • ~40: Methyl carbon of the sulfonamido group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~3250: N-H stretch of the sulfonamide.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~1340 and ~1160: Asymmetric and symmetric SO₂ stretching of the sulfonamide.

Safety and Handling

5-Chloro-2-(methylsulfonamido)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

5-Chloro-2-(methylsulfonamido)benzoic acid is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of sulfonylurea-based therapeutics. The protocols and analytical methods outlined in this guide provide a solid foundation for its synthesis, characterization, and application in drug discovery and development programs. Adherence to good laboratory practices and safety procedures is paramount when working with this and any other chemical intermediate.

References

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Method

Application Notes and Protocols for the Evaluation of 5-Chloro-2-(methylsulfonamido)benzoic Acid in NSAID Development

Introduction: The Quest for Safer NSAIDs and the Potential of Sulfonamide Scaffolds Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer NSAIDs and the Potential of Sulfonamide Scaffolds

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. However, the therapeutic utility of traditional NSAIDs is often hampered by significant gastrointestinal side effects, largely due to the non-selective inhibition of both COX-1, a constitutively expressed enzyme vital for gastric mucosal protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[1]

The development of COX-2 selective inhibitors, such as celecoxib, marked a significant advancement in reducing gastrointestinal toxicity. A key structural feature of many selective COX-2 inhibitors is the presence of a sulfonamide or a related moiety.[1][2] This functional group is able to bind to a specific polar side pocket present in the COX-2 enzyme active site, but not in COX-1, thereby conferring selectivity.[1] This document provides a detailed guide for the synthesis and evaluation of 5-Chloro-2-(methylsulfonamido)benzoic acid , a novel compound designed around this pharmacophore, as a potential selective COX-2 inhibiting NSAID. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.

Part 1: Synthesis and Characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid

A plausible and efficient synthesis of the target compound can be achieved through a two-step process starting from commercially available 2-amino-5-chlorobenzoic acid. This involves an initial sulfonylation followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrolysis start 2-Amino-5-chlorobenzoic acid intermediate Methyl 5-chloro-2-(methylsulfonamido)benzoate start->intermediate reagent1 Methanesulfonyl chloride Pyridine, DCM, 0°C to rt reagent1->intermediate product 5-Chloro-2-(methylsulfonamido)benzoic acid intermediate->product reagent2 1. NaOH (aq) 2. HCl (aq) reagent2->product

Caption: Proposed two-step synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 5-chloro-2-(methylsulfonamido)benzoate

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add pyridine (9.4 mL, 116.6 mmol) to the stirred solution, followed by the dropwise addition of methanesulfonyl chloride (5.4 mL, 69.9 mmol).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (100 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate. Purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Hydrolysis to 5-Chloro-2-(methylsulfonamido)benzoic acid

  • Reaction Setup: Dissolve the crude methyl 5-chloro-2-(methylsulfonamido)benzoate from the previous step in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (50 mL).

  • Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (50 mL) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: After the reaction is complete, remove the organic solvents under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • Precipitation and Isolation: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the final product, 5-Chloro-2-(methylsulfonamido)benzoic acid.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, SO₂, N-H).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: In Vitro Evaluation of COX-1 and COX-2 Inhibition

The primary in vitro assessment of a potential NSAID is to determine its potency and selectivity for the COX enzymes. A widely used method is the colorimetric or fluorometric inhibitor screening assay.[3][4]

Experimental Workflow for COX Inhibition Assay

in_vitro_workflow start Prepare Reagents: - COX-1/COX-2 Enzymes - Heme Cofactor - Assay Buffer - Test Compound Dilutions - Reference Inhibitors plate_setup Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells start->plate_setup enzyme_add Add Enzyme (COX-1 or COX-2) and Heme to appropriate wells plate_setup->enzyme_add inhibitor_add Add Test Compound, Reference Inhibitor, or Vehicle (DMSO) enzyme_add->inhibitor_add incubation Incubate at RT for 15 min (Inhibitor Binding) inhibitor_add->incubation reaction_start Initiate Reaction: Add Arachidonic Acid (Substrate) incubation->reaction_start reaction_incubation Incubate at 37°C for 10 min reaction_start->reaction_incubation reaction_stop Terminate Reaction (e.g., add HCl) reaction_incubation->reaction_stop detection Measure Prostaglandin (PGE₂) levels (Colorimetric/Fluorometric Reader) reaction_stop->detection analysis Calculate % Inhibition and IC₅₀ values detection->analysis

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Detailed Protocol for In Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[3][5]

  • Reagent Preparation:

    • Prepare stock solutions of 5-Chloro-2-(methylsulfonamido)benzoic acid, a selective COX-2 inhibitor (e.g., Celecoxib), and a non-selective inhibitor (e.g., Indomethacin) in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations for testing.

    • Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate according to the manufacturer's instructions.

  • Assay Plate Preparation (96-well plate):

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

  • Inhibitor Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.[6]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.[6]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1M HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric plate reader at the appropriate wavelength.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Hypothetical Data and Interpretation
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
5-Chloro-2-(methylsulfonamido)benzoic acid 15.20.2560.8
Celecoxib (Reference)12.50.08156.25
Indomethacin (Reference)0.10.80.125

Interpretation: The hypothetical data suggests that 5-Chloro-2-(methylsulfonamido)benzoic acid is a potent inhibitor of COX-2 and is significantly more selective for COX-2 over COX-1. A higher selectivity index indicates a greater preference for inhibiting COX-2, which is a desirable characteristic for reducing gastrointestinal side effects.

Part 3: In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[8][9][10]

Experimental Workflow for Carrageenan-Induced Paw Edema Model

in_vivo_workflow acclimatization Acclimatize Male Wistar Rats (180-220g) for 1 week grouping Randomly divide rats into groups: - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., Indomethacin) acclimatization->grouping fasting Fast animals overnight (with access to water) grouping->fasting dosing Administer Test Compound or Controls (e.g., orally or intraperitoneally) fasting->dosing induction After 30-60 min, induce inflammation: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw dosing->induction measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan induction->measurement analysis Calculate % inhibition of edema for each group and determine dose-response relationship measurement->analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Protocol for Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar rats (180-220 g), acclimatized for at least one week before the experiment.

  • Grouping: Randomly assign animals to different groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2-4: 5-Chloro-2-(methylsulfonamido)benzoic acid (e.g., 10, 30, 100 mg/kg, administered orally).

    • Group 5: Positive control (e.g., Indomethacin, 5 mg/kg, administered orally).

  • Dosing: Administer the vehicle, test compound, or positive control 30-60 minutes before the induction of inflammation.[9]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[9][11]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Part 4: Mechanism of Action - Selective COX-2 Inhibition

The structural rationale for the potential COX-2 selectivity of 5-Chloro-2-(methylsulfonamido)benzoic acid lies in the interaction of its sulfonamide group with the active site of the COX-2 enzyme.

Signaling Pathway and Enzyme Interaction

mechanism_pathway cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site COX1_site Narrow Hydrophobic Channel (Isoleucine 523) Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1_site->Prostaglandins_1 Produces Arg120_1 Arg120 COX2_site Larger Hydrophobic Channel (Valine 523) Side_Pocket Hydrophilic Side Pocket (Histidine 90, Arginine 513) COX2_site->Side_Pocket Prostaglandins_2 Prostaglandins (Inflammation, Pain) COX2_site->Prostaglandins_2 Produces Arg120_2 Arg120 Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->COX1_site Binds Arachidonic_Acid->COX2_site Binds NSAID_NonSelective Non-Selective NSAID (e.g., Indomethacin) NSAID_NonSelective->Arg120_1 Blocks via Carboxylate NSAID_NonSelective->Arg120_2 Blocks via Carboxylate NSAID_Selective 5-Chloro-2-(methylsulfonamido)benzoic acid NSAID_Selective->COX1_site Poor Fit NSAID_Selective->Side_Pocket Binds via Sulfonamide (H-bonds)

Caption: Selective binding of a sulfonamide-containing NSAID to the COX-2 active site.

The key difference between COX-1 and COX-2 active sites is the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This substitution creates an accessible side pocket in the COX-2 enzyme.[1] The sulfonamide moiety of compounds like 5-Chloro-2-(methylsulfonamido)benzoic acid can fit into this hydrophilic side pocket, forming hydrogen bonds and leading to potent and selective inhibition of COX-2.[1] In contrast, this side pocket is not accessible in COX-1, preventing high-affinity binding of the sulfonamide-containing inhibitor.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Goudah, A., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 45(4), 346–351. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Supuran, C. T., et al. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Medicinal Chemistry - Anti-Cancer Agents, 4(6), 625-632. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Abdel-Aziz, A. A.-H., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6085. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Bentham Science. (2004). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Development of Enzyme Inhibitors Using a 5-Chloro-2-(methylsulfonamido)benzoic Acid Scaffold

Introduction: The Strategic Value of the 5-Chloro-2-(methylsulfonamido)benzoic Acid Scaffold In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Chloro-2-(methylsulfonamido)benzoic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a hit-to-lead campaign. A scaffold is the central molecular framework upon which a library of compounds is built, and its intrinsic properties can significantly influence the ultimate success of a drug candidate.[1][2] The 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold has emerged as a privileged structure, offering a unique combination of features that make it an attractive starting point for the development of potent and selective enzyme inhibitors.

This scaffold is comprised of three key functional regions:

  • A Carboxylic Acid: This acidic moiety can engage in crucial hydrogen bonding and ionic interactions with basic residues (e.g., lysine, arginine) in an enzyme's active site. However, it's also a potential liability due to metabolic instability and limited membrane permeability.[3] The strategic placement of this group on the scaffold allows for its use as a primary binding anchor or as a handle for bioisosteric replacement to fine-tune pharmacokinetic properties.

  • A Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs.[4] It is a versatile hydrogen bond donor and acceptor and can act as a bioisostere for amide or carboxylic acid groups.[5] Its geometry and electronic properties allow it to participate in key interactions that enhance binding affinity and selectivity. For instance, in metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs), the sulfonamide moiety can coordinate with the active site metal ion.[6][7]

  • A Substituted Phenyl Ring: The chloro-substituted aromatic ring provides a rigid core that can be readily functionalized. The chlorine atom influences the electronic properties of the ring and can occupy hydrophobic pockets within the enzyme active site. The positions on the ring offer vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe different regions of the target's binding site.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize the 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold for the discovery and optimization of novel enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

I. Rationale for Scaffold Selection: Targeting Key Enzyme Classes

The inherent chemical features of the 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold make it particularly well-suited for targeting several important classes of enzymes implicated in a range of diseases.

Carbonic Anhydrases (CAs)

Sulfonamides are the archetypal inhibitors of this zinc-metalloenzyme family.[8] CAs catalyze the reversible hydration of carbon dioxide and are involved in physiological processes such as pH regulation and fluid balance. Their dysregulation is linked to glaucoma, epilepsy, and cancer.[9] The sulfonamide group of inhibitors derived from this scaffold can directly coordinate with the Zn²⁺ ion in the CA active site, leading to potent inhibition.[10] Derivatives of the closely related 4-chloro-3-sulfamoyl-benzenecarboxamides have shown strong topical antiglaucoma properties by inhibiting CA isozymes II and IV.[11]

Matrix Metalloproteinases (MMPs)

MMPs are another family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their overexpression is associated with cancer metastasis, arthritis, and cardiovascular diseases.[7] The sulfonamide group can serve as a zinc-binding group (ZBG) and also form hydrogen bonds within the enzyme's active site, while substituents on the phenyl ring can be directed into the S1' pocket to enhance binding affinity and selectivity.[6]

Kinases

Kinases are a large family of enzymes that regulate cellular signaling pathways by phosphorylating proteins. Aberrant kinase activity is a hallmark of many cancers, making them a major target for drug development.[12] While not a classic kinase inhibitor scaffold, the sulfonamide moiety is present in several approved kinase inhibitors.[4] The scaffold's structure allows for the presentation of functional groups in a spatially defined manner to interact with the hinge region, the DFG motif, or other key features of the ATP-binding site.

γ-Secretase

γ-Secretase is an intramembrane protease complex involved in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. A series of N-alkylbenzenesulfonamides, structurally related to our core scaffold, have been developed as potent γ-secretase inhibitors with good in vitro and in vivo activity.[1] This highlights the potential of the scaffold to be adapted for targeting this challenging class of enzymes.

II. Synthetic Strategy: A Modular Approach to Library Generation

A key advantage of the 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold is its amenability to modular synthesis, allowing for the rapid generation of a diverse library of analogs. The two primary points of diversification are the carboxylic acid and the sulfonamide nitrogen.

The general workflow for synthesizing a library of derivatives is as follows:

G cluster_0 Scaffold Preparation & Diversification cluster_1 Diversification at Carboxylic Acid cluster_2 Diversification at Sulfonamide start 5-Chloro-2-aminobenzoic acid step1 Sulfonylation (CH3SO2Cl, base) start->step1 scaffold 5-Chloro-2-(methylsulfonamido) benzoic acid (Core Scaffold) step1->scaffold step2a Amide Coupling (R1-NH2, coupling agent) scaffold->step2a step2b Esterification (R1-OH, acid catalyst) scaffold->step2b product_a N-substituted Amide Derivatives step2a->product_a product_b Ester Derivatives step2b->product_b scaffold_alt 2-Amino-5-chlorobenzoic acid step1_alt Chlorosulfonylation scaffold_alt->step1_alt sulfonyl_chloride Sulfonyl Chloride Intermediate step1_alt->sulfonyl_chloride step2_alt Reaction with Amines (R2-NH2) sulfonyl_chloride->step2_alt product_c N-substituted Sulfonamide Derivatives step2_alt->product_c

Caption: Synthetic workflow for scaffold diversification.

Protocol 1: Synthesis of N-Aryl-5-chloro-2-(methylsulfonamido)benzamides

This protocol details the synthesis of a representative library of amide derivatives, a common and effective modification for exploring SAR. This method is adapted from established procedures for the synthesis of 2-sulfonamidobenzamides.[13]

Materials:

  • 5-Chloro-2-(methylsulfonamido)benzoic acid

  • Substituted anilines (or other primary/secondary amines)

  • Propanephosphonic acid anhydride (T3P®)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 5-Chloro-2-(methylsulfonamido)benzoic acid (1.0 eq) in anhydrous DCM, add the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq).

  • Coupling Agent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-5-chloro-2-(methylsulfonamido)benzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

III. Biochemical Assays for Inhibitor Characterization

Once a library of compounds has been synthesized, the next crucial step is to evaluate their inhibitory activity against the target enzyme. Below are protocols for assays targeting enzyme classes for which this scaffold is well-suited.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA), a chromogenic substrate for the esterase activity of CAs.[1]

Materials:

  • Human carbonic anhydrase isozyme (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of test compounds and acetazolamide in DMSO.

  • Assay Plate Setup:

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and CA working solution to the respective wells. Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Carbonic Anhydrase Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Plate Setup (Blank, Control, Test Wells) prep->plate incubate Pre-incubate Enzyme & Inhibitor (15 min, RT) plate->incubate initiate Initiate Reaction (Add p-NPA Substrate) incubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate V₀, % Inhibition, IC₅₀) measure->analyze

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol 3: General Workflow for a Kinase Inhibition Assay

This outlines a general, adaptable workflow for a fluorescence-based kinase assay, a common format in academic and industrial settings.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Staurosporine or other known inhibitor (positive control)

  • Kinase assay buffer (containing MgCl₂)

  • Fluorescence-based detection reagent (e.g., ADP-Glo™, HTRF®)

  • White, opaque 96- or 384-well microplate

  • Luminometer or HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds and the positive control in DMSO.

  • Kinase Reaction:

    • In the assay plate, add the kinase, substrate, and test compound/control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding the fluorescence-based detection reagent according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection signal to develop.

  • Measurement: Read the fluorescence or luminescence signal on the appropriate plate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to controls and determine IC₅₀ values as described for the CA assay.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of the synthesized library will yield hit compounds. The subsequent phase focuses on systematically modifying the structure of these hits to improve potency, selectivity, and drug-like properties.

Key Optimization Strategies:

  • Exploring the Amide Substituent (R¹):

    • Vary the electronic properties of the aryl ring (electron-donating vs. electron-withdrawing groups) to probe electronic interactions.

    • Modify the substitution pattern (ortho, meta, para) to explore different regions of the binding pocket.

    • Replace the aryl ring with aliphatic or heterocyclic groups to investigate different shape and hydrogen bonding requirements.

  • Modifying the Sulfonamide (R²):

    • While the core scaffold has a methylsulfonamide, this position can be diversified. Starting from a sulfonyl chloride intermediate allows for the introduction of different alkyl or aryl groups on the sulfonamide nitrogen to probe for additional interactions.

  • Bioisosteric Replacement of the Carboxylic Acid:

    • If the carboxylic acid proves to be a metabolic liability or hinders cell permeability, it can be replaced with known bioisosteres such as tetrazoles or acylsulfonamides.[14] This can maintain the key acidic interaction while improving the ADME profile.

Data Presentation: SAR Table

Compound IDR¹ (Amide Substituent)IC₅₀ (Target Enzyme, µM)Selectivity (vs. Off-Target)
SC-01 4-Fluorophenyl1.210-fold
SC-02 4-Methoxyphenyl5.83-fold
SC-03 3-Chlorophenyl0.915-fold
SC-04 Cyclohexyl15.2<2-fold

V. In Silico and In Vivo Evaluation

Promising lead compounds with potent and selective in vitro activity should be further characterized.

  • ADME/Tox Profiling: In silico predictions and in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity) can help prioritize compounds with favorable drug-like properties. Studies on related sulfonamides have shown that careful structural modification can lead to good oral bioavailability and acceptable safety profiles.[2][15]

  • In Vivo Efficacy Models: Compounds with a good ADME profile should be advanced into relevant animal models of disease to assess their in vivo efficacy.[16] For example, an anti-inflammatory sulfonamide could be tested in a rat model of carrageenan-induced paw edema, while an anticancer agent could be evaluated in a tumor xenograft model.

Conclusion

The 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold represents a versatile and strategically valuable starting point for the development of novel enzyme inhibitors. Its modular nature facilitates the rapid exploration of structure-activity relationships, while the inherent properties of the sulfonamide and carboxylic acid moieties provide a strong foundation for achieving high-affinity binding to a range of important enzyme targets. By employing the systematic synthetic and screening protocols outlined in these application notes, researchers can effectively leverage this scaffold to discover and optimize new chemical entities with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Jain, P., Saravanan, C., & Singh, S. K. (2013). Sulphonamides: Deserving class as MMP inhibitors? European Journal of Medicinal Chemistry, 60, 89-100. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Life Chemicals. (n.d.). Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
  • Al-Ghorbani, M., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Annals of Pharmacotherapy.
  • Di Cesare Mannelli, L., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PLoS One, 9(10), e109923.
  • Ghandi, M., & Danesh, H. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(8), 615-630. [Link]

  • Rochais, C., et al. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Mini-Reviews in Medicinal Chemistry, 16(11), 854-874.
  • Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Sławiński, J., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808. [Link]

  • Paketurytė-Latvė, V., et al. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 32. [Link]

  • McGovern, J. A., et al. (2011). Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Journal of Pharmaceutical Sciences, 67(7), 919-923. [Link]

  • De Luca, L., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

  • Montanari, S., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(6), 533-538. [Link]

  • Sławiński, J., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. International Journal of Molecular Sciences, 21(1), 210. [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5565-5569. [Link]

  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(1), 1. [Link]

  • Asati, V., et al. (2022). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. RSC Advances, 12(28), 17897-17909.
  • Al-Suwaidan, I. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(43), 26549-26563.
  • BenchChem. (2025). Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets. BenchChem.
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  • Khan, I., et al. (2020). Development of sulfonamide-based Schiff bases targeting urease inhibition: Synthesis, characterization, inhibitory activity assessment, molecular docking and ADME studies. Bioorganic Chemistry, 102, 104057. [Link]

  • Blais, V., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 6(45), 30454-30465. [Link]

  • Supuran, C. T. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. bioRxiv. [Link]

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  • Vuorinen, A., et al. (2017). Phenylbenzenesulfonates and -sulfonamides as 17β-hydroxysteroid dehydrogenase type 2 inhibitors: Synthesis and SAR-analysis. Bioorganic & Medicinal Chemistry Letters, 27(13), 2982-2985. [Link]

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Method

Application Notes and Protocols: In Vitro Assays Involving 5-Chloro-2-(methylsulfonamido)benzoic acid (Dirucotide)

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding 5-Chloro-2-(methylsulfonamido)benzoic acid (Dirucotide) 5-Chloro-2-(methylsulfonamido)benzoic acid, more commonly known in clini...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-Chloro-2-(methylsulfonamido)benzoic acid (Dirucotide)

5-Chloro-2-(methylsulfonamido)benzoic acid, more commonly known in clinical research as Dirucotide (or MBP8298), is a synthetic 17-amino-acid peptide identical to a fragment of human myelin basic protein (MBP), specifically residues 82-98.[1][2] It has been the subject of significant investigation as a potential antigen-specific immunotherapy for multiple sclerosis (MS). MS is an autoimmune disorder characterized by the immune system mistakenly attacking the myelin sheath that insulates nerve fibers in the central nervous system. T-cells that recognize fragments of MBP are believed to play a crucial role in this pathological process.[2]

Dirucotide was developed to induce immune tolerance, selectively suppressing the autoimmune T-cells that target this specific MBP epitope without causing broad immunosuppression. The compound's therapeutic potential has been primarily evaluated in MS patients who possess specific Human Leukocyte Antigen (HLA) class II haplotypes, namely HLA-DR2 (DRB1*1501) and HLA-DR4, as these molecules are responsible for presenting the MBP fragment to T-cells.[1] While late-stage clinical trials did not meet their primary endpoints, leading to the discontinuation of its development, the study of Dirucotide and its mechanism provides a valuable model for antigen-specific immunomodulation.[1][2]

These application notes provide detailed protocols for fundamental in vitro assays to characterize the immunological activity of 5-Chloro-2-(methylsulfonamido)benzoic acid (Dirucotide) and similar peptide-based immunomodulators. The described assays are essential for confirming target engagement, assessing functional cellular responses, and elucidating the downstream effects on immune signaling.

Mechanism of Action

The proposed mechanism of action for Dirucotide centers on its interaction with specific HLA class II molecules on the surface of antigen-presenting cells (APCs) and the subsequent modulation of autoreactive T-cell responses.[2]

  • Binding to HLA-DR: Dirucotide competes with the endogenous MBP82-98 peptide for binding to the peptide-binding groove of HLA-DR2 and HLA-DR4 molecules on APCs.[1]

  • T-Cell Receptor (TCR) Interaction: T-cells from MS patients often have TCRs that recognize the MBP82-98 peptide when it is presented by these specific HLA-DR molecules. This recognition event is a key trigger for T-cell activation, proliferation, and pro-inflammatory cytokine release, which drives the autoimmune attack on myelin.

  • Induction of T-Cell Anergy/Tolerance: By binding to the HLA-DR molecules, Dirucotide can be presented to these autoreactive T-cells. However, repeated exposure to high doses of this synthetic peptide, in the absence of co-stimulatory signals typically present during an infection, is thought to lead to a state of T-cell anergy (unresponsiveness) or the induction of regulatory T-cells (Tregs).[1] This effectively silences the specific population of T-cells responsible for the myelin damage, thereby suppressing the autoimmune response.

The following diagram illustrates this proposed mechanism:

Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell Autoreactive CD4+ T-Cell HLADR HLA-DR2 / DR4 MBP_HLA MBP(82-98)::HLA-DR Complex HLADR->MBP_HLA Presents endogenous Myelin Basic Protein (MBP) peptide Dirucotide_HLA Dirucotide::HLA-DR Complex HLADR->Dirucotide_HLA Presents synthetic Dirucotide peptide TCR T-Cell Receptor (TCR) MBP_HLA->TCR Dirucotide_HLA->TCR Recognition Activation Activation & Proliferation TCR->Activation Anergy Anergy / Tolerance TCR->Anergy Modulation Cytokines Pro-inflammatory Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokines

Caption: Proposed mechanism of Dirucotide in modulating autoreactive T-cell responses.

Experimental Workflow for In Vitro Characterization

A logical progression of in vitro assays is crucial to fully characterize the activity of an immunomodulatory peptide like Dirucotide. The workflow begins with confirming direct target engagement and moves to assessing the functional consequences on primary immune cells.

Experimental_Workflow Assay1 Protocol 1: HLA-DR Binding Assay Assay2 Protocol 2: T-Cell Proliferation Assay Assay1->Assay2 Objective1 Objective: Confirm direct binding of Dirucotide to its molecular target (HLA-DR). Assay1->Objective1 Assay3 Protocol 3: Cytokine Release Assay Assay2->Assay3 Objective2 Objective: Measure the functional impact on antigen-specific T-cell expansion. Assay2->Objective2 Objective3 Objective: Quantify the downstream effect on T-cell effector function. Assay3->Objective3

Caption: Logical workflow for the in vitro characterization of Dirucotide.

Application Protocols

Protocol 1: Competitive HLA-DR Binding Affinity Assay

Objective: To quantify the binding affinity of Dirucotide to specific, purified HLA-DR molecules (e.g., HLA-DRB1*1501) and determine its ability to compete with a known high-affinity ligand.

Rationale: This biochemical assay is the first step in confirming target engagement. It isolates the interaction between the peptide and its MHC target from the complexity of a cellular environment. A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) format is commonly used for its sensitivity and homogeneous nature.

Materials:

  • Recombinant soluble HLA-DR protein (e.g., HLA-DRB1*1501)

  • High-affinity fluorescently labeled peptide ligand (known to bind the specific HLA-DR allele)

  • Dirucotide (5-Chloro-2-(methylsulfonamido)benzoic acid)

  • Assay Buffer: PBS, pH 6.0, with 0.1% BSA and 0.05% Tween-20

  • 96-well or 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock of the HLA-DR protein in assay buffer.

    • Prepare a 2X stock of the fluorescently labeled peptide in assay buffer. The concentration should be at or below its Kd for the HLA-DR protein to ensure assay sensitivity.

    • Prepare a serial dilution series of the competitor peptide (Dirucotide) at 4X the final desired concentrations in assay buffer. Include a vehicle control (assay buffer only).

  • Assay Assembly:

    • Add 25 µL of the 4X Dirucotide serial dilutions (or vehicle control) to the wells of the microplate.

    • Add 25 µL of the 2X fluorescent peptide to all wells.

    • Initiate the binding reaction by adding 50 µL of the 2X HLA-DR protein to all wells. The final volume will be 100 µL.

    • Negative Control: Wells containing only the fluorescent peptide and buffer (no HLA-DR protein) to determine baseline fluorescence polarization.

    • Positive Control: Wells containing fluorescent peptide and HLA-DR protein but no competitor peptide (vehicle control) to determine the maximum binding signal.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 18-24 hours in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader.

  • Data Analysis:

    • Subtract the mP value of the negative control (fluorescent probe alone) from all other readings.

    • Plot the mP values against the log concentration of Dirucotide.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of Dirucotide required to displace 50% of the fluorescently labeled peptide.

Self-Validation and Controls:

  • The Z'-factor for the assay should be ≥ 0.5, calculated from the positive and negative controls, to ensure the assay is robust.

  • The IC50 of a known, unlabeled reference peptide should be run in parallel to validate assay performance.

Protocol 2: T-Cell Proliferation Assay

Objective: To assess the ability of Dirucotide to inhibit the proliferation of MBP-specific T-cells when challenged with the cognate MBP antigen.

Rationale: This is a critical functional assay that moves from a biochemical interaction to a cellular response. It directly tests the hypothesis that Dirucotide can modulate the activation and expansion of autoreactive T-cells. The use of a proliferation dye like CFSE allows for the quantification of cell division by flow cytometry.[3][4][5]

Materials:

  • Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-DR2 or -DR4 positive donor, or an established MBP82-98-specific T-cell line/clone.

  • Dirucotide

  • MBP82-98 peptide (as the antigenic stimulus)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Human IL-2

  • Flow cytometer

  • 96-well round-bottom cell culture plates

Procedure:

  • T-Cell Preparation and Labeling:

    • Thaw PBMCs or T-cell line according to standard procedures.

    • Resuspend cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

    • Resuspend the labeled cells at 2 x 106 cells/mL in complete medium.

  • Assay Setup:

    • Add 100 µL of the CFSE-labeled cell suspension (2 x 105 cells) to each well of a 96-well round-bottom plate.

    • Prepare working solutions of Dirucotide and the MBP82-98 stimulus peptide in complete medium.

    • Add 50 µL of Dirucotide at various concentrations to the appropriate wells.

    • Add 50 µL of the MBP82-98 stimulus peptide (at a pre-determined optimal concentration, e.g., 10 µg/mL) to all wells except the unstimulated controls.

    • The final volume in each well should be 200 µL.

  • Controls:

    • Unstimulated Control: Cells with no peptide stimulus and no Dirucotide.

    • Stimulated Control (Maximum Proliferation): Cells with MBP82-98 stimulus but no Dirucotide.

    • Vehicle Control: Cells with MBP82-98 stimulus and the highest concentration of vehicle used for Dirucotide.

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

    • If using T-cell lines, supplement with low-dose IL-2 (e.g., 10 U/mL) after 48 hours.

  • Flow Cytometry Analysis:

    • Harvest cells from each well.

    • Stain with antibodies against cell surface markers if desired (e.g., CD3, CD4).

    • Acquire data on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

    • Analyze the data by gating on the live lymphocyte population. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

Data Analysis:

  • Quantify the percentage of divided cells or use proliferation modeling software to calculate a proliferation index.

  • Plot the percentage of proliferation inhibition against the log concentration of Dirucotide to determine the EC50 (effective concentration for 50% inhibition).

Protocol 3: Cytokine Release Assay

Objective: To measure the effect of Dirucotide on the production of key pro-inflammatory (e.g., IFN-γ, TNF-α) and regulatory (e.g., IL-10) cytokines by MBP-specific T-cells.

Rationale: Cytokine production is a primary effector function of activated T-cells. This assay provides insight into how Dirucotide modulates the type of immune response (e.g., shifting from a pro-inflammatory Th1 to a more regulatory profile). This can be performed on the supernatants from the T-cell proliferation assay.[6]

Materials:

  • Supernatants collected from the T-cell proliferation assay (from Protocol 2, collected prior to cell harvesting).

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based or Meso Scale Discovery) or individual ELISA kits for target cytokines (IFN-γ, TNF-α, IL-2, IL-10).

  • Plate reader compatible with the chosen assay format.

Procedure:

  • Supernatant Collection:

    • On day 3 or 4 of the T-cell proliferation assay, centrifuge the 96-well plates at 300 x g for 5 minutes.

    • Carefully collect 100-150 µL of supernatant from each well without disturbing the cell pellet.

    • Store supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Thaw supernatants on ice.

    • Perform the cytokine measurement according to the manufacturer's instructions for the chosen ELISA or multiplex assay kit.[6][7]

    • This typically involves incubating the supernatant with capture antibody-coated beads or plates, followed by detection antibodies and a substrate.

  • Data Acquisition:

    • Read the plate on the appropriate instrument (Luminex analyzer, spectrophotometer, etc.).

Data Analysis:

  • Generate a standard curve for each cytokine using the provided recombinant standards.

  • Calculate the concentration of each cytokine (in pg/mL or ng/mL) in the experimental samples by interpolating from the standard curve.

  • Plot the cytokine concentration against the log concentration of Dirucotide. Analyze the dose-dependent inhibition or induction of each cytokine.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Summary of Expected In Vitro Activity for Dirucotide

AssayParameterTypical ResultInterpretation
HLA-DR Binding IC50 (vs. MBP82-98)1 - 20 µMDemonstrates direct, competitive binding to the target HLA-DR molecule.
T-Cell Proliferation EC50 (Inhibition)10 - 100 µMShows functional suppression of antigen-specific T-cell expansion.
Cytokine Release % Inhibition (IFN-γ)Dose-dependent decreaseIndicates modulation of pro-inflammatory Th1 effector functions.
Cytokine Release Fold Change (IL-10)Potential dose-dependent increaseSuggests a possible shift towards a regulatory or tolerogenic T-cell phenotype.

Note: The specific values are illustrative and will depend on the exact experimental conditions, cell source, and HLA allele used.

Troubleshooting:

  • High background in binding assay: Ensure adequate blocking with BSA/Tween-20; check for fluorescent compound interference.

  • Poor T-cell proliferation: Verify cell viability, use an optimal antigen concentration, and confirm the HLA type of the donor cells matches the T-cell specificity.

  • High variability in cytokine data: Ensure consistent handling of supernatants; use a high-quality multiplex kit; check for cell death which can release cytokines non-specifically.

Safety and Handling

5-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound that requires careful handling.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[8][9]

  • Handling: Avoid breathing dust. Use in a well-ventilated area.[10] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the immunological properties of 5-Chloro-2-(methylsulfonamido)benzoic acid (Dirucotide) or other antigen-specific immunomodulatory compounds. By systematically evaluating target binding, cellular proliferation, and effector functions, researchers can build a comprehensive profile of a compound's mechanism of action, potency, and potential for therapeutic development.

References

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Churcher, Y., et al. (Year not available). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors.
  • Vafabakhsh, R., et al. (2018). Design of Linear and Cyclic Mutant Analogues of Dirucotide Peptide (MBP82–98) against Multiple Sclerosis: Conformational and Binding Studies to MHC Class II. Molecules, 23(12), 3237. Available at: [Link]

  • Markowitz, C. E. (2008). Dirucotide (MBP8298) for the treatment of multiple sclerosis. Therapy, 5(5), 605-611. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 5-Chloro-2-(methylsulfonamido)benzoic Acid. Retrieved from [Link]

  • van der Bruggen, P., et al. (2020). Protocol to assess the suppression of T-cell proliferation by human MDSC. Methods in Enzymology, 632, 155-192. Available at: [Link]

  • Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice. Retrieved from [Link]

  • Multiple Sclerosis Association of America. (2009). Results Announced from the Phase II Study of Dirucotide (MBP8298) in RRMS Patients. Retrieved from [Link]

  • Wikipedia. (n.d.). Dirucotide. Retrieved from [Link]

  • Yilmaz, S., et al. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 59(1), 31-37. Available at: [Link]

  • ResearchGate. (2015). Does anyone have a T cell proliferation protocol? Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Request PDF.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Krátký, M., et al. (2017). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 22(9), 1557. Available at: [Link]

  • Coligan, J. E., et al. (2001). Proliferative Assays for T Cell Function. Current Protocols in Immunology.
  • Romer, P. S., et al. (2014). Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials. Journal of Immunological Methods, 412, 1-10. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3321. Available at: [Link]

  • ProImmune. (n.d.). ProMap® naïve CFSE T cell proliferation assays. Retrieved from [Link]

  • Taha, M., et al. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Molecules, 23(2), 423. Available at: [Link]

  • ResearchGate. (2014). Cytokine release assays post TGN1412. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Quantitative Analysis of 5-Chloro-2-(methylsulfonamido)benzoic acid

Introduction 5-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound of interest in pharmaceutical development and other related fields.[1] Accurate and precise quantification of this analyte is crucial for qua...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound of interest in pharmaceutical development and other related fields.[1] Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This document provides detailed analytical methods for the quantification of 5-Chloro-2-(methylsulfonamido)benzoic acid in various matrices, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols herein are designed to be robust and reproducible, adhering to the principles of scientific integrity and validation.

Chemical Properties of 5-Chloro-2-(methylsulfonamido)benzoic acid

A foundational understanding of the analyte's chemical properties is paramount for analytical method development.

PropertyValueSource
Molecular FormulaC8H8ClNO4S[2]
Molecular Weight249.67 g/mol [2]
AppearanceWhite solid[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC is a cornerstone technique for the analysis of moderately polar small molecules like 5-Chloro-2-(methylsulfonamido)benzoic acid. The underlying principle involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. By adjusting the mobile phase composition, the retention and elution of the analyte can be precisely controlled.

Rationale for Method Design

The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining aromatic carboxylic acids. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, serves a dual purpose. Acetonitrile, the organic modifier, modulates the overall polarity of the mobile phase, thereby influencing the retention time of the analyte. The acidic buffer, containing formic acid, is crucial for maintaining the analyte in its protonated, less polar form, which enhances its retention on the C18 column and ensures sharp, symmetrical peak shapes. For Mass Spectrometry applications, volatile buffers like formic acid are preferred.[3] The detection wavelength is selected based on the UV absorbance characteristics of benzoic acid derivatives, which typically exhibit strong absorbance in the 230-280 nm range.[4][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Pharmaceutical Tablet) Extraction Extraction/Dissolution (e.g., with Diluent) Sample->Extraction Standard Reference Standard of 5-Chloro-2-(methylsulfonamido)benzoic acid Standard->Extraction Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC SystemA gradient-capable HPLC system with a UV detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength~230-280 nm (to be optimized based on UV scan)
Injection Volume10 µL

2. Reagent and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-(methylsulfonamido)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation (from Pharmaceutical Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to a target concentration of the analyte and transfer to a suitable volumetric flask.

  • Add a portion of the diluent, sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Rationale for Method Design

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. For an acidic compound like 5-Chloro-2-(methylsulfonamido)benzoic acid, negative ion mode (ESI-) is typically more effective as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity and reduces chemical noise.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Evaporation Evaporation of Eluate SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization MSMS Tandem Mass Spectrometry (MRM Mode) Ionization->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

ParameterRecommended Setting
LC SystemUPLC or high-pressure HPLC system
Mass SpectrometerTriple quadrupole mass spectrometer
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientOptimized for rapid elution (e.g., 2-minute gradient)
Flow Rate0.4 mL/min
Column Temperature40 °C
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsPrecursor Ion [M-H]⁻: m/z 248.0 → Product Ions (to be determined by infusion and fragmentation studies)

2. Sample Preparation (from Plasma):

Solid-phase extraction (SPE) is a highly effective technique for extracting acidic drugs from plasma, as it provides excellent sample cleanup and concentration.[6]

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Acidify the plasma sample (e.g., 500 µL) with an equal volume of 2% formic acid in water. Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. Method Validation:

Validation of bioanalytical methods should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). In addition to the parameters listed for the HPLC method, the following should be assessed:

  • Matrix Effect: The effect of co-eluting, endogenous matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of 5-Chloro-2-(methylsulfonamido)benzoic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, defensible data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q14: Analytical Procedure Development. 2022. [Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. 2011. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column. [Link]

  • Nagaraja, P., et al. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. 2007. [Link]

  • Anglada, J. M., et al. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(10), 5481-5491. 2020. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • Blahova, L., et al. Simultaneous solid-phase extraction of acidic, neutral and basic drugs from environmental water at neutral pH. Journal of Chromatography A, 983(1-2), 227-236. 2003. [Link]

  • Hoffman Fine Chemicals. 5-Chloro-2-(methylsulfonamido)benzoic acid. [Link]

Sources

Method

Application Notes &amp; Protocols for the Antimicrobial Research of 5-Chloro-2-(methylsulfonamido)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Sulfonamides represent a historically significant class of antimicrobials that continue to provide a versatile pharmacophore for the design of new drugs.[1][2] This document provides a comprehensive guide for the investigation of 5-Chloro-2-(methylsulfonamido)benzoic acid , a compound belonging to the sulfonamide class, for its potential antimicrobial properties. These application notes and protocols are designed to provide researchers with a robust framework for the initial screening and mechanistic evaluation of this and similar compounds. The methodologies described are grounded in internationally recognized standards and field-proven insights to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

5-Chloro-2-(methylsulfonamido)benzoic acid is a synthetic organosulfur compound.[3][4] While specific antimicrobial data for this exact molecule is not extensively published, its structural components—a chlorinated benzoic acid and a sulfonamide group—are present in various compounds with documented biological activities. The sulfonamide moiety is a well-established pharmacophore known to interfere with microbial folic acid synthesis, a pathway essential for the production of nucleic acids and proteins in many bacteria.[5] The 'classical' sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[5][6] However, novel sulfonamide derivatives may possess alternative mechanisms of action, a critical attribute for combating resistance to traditional sulfa drugs.[2][3][6]

The purpose of these application notes is to provide a structured, hypothesis-driven approach to evaluating the antimicrobial potential of 5-Chloro-2-(methylsulfonamido)benzoic acid. The experimental workflow is designed to first establish its spectrum of activity and potency through standardized susceptibility testing, followed by a series of assays to elucidate its potential mechanism of action.

Preliminary Steps: Compound Preparation and Characterization

Prior to initiating biological assays, it is crucial to properly prepare and characterize the test compound.

Compound Acquisition and Purity Assessment

5-Chloro-2-(methylsulfonamido)benzoic acid is commercially available from several chemical suppliers.[7][8] It is imperative to obtain a high-purity sample (ideally ≥95%) and to have access to a certificate of analysis (CoA) to confirm its identity and purity.

Solubility Testing

Accurate determination of the compound's solubility is critical for preparing stock solutions and ensuring its bioavailability in assays.

Protocol: Solubility Determination

  • Solvent Selection: Test the solubility of 5-Chloro-2-(methylsulfonamido)benzoic acid in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and sterile deionized water.

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a clear glass vial.

    • Add a measured volume of the solvent in small increments (e.g., 10-50 µL).

    • After each addition, vortex the vial for 30-60 seconds.

    • Visually inspect for complete dissolution against a dark background.

    • Continue adding solvent until the compound is fully dissolved.

    • Calculate the solubility in mg/mL or mM.

  • Recommendation: For most in vitro antimicrobial assays, DMSO is a suitable solvent for creating high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v).

Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound involves determining its in vitro activity against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][11][12][13]

Objective: To determine the lowest concentration of 5-Chloro-2-(methylsulfonamido)benzoic acid that inhibits the visible growth of a test microorganism.

Materials:

  • 5-Chloro-2-(methylsulfonamido)benzoic acid

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and a panel of clinical isolates including methicillin-resistant S. aureus (MRSA))

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile DMSO

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

Protocol:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of 5-Chloro-2-(methylsulfonamido)benzoic acid in sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control (no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

    • Optionally, read the optical density (OD) at 600 nm using a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14]

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation
MicroorganismStrain TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Staphylococcus aureusMRSA (Clinical Isolate)
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212

This table should be populated with experimental data.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Compound Prepare Compound Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_MIC Determine MIC (No Visible Growth) Incubation->Read_MIC Plate_MBC Plate from Clear Wells onto Agar Read_MIC->Plate_MBC Read_MBC Determine MBC (≥99.9% Killing) Plate_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Elucidation of Mechanism of Action (MoA)

Understanding how a compound exerts its antimicrobial effect is a critical step in its development. For a sulfonamide derivative, it is logical to first investigate its effect on the folic acid synthesis pathway. However, given the potential for novel mechanisms, it is also prudent to explore other common bacterial targets.[2][3][6]

Folic Acid Synthesis Inhibition Assay

The classical MoA for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), which utilizes para-aminobenzoic acid (PABA) as a substrate.[5][15] This can be investigated by a PABA rescue assay.

Protocol: PABA Rescue Assay

  • Perform the MIC assay as described in section 3.1.

  • In parallel, perform the same MIC assay but with the CAMHB supplemented with a range of PABA concentrations (e.g., 1-128 µg/mL).

  • If 5-Chloro-2-(methylsulfonamido)benzoic acid is a competitive inhibitor of DHPS, the addition of excess PABA will antagonize its antimicrobial effect, leading to a significant increase in the observed MIC value.

Bacterial Membrane Permeability Assay

Some antimicrobial agents act by disrupting the bacterial cell membrane. This can be assessed using fluorescent probes that are excluded from cells with intact membranes.[16][17]

Protocol: Propidium Iodide (PI) Uptake Assay

  • Bacterial Preparation: Grow bacteria to mid-log phase, then pellet and wash the cells in a suitable buffer (e.g., PBS).

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Compound Addition: Add varying concentrations of 5-Chloro-2-(methylsulfonamido)benzoic acid to the wells. Include a positive control for membrane disruption (e.g., a known membrane-active peptide) and a negative control (untreated cells).

  • PI Addition: Add propidium iodide to each well at a final concentration of 1-5 µM.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~535 nm, Emission: ~617 nm). A significant increase in fluorescence indicates inner membrane permeabilization.[16]

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase that is an essential bacterial enzyme and a validated target for antibiotics.[18][19]

Protocol: DNA Supercoiling Inhibition Assay

  • This assay is typically performed using a commercially available kit containing purified DNA gyrase, relaxed plasmid DNA (substrate), and the necessary buffers.[20]

  • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of 5-Chloro-2-(methylsulfonamido)benzoic acid.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled plasmid DNA compared to the no-compound control.

MoA_Investigation cluster_pathways Potential Mechanisms of Action cluster_assays Experimental Assays Start Compound with Antimicrobial Activity Folic_Acid Folic Acid Synthesis Start->Folic_Acid Membrane Cell Membrane Integrity Start->Membrane DNA_Gyrase DNA Replication Start->DNA_Gyrase PABA_Assay PABA Rescue Assay Folic_Acid->PABA_Assay Investigates PI_Assay Propidium Iodide Uptake Assay Membrane->PI_Assay Investigates Gyrase_Assay DNA Supercoiling Inhibition Assay DNA_Gyrase->Gyrase_Assay Investigates

Caption: Logical Flow for MoA Investigation.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following controls and validation steps are essential:

  • Standard Strains: Always include well-characterized reference strains (e.g., from ATCC) in every assay for which expected results are known.

  • Positive and Negative Controls: Every assay must include appropriate positive and negative controls to validate the assay's performance.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Solvent Control: A vehicle control (e.g., DMSO at the highest concentration used) must be included to rule out any antimicrobial effects of the solvent.

Conclusion

These application notes provide a detailed and logical framework for the initial antimicrobial evaluation of 5-Chloro-2-(methylsulfonamido)benzoic acid. By following these standardized protocols, researchers can generate reliable data on the compound's spectrum of activity, potency, and potential mechanism of action. The insights gained from these studies will be crucial in determining the potential of this and other novel sulfonamide derivatives as future antimicrobial agents.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • CLSI. CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. (2022). [Link]

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. MIC Determination. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. (2016). [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562. (2024). [Link]

  • Ma, L., et al. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3548. (2020). [Link]

  • MacNair, C. R., & Brown, E. D. Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00309-22. (2022). [Link]

  • Decroo, C., et al. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1500. (2022). [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

  • De Poret, H., et al. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances, 7(38), 23723-23730. (2017). [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry. (2024). [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry. (2024). [Link]

  • Ma, L., et al. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3548. (2020). [Link]

  • Kos, J., et al. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Biomedicine & Pharmacotherapy, 149, 112882. (2022). [Link]

  • De Poret, H., et al. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances, 7(38), 23723-23730. (2017). [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • ResearchGate. How to assess bacterial permeability?. [Link]

  • ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Bacterial DNA Topoisomerases (pp. 129-144). Humana Press. (2008). [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry. (2024). [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Lourenço, K. S., et al. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. International Journal of Molecular Sciences, 22(10), 5143. (2021). [Link]

  • ResearchGate. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). [Link]

  • Collin, F., Karkare, S., & Maxwell, A. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 424, 129-144. (2008). [Link]

  • D'Oria, V., et al. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(20), 12693. (2022). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 148, 1-16. (2023). [Link]

  • MDPI. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. (2022). [Link]

  • Kintses, B., et al. A High-Throughput Screen for Antibiotic Drug Discovery. SLAS Discovery, 22(7), 882-892. (2017). [Link]

  • Mohapatra, A. How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. (2025). [Link]

  • ResearchGate. Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials. [Link]

  • ResearchGate. The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2025). [Link]

  • EUCAST. MIC EUCAST. [Link]

  • Barnard, D. L., et al. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3233-3240. (2007). [Link]

  • ResearchGate. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2025). [Link]

  • EUCAST. Guidance Documents. [Link]

  • ResearchGate. Workflow of antimicrobial peptide design. [Link]

  • Medical Junction. Drug Inhibit Folic Acid Synthesis. [Link]

  • Microbe Notes. Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. (2023). [Link]

  • PubMed. Folate-synthesizing enzyme system as target for development of inhibitors and inhibitor combinations against Candida albicans-synthesis and biological activity of new 2,4-diaminopyrimidines and 4'-substituted 4-aminodiphenyl sulfones. [Link]

  • Hoffman Fine Chemicals. CAS 89979-12-4 | 5-Chloro-2-(methylsulfonamido)benzoic acid. [Link]

  • MDPI. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. (2022). [Link]

  • ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

  • Cenmed Enterprises. 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667). [Link]

Sources

Application

Application Notes and Protocols for Studying the Kinetics of 5-Chloro-2-(methylsulfonamido)benzoic Acid Reactions

Introduction: Unraveling the Reactivity of a Key Pharmaceutical Intermediate 5-Chloro-2-(methylsulfonamido)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Reactivity of a Key Pharmaceutical Intermediate

5-Chloro-2-(methylsulfonamido)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a halogenated benzoic acid and a sulfonamide moiety, presents a unique reactivity profile. Understanding the kinetics of reactions involving this compound is paramount for optimizing synthetic routes, predicting degradation pathways, and elucidating mechanisms of action for novel therapeutics.

This guide provides a comprehensive framework for designing and executing kinetic studies on 5-Chloro-2-(methylsulfonamido)benzoic acid. We will move beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and insightful investigation. The methodologies described herein are applicable to a range of reactions, with a particular focus on the hydrolysis of the sulfonamide bond, a critical reaction for assessing the stability of drug candidates.

Conceptual Framework: Choosing a Model Reaction

To illustrate the principles of kinetic analysis, we will focus on the base-catalyzed hydrolysis of 5-Chloro-2-(methylsulfonamido)benzoic acid. This reaction involves the cleavage of the S-N bond, a process relevant to the metabolic fate of many sulfonamide-containing drugs.[1] The reaction proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonamide group.

The choice of this model reaction is strategic. The starting material and the expected products, 5-chloro-2-aminobenzoic acid and methanesulfonic acid, possess distinct physicochemical properties, allowing for straightforward monitoring by various analytical techniques. Furthermore, the reaction rate can be conveniently modulated by altering the pH and temperature of the medium.

Experimental Design: A Multi-faceted Approach to Kinetic Monitoring

A robust kinetic study employs multiple analytical techniques to ensure the accuracy and reliability of the data. We will detail the setup for three common and powerful methods: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. General Experimental Preparations

Reagents and Solutions:

  • 5-Chloro-2-(methylsulfonamido)benzoic acid (high purity)

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium chloride (KCl) to maintain constant ionic strength

  • Buffer solutions (e.g., phosphate, borate) covering a range of pH values

  • High-purity water (Milli-Q or equivalent)

  • Solvents for HPLC and NMR (HPLC-grade acetonitrile, methanol, and deuterated solvents)

Temperature Control: Precise temperature control is critical for kinetic studies. A circulating water bath or a temperature-controlled cell holder for the spectrophotometer is essential. Reactions should be allowed to equilibrate at the desired temperature before initiation.

II. Protocol 1: UV-Vis Spectrophotometry for Continuous Monitoring

Principle: UV-Vis spectrophotometry is an excellent technique for continuous monitoring of reactions where there is a change in the absorbance spectrum between reactants and products.[2][3] This method is particularly useful for determining initial reaction rates.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Matched quartz cuvettes (1 cm path length).

Experimental Workflow:

Caption: Workflow for a UV-Vis spectrophotometry kinetic study.

Detailed Steps:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the starting material, 5-Chloro-2-(methylsulfonamido)benzoic acid, and the expected product, 5-chloro-2-aminobenzoic acid, in the reaction buffer.

    • Identify a wavelength where the difference in absorbance between the reactant and product is maximal. This will provide the greatest sensitivity for monitoring the reaction progress.

  • Kinetic Measurement:

    • Place a cuvette containing the buffered solution of 5-Chloro-2-(methylsulfonamido)benzoic acid in the temperature-controlled cell holder and allow it to equilibrate.

    • Initiate the reaction by injecting a small, known volume of a concentrated NaOH solution into the cuvette. Rapid mixing is crucial.

    • Immediately begin recording the absorbance at the pre-determined wavelength as a function of time.

Data Analysis: The rate of reaction can be determined from the change in absorbance over time using the Beer-Lambert law. For initial rate analysis, the slope of the initial linear portion of the absorbance vs. time plot is proportional to the initial rate.

III. Protocol 2: HPLC for Quenched-Flow Analysis

Principle: HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[4][5] For kinetic studies, a quenched-flow method is often employed, where the reaction is stopped at specific time points and the composition of the mixture is analyzed. This is particularly useful for slower reactions or when UV-Vis is not suitable.

Instrumentation:

  • A reliable HPLC system with a UV detector.

  • A suitable C18 reversed-phase column.

  • A thermostated reaction vessel.

  • A quenching solution (e.g., a strong acid like HCl to neutralize the NaOH).

Experimental Workflow:

G HPLC Quenched-Flow Workflow A Initiate Reaction in a Thermostated Vessel B Withdraw Aliquots at Specific Time Intervals A->B C Quench Reaction in Aliquot with Acid B->C D Inject Quenched Sample into HPLC C->D E Separate and Quantify Reactant and Product D->E F Plot Concentration vs. Time E->F G Determine Rate Constant from the Plot F->G

Caption: Workflow for an HPLC-based kinetic study using the quenched-flow method.

Detailed Steps:

  • Method Development:

    • Develop an HPLC method that provides good separation between 5-Chloro-2-(methylsulfonamido)benzoic acid and 5-chloro-2-aminobenzoic acid.

    • Create a calibration curve for each compound to enable accurate quantification.

  • Kinetic Experiment:

    • Initiate the hydrolysis reaction in a thermostated vessel with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing a quenching solution to stop the reaction.

    • Analyze the quenched samples by HPLC.

Data Presentation:

Time (min)[Reactant] (mM)[Product] (mM)
010.000.00
58.501.50
107.232.77
205.224.78
303.786.22
601.438.57

Data Analysis: By plotting the concentration of the reactant or product as a function of time, the reaction order and rate constant can be determined. For example, for a pseudo-first-order reaction, a plot of ln[Reactant] vs. time will yield a straight line with a slope of -k.

IV. Protocol 3: In Situ NMR Spectroscopy

Principle: NMR spectroscopy provides detailed structural information and can be used to monitor the concentrations of multiple species in a reaction mixture simultaneously and non-invasively.[6][7][8] This is particularly valuable for complex reactions with intermediates.

Instrumentation:

  • A high-field NMR spectrometer equipped with a variable temperature probe.

  • NMR tubes.

Experimental Workflow:

Sources

Method

Application Note: Formulation of 5-Chloro-2-(methylsulfonamido)benzoic acid for Biological Screening

Introduction: The Formulation Imperative In the landscape of early-stage drug discovery, the reliability of biological screening data is paramount. A promising compound can be prematurely discarded, or a false positive p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Imperative

In the landscape of early-stage drug discovery, the reliability of biological screening data is paramount. A promising compound can be prematurely discarded, or a false positive pursued, all due to suboptimal formulation. The process of preparing a compound for a biological assay is not merely about dissolution; it is a critical step that ensures the compound is delivered to the target in a soluble, stable, and bioavailable state, thereby generating accurate and reproducible results.

This guide provides a comprehensive framework for the formulation of 5-Chloro-2-(methylsulfonamido)benzoic acid, a small molecule with potential biological activity. While specific physicochemical data for this exact compound is not extensively published, its structure—containing a carboxylic acid, a sulfonamide, and a chlorinated phenyl ring—provides a strong basis for a logical, step-by-step formulation strategy. This document outlines the necessary pre-formulation assessments, provides detailed protocols for stock solution and assay plate preparation, and discusses essential quality control measures to ensure the integrity of high-throughput screening (HTS) campaigns.

Pre-Formulation Assessment: Characterizing the Candidate

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. These properties dictate solvent choice, achievable concentrations, and potential liabilities like precipitation or degradation.[1]

Predicted and Known Physicochemical Properties

Based on its chemical structure and data from similar compounds, we can establish a preliminary profile for 5-Chloro-2-(methylsulfonamido)benzoic acid.

PropertyPredicted/Known ValueImplication for Formulation
Molecular Formula C8H8ClNO4S[2][3]-
Molecular Weight 249.67 g/mol [3]Essential for accurate concentration calculations.
Appearance White solid[2]The physical state informs handling and initial dissolution attempts.
XLogP3 ~2.7 (Predicted for similar structures)[4]Indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO but potentially poor aqueous solubility.
pKa ~3-4 (Predicted for benzoic acid moiety)The carboxylic acid is ionizable; solubility will be highly dependent on the pH of the aqueous medium.[5]
Aqueous Solubility Low (Predicted)Direct dissolution in aqueous assay buffers is unlikely to achieve high concentrations. An organic co-solvent will be necessary.[5]

Note: XLogP3 and pKa are estimated based on the compound's functional groups and data for structurally related molecules. Experimental determination is highly recommended.

Formulation Development Strategy: A Step-by-Step Approach

The primary goal is to prepare a high-concentration stock solution, typically in 100% dimethyl sulfoxide (DMSO), which can then be serially diluted to create the final assay-ready plates.

Solvent Selection: The First Critical Decision

Dimethyl sulfoxide (DMSO) is the universal solvent for primary screening libraries due to its ability to dissolve a vast range of organic compounds.[6] However, its concentration in the final assay must be carefully controlled, as DMSO can exhibit bioactivity and cytotoxicity, typically at concentrations above 0.5-1%.[7][8][9][10]

The workflow below outlines the decision process for solvent selection, starting with the most common and moving to alternatives if necessary.

Solvent_Selection start Start: Compound Powder (5-Chloro-2-(methylsulfonamido)benzoic acid) dmso Attempt Dissolution in 100% DMSO (Target: 10-20 mM) start->dmso dmso_success Soluble in DMSO? dmso->dmso_success proceed Proceed to Stock Solution QC (Protocol 4.1) dmso_success->proceed Yes sonicate_heat Apply Gentle Warming (30-37°C) & Sonication dmso_success->sonicate_heat No dmso_success2 Soluble? sonicate_heat->dmso_success2 dmso_success2->proceed Yes alternatives Consider Alternative Solvents (e.g., Ethanol, Methanol) or Co-solvent Systems dmso_success2->alternatives No

Caption: Decision workflow for primary solvent selection.

Experimental Protocols

Protocol: Preparation of 10 mM Master Stock Solution

Objective: To prepare a high-quality, fully solubilized 10 mM stock solution in 100% DMSO.

Materials:

  • 5-Chloro-2-(methylsulfonamido)benzoic acid (MW: 249.67 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Class A volumetric flask or appropriate vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, weigh out 2.497 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 249.67 g/mol = 0.002497 g = 2.497 mg

  • Weighing: Accurately weigh the compound into a tared vial. For accuracy, it is often better to weigh a larger mass (e.g., ~25 mg) and dissolve in a proportionally larger volume (e.g., 10 mL).

  • Dissolution: Add the calculated volume of 100% DMSO.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 2-5 minutes.

  • Quality Control (Visual): Visually inspect the solution against a bright light source. It should be clear and free of any particulate matter.

  • Troubleshooting: If particulates remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied, but stability at elevated temperatures should be considered.[11]

  • Storage: Store the master stock solution at -20°C or -80°C in a desiccated environment to prevent water absorption by DMSO.

Protocol: Preparation of Assay-Ready Plates (Serial Dilution)

Objective: To create a 384-well plate with a dose-response curve of the compound for HTS.

Materials:

  • 10 mM Master Stock Solution in DMSO

  • Assay-compatible buffer or media

  • Automated liquid handler or calibrated multichannel pipettes

  • 384-well polypropylene (compound) and polystyrene (assay) plates

Procedure: The following workflow illustrates a typical serial dilution process to generate a 10-point dose-response curve.

Serial_Dilution cluster_0 Compound Source Plate (384-well, Polypropylene) cluster_1 Assay Plate (384-well, Polystyrene) stock Column 1: Add 40 µL of 10 mM Stock dilution Step 2: Perform 1:2 Serial Dilution (Transfer 20 µL from C1 to C2, mix; C2 to C3, etc.) stock->dilution dmso_cols Columns 2-10: Add 20 µL of 100% DMSO dmso_cols->dilution transfer Step 3: Transfer ~100 nL from Compound Plate add_cells Step 4: Add Cells/Reagents in Assay Buffer (e.g., 20 µL) transfer->add_cells dilution->transfer

Caption: Workflow for creating a dose-response assay plate.

Detailed Steps:

  • Intermediate Plate: In a 384-well polypropylene plate, add 40 µL of the 10 mM stock solution to the first column. Add 20 µL of 100% DMSO to the subsequent 9 columns that will be used for the dilution series.[12]

  • Serial Dilution: Perform a 1:2 serial dilution by transferring 20 µL from the first column to the second, mixing thoroughly, and repeating this process across the 10 columns.[12] This creates a concentration series in 100% DMSO.

  • Assay Plate Stamping: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-200 nL) from the intermediate compound plate to the final assay plate.

  • Final Concentration: Add cells and/or assay reagents suspended in aqueous buffer to the assay plate. For example, adding 20 µL of buffer to a well containing 100 nL of compound solution results in a 1:200 dilution of the DMSO stock.

    • Final DMSO concentration = 100% / 200 = 0.5%

    • Highest compound concentration = 10,000 µM / 200 = 50 µM

Solubility Assessment: A Critical QC Step

A compound's solubility in the final assay buffer is a critical parameter. Poor solubility can lead to compound precipitation, causing inaccurate concentration measurements and potential assay artifacts. It is crucial to distinguish between two types of solubility relevant to screening.[13][14]

  • Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This mimics the conditions of a typical HTS assay.[6][15]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent, determined by equilibrating an excess of solid compound over a longer period.[14][15]

For HTS, kinetic solubility is the more immediately relevant parameter.

Protocol: Turbidimetric Kinetic Solubility Assay

Objective: To determine the concentration at which the compound precipitates in the final assay buffer.

Materials:

  • Compound dilution series plate (from Protocol 4.2)

  • Assay buffer

  • Nephelometer or plate reader capable of measuring light scattering/turbidity

Procedure:

  • Prepare a dilution series of the compound in buffer, mirroring the final assay concentrations.

  • Incubate the plate for a period relevant to the biological assay (e.g., 1-2 hours) at the assay temperature.

  • Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm).

  • The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.

Data Interpretation: Biological screening results should be interpreted with caution for concentrations at or above the measured kinetic solubility limit, as the actual concentration of dissolved compound may be lower than the nominal concentration.

Conclusion and Best Practices

The successful formulation of 5-Chloro-2-(methylsulfonamido)benzoic acid for biological screening hinges on a systematic approach grounded in its physicochemical properties. By following the protocols outlined in this guide, researchers can minimize variability and generate high-quality, reliable data.

Key Takeaways:

  • DMSO is the solvent of choice, but the final assay concentration should be kept below 0.5% to avoid off-target effects.[7]

  • Visual inspection for precipitation at every step is a simple but critical quality control measure.

  • Determine the kinetic solubility of the compound in your final assay buffer to establish the highest reliable screening concentration.

  • Proper storage of DMSO stock solutions (-20°C or colder, desiccated) is essential to maintain compound integrity and prevent concentration errors due to water absorption.

By investing time in robust formulation development, researchers can significantly increase the probability of success in their drug discovery campaigns.

References

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed URL: [Link]

  • Title: The Modern Medicinal Chemist's Guide to Formulations Source: Drug Hunter URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

  • Title: Best Practices For Preformulation In Drug Development Source: Drug Discovery Online URL: [Link]

  • Title: What effects does DMSO have on cell assays? Source: Quora URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]

  • Title: Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes Source: PMC - NIH URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: ResearchGate URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: Semantic Scholar URL: [Link]

  • Title: Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing Source: Pharmaceutical Technology URL: [Link]

  • Title: Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability Source: UPM Pharmaceuticals URL: [Link]

  • Title: The art and science of drug formulation Source: Drug Target Review URL: [Link]

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC - PubMed Central URL: [Link]

  • Title: 5-Chloro-2-(methylamino)benzoic acid | C8H8ClNO2 | CID 12511324 Source: PubChem URL: [Link]

  • Title: 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667) Source: Cenmed Enterprises URL: [Link]

  • Title: High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation Source: PMC - NIH URL: [Link]

  • Title: Practical High-Throughput Experimentation for Chemists Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 5-Chloro-2-(methylsulfonamido)benzoic Acid

Welcome to the technical support center for the chromatographic purification of 5-Chloro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Chloro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Here, we will delve into the underlying principles of chromatographic separation and provide practical, field-tested solutions to specific problems.

I. Understanding the Molecule: Key Physicochemical Properties

5-Chloro-2-(methylsulfonamido)benzoic acid is a multifaceted molecule, presenting unique challenges and opportunities for chromatographic purification. Its structure incorporates a carboxylic acid, a sulfonamide, and a chlorinated aromatic ring, each influencing its behavior on a chromatographic stationary phase.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C8H8ClNO4S[1]Provides the basis for molecular weight determination.
Molecular Weight 249.67 g/mol [1]Standard molecular weight for detection purposes.
Functional Groups Carboxylic acid, Sulfonamide, Aromatic chlorideThe acidic nature of the carboxylic acid and the polar sulfonamide group will dominate retention behavior.
pKa (estimated) Carboxylic acid: ~3-4; Sulfonamide N-H: ~9-10The ionization state, and therefore retention in reversed-phase chromatography, will be highly dependent on the mobile phase pH.
Polarity Polar, acidic compoundLikely to have high affinity for polar stationary phases (normal-phase) and require aqueous mobile phases for elution from non-polar stationary phases (reversed-phase).

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 5-Chloro-2-(methylsulfonamido)benzoic acid.

A. Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of polar and non-polar compounds.[2]

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for 5-Chloro-2-(methylsulfonamido)benzoic acid is tailing significantly. What is the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like yours is often due to interactions with residual silanols on the silica-based stationary phase or running the mobile phase at a pH where the analyte is partially ionized.[3]

    • Solution 1: Adjust Mobile Phase pH. The primary cause of tailing for acidic compounds is often a mobile phase pH that is too close to the pKa of the carboxylic acid group. At a pH near its pKa, the compound exists in both its protonated (neutral) and deprotonated (anionic) forms, leading to mixed retention mechanisms and poor peak shape. By lowering the mobile phase pH to at least 1.5-2 pH units below the pKa of the carboxylic acid (~pH 2-2.5), you can ensure the compound is fully protonated and interacts with the stationary phase more uniformly.[4] This can be achieved by adding a small amount of an acidifier to your mobile phase.

Mobile Phase AdditiveTypical ConcentrationNotes
Trifluoroacetic Acid (TFA)0.05 - 0.1%Can suppress ionization of silanols and the analyte. May interfere with mass spectrometry at higher concentrations.
Formic Acid0.1%A good choice for LC-MS applications due to its volatility.
Phosphoric Acid10-20 mMEffective at buffering the mobile phase at a low pH.[5]
  • Question: My peak is fronting. What does this indicate?

  • Answer: Peak fronting can be a sign of column overload, where too much sample has been injected, or it can be caused by the sample being dissolved in a solvent that is stronger than the mobile phase.[4]

    • Solution: Reduce the injection volume or the concentration of your sample. Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase.

Issue 2: Poor Retention (Compound Elutes in the Void Volume)

  • Question: My compound is eluting very early, close to the solvent front, even with a high percentage of water in the mobile phase. How can I increase its retention?

  • Answer: 5-Chloro-2-(methylsulfonamido)benzoic acid is a polar molecule, and achieving sufficient retention on a standard C18 column can be challenging, especially with highly aqueous mobile phases.[6]

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and to provide alternative interactions with polar analytes. This can enhance the retention of polar compounds that are poorly retained on traditional C18 phases.

    • Solution 2: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water. This technique is well-suited for the retention and separation of very polar compounds.

    • Solution 3: Ion-Pair Chromatography. For difficult-to-retain acidic compounds, adding an ion-pairing reagent to the mobile phase can increase retention.[7] A positively charged ion-pairing reagent, such as tetrabutylammonium, will form a neutral ion pair with the deprotonated carboxylic acid, making it more hydrophobic and thus more retained on a reversed-phase column.

B. Normal-Phase Chromatography (Flash and TLC)

Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is also a viable option for the purification of this polar compound.[8]

Issue 3: Compound Streaking on TLC Plate or Tailing on Flash Column

  • Question: My compound streaks badly on the TLC plate, making it difficult to determine an appropriate Rf. What is causing this and how can I get a well-defined spot?

  • Answer: Streaking of acidic compounds on silica gel is a common issue. The acidic nature of the silica surface can lead to strong interactions with the carboxylic acid group of your molecule, causing it to "stick" and streak rather than move as a compact band.

    • Solution: Add an Acidic Modifier to the Mobile Phase. Incorporating a small amount of a volatile acid, such as acetic acid or formic acid, into your eluent will help to suppress the ionization of your compound and saturate the acidic sites on the silica gel. This leads to a more uniform interaction and significantly improved spot shape.

Mobile Phase System (Starting Point)Acidic Modifier
Dichloromethane : Methanol0.5 - 2% Acetic Acid
Ethyl Acetate : Hexanes0.5 - 2% Acetic Acid

Issue 4: Poor Separation from Polar Impurities

  • Question: I am having trouble separating my product from a more polar impurity. They are very close on the TLC plate. How can I improve the resolution?

  • Answer: Improving resolution in normal-phase chromatography involves manipulating the polarity of the mobile phase and sometimes the stationary phase.

    • Solution 1: Decrease the Polarity of the Mobile Phase. A less polar mobile phase will cause all compounds to be retained more strongly on the silica gel, increasing their retention times (decreasing their Rf values) and often providing better separation. Try decreasing the percentage of the polar solvent (e.g., methanol or ethyl acetate) in your eluent system.

    • Solution 2: Try a Different Solvent System. The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, if you are using a dichloromethane/methanol system, you could try an ethyl acetate/hexanes system. Different solvents will have different interactions with your compound and impurities, potentially leading to a better separation.

    • Solution 3: Use a Different Stationary Phase. If optimizing the mobile phase does not provide the desired separation, consider using a different stationary phase. For example, alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic). Alternatively, bonded phases like diol or cyano can provide unique separation characteristics.

III. Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method Development

This protocol provides a starting point for developing an analytical RP-HPLC method for 5-Chloro-2-(methylsulfonamido)benzoic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude material in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Normal-Phase Flash Chromatography

This protocol outlines a general procedure for preparative purification using flash chromatography.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the flash column and allow it to pack under pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I might see during the purification of 5-Chloro-2-(methylsulfonamido)benzoic acid?

    • A1: Common impurities can arise from the starting materials or side reactions. For example, if the synthesis involves the reaction of a sulfonyl chloride with an amine, unreacted starting materials or byproducts from over-reaction could be present.[9][10] It is also possible to have regioisomers or related chlorinated species depending on the synthetic route.

  • Q2: Can I use Thin Layer Chromatography (TLC) to monitor my purification?

    • A2: Absolutely. TLC is an invaluable tool for quickly assessing the purity of fractions and for developing an appropriate solvent system for flash chromatography.[11][12][13] For sulfonamides, visualization can often be achieved under UV light (254 nm).[14]

  • Q3: My compound seems to be degrading on the silica gel column. What can I do?

    • A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can try neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase. Alternatively, using a less acidic stationary phase like alumina might be a better option.

  • Q4: What is the best way to prepare my sample for injection in RP-HPLC to avoid precipitation?

    • A4: To avoid precipitation, it is crucial to dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample directly in the initial mobile phase composition. If the compound has poor solubility, you can use a stronger organic solvent like acetonitrile or methanol, but try to keep the injection volume small to minimize peak distortion.

V. Diagrams

Troubleshooting_Workflow start Start: Poor Peak Shape in RP-HPLC q1 Is the peak tailing or fronting? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting solution_tailing1 Lower mobile phase pH (add 0.1% TFA or Formic Acid) tailing->solution_tailing1 solution_tailing2 Use a low-silanol activity column tailing->solution_tailing2 solution_fronting1 Reduce sample concentration/injection volume fronting->solution_fronting1 solution_fronting2 Dissolve sample in mobile phase fronting->solution_fronting2 end Improved Peak Shape solution_tailing1->end solution_tailing2->end solution_fronting1->end solution_fronting2->end

Caption: Decision tree for troubleshooting poor peak shape in RP-HPLC.

Normal_Phase_Optimization cluster_troubleshooting Troubleshooting input Crude 5-Chloro-2-(methylsulfonamido)benzoic acid tlc TLC Analysis Goal: Rf = 0.2-0.4 input->tlc flash Flash Chromatography tlc->flash Optimized Mobile Phase streaking Streaking? Add 1% Acetic Acid to Mobile Phase tlc->streaking poor_sep Poor Separation? Decrease Mobile Phase Polarity tlc->poor_sep fractions Collect & Analyze Fractions flash->fractions product Pure Product fractions->product

Caption: Workflow for normal-phase purification.

VI. References

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024). MDPI. Retrieved from [Link]

  • Choma, I. M., & Jesionek, W. (2013). TLC of Sulfonamides. In Ł. Komsta, M. Waksmundzka-Hajnos, & J. Sherma (Eds.), TLC in Drug Analysis (pp. 819-844). Taylor & Francis.

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed. Retrieved from [Link]

  • The retention behavior of some sulfonamides on different TLC plates. 2. Comparison of the selectivity of the systems and quantitative determination of hydrophobicity parameters. (1995). ResearchGate. Retrieved from [Link]

  • Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Method development in reversed-phase chromatography. (2025). ResearchGate. Retrieved from [Link]

  • TLC identification of sulfonamides. (1971). PubMed. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667). (n.d.). Cenmed Enterprises. Retrieved from [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2013). PMC - PubMed Central. Retrieved from [Link]

  • CAS 89979-12-4 | 5-Chloro-2-(methylsulfonamido)benzoic acid | MFCD09047192. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Aqueous normal-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Relationship between chromatographic properties of aromatic carboxylic acids and their structure. (2002). PubMed. Retrieved from [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976). Google Patents. Retrieved from

  • Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). PMC - NIH. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021). Angewandte Chemie. Retrieved from [Link]

  • Preparation of sulfonamides from N-silylamines. (2011). PMC - NIH. Retrieved from [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents. Retrieved from

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. (n.d.). EPA. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (2021). ResearchGate. Retrieved from [Link]

  • 5-Chloro-2-(methylsulfanyl)benzoic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents. Retrieved from

  • 5-Chloro-2-(methylamino)benzoic acid | C8H8ClNO2 | CID 12511324. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 2-amino-5-chloro-, methyl ester (CAS 5202-89-1). (n.d.). Cheméo. Retrieved from [Link]

Sources

Optimization

common side reactions and byproducts in 5-Chloro-2-(methylsulfonamido)benzoic acid synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid. This document is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common culprit?

A: The most frequent cause of low yield is the hydrolysis of your primary electrophile, methanesulfonyl chloride (MsCl). This reagent is highly sensitive to moisture. Any residual water in your solvent, glassware, or starting materials will rapidly convert MsCl to inert methanesulfonic acid, reducing the amount available to react with your starting amine. Ensure all materials are scrupulously dried before starting the reaction.

Q2: I'm observing multiple spots on my TLC plate post-reaction, even when the starting material is consumed. What are these impurities?

A: Besides unreacted starting material, common byproducts include the mixed anhydride formed by the reaction of MsCl with the carboxylic acid group, and potentially a bis-sulfonated dimer. The presence of these is often dependent on the base used and the reaction temperature.

Q3: The color of my crude product is off-white or yellow. Is this normal?

A: While the pure product should be a white solid, a slight off-white or yellowish tint in the crude material can occur due to minor impurities. However, a significant color change may indicate degradation or more substantial side reactions, possibly due to excessive heat during the reaction or workup. Purification via recrystallization should yield a white crystalline solid.

Q4: What is the optimal base and solvent for this sulfonylation?

A: The recommended solvent is an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). For the base, a non-nucleophilic organic base like pyridine or triethylamine (TEA) is preferred. These bases effectively scavenge the HCl generated during the reaction without competing with the primary amine as a nucleophile. Using strong inorganic bases like NaOH is not recommended as it can promote hydrolysis of the methanesulfonyl chloride.[1][2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material (2-Amino-5-chlorobenzoic acid)
Potential Cause Mechanism & Explanation Diagnostic Check Recommended Corrective Action
Inactive Methanesulfonyl Chloride (MsCl) MsCl has been hydrolyzed due to improper storage or handling. It has reacted with atmospheric moisture to form methanesulfonic acid, which is unreactive towards the amine.Check the quality of the MsCl. A fresh, clear, and colorless appearance is expected. Pungent odor of HCl upon opening may indicate hydrolysis.Use a fresh, unopened bottle of high-purity MsCl. Handle the reagent quickly in a dry environment or under an inert atmosphere (N₂ or Ar).
Insufficient Base or Inactive Base The reaction generates one equivalent of HCl, which protonates the starting amine, rendering it non-nucleophilic. An insufficient amount of base, or a base that has degraded, will fail to neutralize the acid, stalling the reaction.Monitor the reaction mixture's pH. If it becomes acidic, this is a likely cause.Use at least 1.1 to 1.5 equivalents of a high-purity, dry organic base like triethylamine or pyridine.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, excessively low temperatures may slow the reaction rate to a crawl, leading to incomplete conversion within a standard timeframe.Analyze a sample by TLC or LC-MS after several hours. If starting material remains but no significant byproduct is forming, kinetics may be the issue.Allow the reaction to stir for a longer period at 0-5°C, or let it slowly warm to room temperature while monitoring progress carefully.
Problem 2: Product is Impure, Oily, or Fails to Crystallize
Potential Cause Mechanism & Explanation Diagnostic Check Recommended Corrective Action
Formation of Mixed Anhydride The carboxylic acid moiety of the starting material can react with MsCl to form a reactive mixed anhydride. This byproduct can complicate purification and inhibit crystallization.Look for characteristic signals in ¹H NMR of the crude product. The presence of this intermediate can alter the expected integration ratios.Add MsCl slowly at a low temperature (0°C) to allow the more nucleophilic amine to react preferentially.
Excess MsCl Leading to Dimerization Using a large excess of MsCl, especially under strongly basic conditions, can lead to a second sulfonylation reaction on the nitrogen of the newly formed sulfonamide product, creating a dimer.Use LC-MS to identify a species with a mass corresponding to the bis-sulfonated product.Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of MsCl. Add it dropwise to the reaction mixture to avoid localized high concentrations.
Residual Solvent or Base Volatile components from the reaction (e.g., DCM, pyridine, triethylamine) can become trapped in the product, giving it an oily consistency and preventing proper crystal lattice formation.A broad solvent peak in the ¹H NMR spectrum is a clear indicator. A persistent amine smell suggests residual base.Co-evaporate the crude product with a solvent like toluene under reduced pressure to azeotropically remove residual volatiles. Ensure the product is dried thoroughly under high vacuum.

Understanding Key Side Reactions & Mechanisms

The key to a successful synthesis is minimizing pathways that compete with the desired product formation. The following diagrams illustrate the primary reaction and its most common side reactions.

A. The Desired Synthetic Pathway

The primary reaction is a nucleophilic attack of the amino group of 2-amino-5-chlorobenzoic acid on the electrophilic sulfur atom of methanesulfonyl chloride.

Desired_Pathway cluster_products Products Start_Amine 2-Amino-5-chlorobenzoic acid Product 5-Chloro-2-(methylsulfonamido)benzoic acid Start_Amine->Product Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product HCl HCl Base Base (e.g., Pyridine) Base->HCl Neutralization

Caption: Desired reaction pathway for sulfonamide formation.

B. Competing Side Reactions

These reactions consume reagents and generate impurities that complicate purification.

Side_Reactions cluster_reagents Reagents cluster_byproducts Byproducts MsCl Methanesulfonyl Chloride MSA Methanesulfonic Acid MsCl->MSA Hydrolysis Mixed_Anhydride Mixed Anhydride Intermediate MsCl->Mixed_Anhydride Anhydride Formation Water Trace H₂O Water->MSA Start_Acid Carboxylic Acid Group (on starting material) Start_Acid->Mixed_Anhydride

Caption: Primary side reactions consuming methanesulfonyl chloride.

Experimental Protocol: A Validated Approach

This protocol incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • 2-amino-5-chlorobenzoic acid (1.0 eq.)

  • Methanesulfonyl chloride (1.1 eq.)

  • Pyridine, anhydrous (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-amino-5-chlorobenzoic acid to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous DCM to dissolve the starting material, followed by the addition of anhydrous pyridine.

  • Cooling: Cool the resulting solution to 0-5°C using an ice-water bath. Maintaining this low temperature is critical to control the reaction's exothermicity and minimize side reactions.[3]

  • Reagent Addition: Dilute the methanesulfonyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. The acid will protonate the pyridine, transferring it to the aqueous layer.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 5-Chloro-2-(methylsulfonamido)benzoic acid as a white crystalline solid.[4]

References

  • Cenmed Enterprises. 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667).
  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Guidechem. How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.
  • PubMed. Methyl 5-chloro-2-(4-methyl-benzene-sulfonamido)-benzoate.
  • BenchChem. Common side reactions in the synthesis of substituted benzoic acids.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ChemScene. 5-chloro-2-(methylamino)benzoic acid.
  • PubChem. 5-Chloro-2-(methylamino)benzoic acid.
  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid.
  • ChemicalBook. 2-Amino-5-chlorobenzoic acid synthesis.
  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

Sources

Troubleshooting

improving the stability of 5-Chloro-2-(methylsulfonamido)benzoic acid in solution

Welcome to the technical support resource for 5-Chloro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenges encountered in solution-based experiments. Our approach is rooted in first-principles chemistry and validated by industry-standard methodologies to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Q1: My solution of 5-Chloro-2-(methylsulfonamido)benzoic acid is showing a rapid loss of purity over time. What is the most likely cause?

The primary suspect for instability in this molecule is pH-dependent hydrolysis of the sulfonamide (S-N) bond.[1][2][3] This functional group can be susceptible to both acid and base-catalyzed cleavage. A secondary, but still significant, pathway is the potential for photodegradation or thermal decarboxylation of the benzoic acid moiety, especially under harsh environmental conditions.[4][5]

Q2: What is the single most important factor to control for improving stability?

Without question, meticulous pH control is the most critical parameter. The stability of sulfonamides is intimately linked to the pH of the solution.[2][6][7][8] Deviations outside the optimal pH range can accelerate degradation exponentially. Establishing the pH of maximum stability through a systematic study is a crucial first step for any formulation work.

Q3: I've noticed a yellow discoloration in my solution after leaving it on the benchtop. What does this indicate?

Yellowing often suggests the formation of degradation products, potentially arising from photolytic or oxidative pathways. The aromatic ring system in the molecule can be susceptible to light-induced degradation.[4] It is imperative to protect solutions from light by using amber vials or covering containers with foil.

Q4: Can the choice of solvent impact the stability of my compound?

Yes, the solvent system plays a significant role. While aqueous buffers are common, the presence of co-solvents can alter the polarity and reactivity of the medium, influencing degradation rates. Protic solvents, especially water, are direct participants in hydrolysis reactions. The choice of buffer species is also critical, as some buffer components can catalyze degradation.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, cause-and-effect approach to resolving specific stability issues.

Issue 1: Rapid Degradation Observed by HPLC - Purity Drops by >10% in 24 Hours

If you observe a significant and rapid loss of the parent compound, it points to an aggressive degradation mechanism. A systematic investigation is required.

Troubleshooting Workflow:

G start Purity Loss >10% in 24h check_ph 1. Verify Solution pH Is it documented and stable? start->check_ph ph_uncontrolled pH is unknown or fluctuating. check_ph->ph_uncontrolled No ph_controlled pH is known and stable. check_ph->ph_controlled Yes solution_ph ACTION: Perform pH-Rate Profile Study (See Protocol 2). Implement a robust buffer system. ph_uncontrolled->solution_ph check_light 2. Assess Light Exposure Is the solution protected from light? ph_controlled->check_light light_exposed Exposed to ambient or UV light. check_light->light_exposed No light_protected Stored in amber vials or in the dark. check_light->light_protected Yes solution_light ACTION: Repeat experiment using amber vials or foil wrap. Compare stability vs. light-exposed sample. light_exposed->solution_light check_temp 3. Evaluate Temperature Is the solution stored at a controlled, cool temperature? light_protected->check_temp temp_uncontrolled Stored at elevated or fluctuating temps. check_temp->temp_uncontrolled No temp_controlled Stored at recommended temperature (e.g., 2-8°C). check_temp->temp_controlled Yes solution_temp ACTION: Store all solutions at a controlled, reduced temperature (e.g., 2-8°C). Avoid freeze-thaw cycles if possible. temp_uncontrolled->solution_temp check_oxygen 4. Consider Oxidative Stress Is the solution de-gassed or prepared with antioxidants? temp_controlled->check_oxygen solution_oxygen ACTION: Prepare solutions with degassed buffers. Consider adding an antioxidant (e.g., EDTA, ascorbic acid) if compatible. check_oxygen->solution_oxygen

Caption: Troubleshooting workflow for rapid purity loss.

Issue 2: Appearance of New Peaks in Chromatogram

The emergence of new peaks is a clear sign of degradation. The key to stabilization is to identify these degradants and understand their formation mechanism. A forced degradation study is the definitive approach to achieve this.[4][9]

Causality Behind Forced Degradation:

Forced degradation (or stress testing) intentionally exposes the drug substance to harsh conditions to accelerate degradation.[4][10] The goal is not to destroy the molecule completely, but to generate a modest amount (5-20%) of degradation products.[4][9] By analyzing the degradants formed under specific stress conditions (acid, base, oxidation, light, heat), we can deduce the primary degradation pathways and develop targeted stabilization strategies.

Potential Degradation Pathways:

G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation / Thermal Stress Parent 5-Chloro-2-(methylsulfonamido)benzoic acid Hydrolysis_Product1 5-Chloro-2-aminobenzoic acid Parent->Hydrolysis_Product1 S-N Bond Cleavage Hydrolysis_Product2 Methanesulfonic acid Parent->Hydrolysis_Product2 S-N Bond Cleavage Photo_Product1 Decarboxylated Species (e.g., 4-Chloro-N-methylbenzenesulfonamide) Parent->Photo_Product1 Decarboxylation Photo_Product2 Oxidized Ring Species Parent->Photo_Product2 Ring Oxidation

Caption: Potential degradation pathways for the molecule.

Data Summary: Expected Outcomes of a Forced Degradation Study

The table below summarizes typical conditions for a forced degradation study and the insights gained from each.

Stress ConditionTypical ParametersPrimary Degradation Pathway InvestigatedExpected Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24hAcid-catalyzed sulfonamide hydrolysis[1]5-Chloro-2-aminobenzoic acid, Methanesulfonic acid
Base Hydrolysis 0.1 M NaOH, 60°C, 8hBase-catalyzed sulfonamide hydrolysis[1]5-Chloro-2-aminobenzoic acid, Methanesulfonic acid
Oxidation 3% H₂O₂, RT, 24hOxidation of the aromatic ring or sulfonamide sulfurHydroxylated or N-oxide species
Thermal 80°C (in solution), 48hThermally-induced degradation (e.g., decarboxylation)[5]Decarboxylated species
Photolytic ICH Q1B conditions (UV/Vis light exposure)PhotodegradationDecarboxylated species, radical-derived products

Part 3: Detailed Experimental Protocols

These protocols provide a validated framework for systematically investigating and improving the stability of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and primary degradation pathways as mandated by ICH Q1A guidelines.[4]

Materials:

  • 5-Chloro-2-(methylsulfonamido)benzoic acid

  • HPLC-grade water, acetonitrile

  • 0.1 M HCl, 0.1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV detector[11], heating block, photostability chamber.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the solvent. This is the T=0 control.

  • Acid Stress: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with NaOH before HPLC analysis.

  • Base Stress: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 1, 4, and 8 hours. Neutralize with HCl before HPLC analysis.

  • Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Stress: Dilute 1 mL of stock solution with 9 mL of water. Heat at 80°C, protected from light. Withdraw aliquots at 8, 24, and 48 hours.

  • Photolytic Stress: Expose the diluted solution (0.1 mg/mL in a quartz cuvette) to light conditions as specified in ICH Q1B. A dark control sample must be run in parallel.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[11][12] Calculate the percentage degradation and assess peak purity.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in solution.

Workflow:

G start Objective: Determine pH of Maximum Stability step1 1. Prepare Buffers Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 10). start->step1 step2 2. Prepare Samples Prepare solutions of the compound (~0.1 mg/mL) in each buffer. step1->step2 step3 3. Incubate Samples Incubate all samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. step2->step3 step4 4. Timepoint Analysis Withdraw aliquots from each pH sample at multiple time points (e.g., 0, 24, 48, 72, 168 hours). step3->step4 step5 5. HPLC Analysis Quantify the remaining parent compound concentration using a stability-indicating HPLC method. step4->step5 step6 6. Data Analysis For each pH, plot ln(% Remaining) vs. Time. The slope of the line is the observed rate constant, k_obs. step5->step6 end 7. Construct pH-Rate Profile Plot log(k_obs) vs. pH. The nadir of the curve indicates the pH of maximum stability. step6->end

Caption: Workflow for a pH-Rate Profile study.

Data Interpretation: The resulting U-shaped or V-shaped plot of log(k_obs) versus pH will visually identify the pH at which the degradation rate is at its minimum. This is the optimal pH for formulating your solution. The shape of the curve provides mechanistic insight into whether the degradation is acid-catalyzed, base-catalyzed, or both.[1]

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veepra, Inc. URL: [Link]

  • Title: Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides Source: Royal Society of Chemistry URL: [Link]

  • Title: How to Conduct Stability Studies for Small Molecule Drugs Source: Celerity Pharmaceutical Development URL: [Link]

  • Title: Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group Source: Royal Society of Chemistry URL: [Link]

  • Title: Reactivity and Mechanism in the Hydrolysis of β-Sultams Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies Source: SciSpace URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: PubMed URL: [Link]

  • Title: ICH Q1A, Q1B, Forced Degradation Source: Jordi Labs URL: [Link]

  • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: PubMed Central URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions Source: PubMed Central URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL: [Link]

  • Title: Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions Source: ResearchGate URL: [Link]

  • Title: Stability Studies and Testing of Pharmaceuticals: An Overview Source: American Pharmaceutical Review URL: [Link]

  • Title: Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil Source: ResearchGate URL: [Link]

  • Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PubMed Central URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils Source: SpringerLink URL: [Link]

  • Title: Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution Source: ResearchGate URL: [Link]

  • Title: Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions Source: PubMed URL: [Link]

  • Title: Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid

Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid. This molecule is a crucial building block in pharmaceutical development, and its successful,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid. This molecule is a crucial building block in pharmaceutical development, and its successful, repeatable, and scalable synthesis is paramount. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will delve into the causality behind experimental choices, offering field-proven insights to ensure process robustness, safety, and high product quality.

Synthetic Scheme Overview

The most common and direct route to 5-Chloro-2-(methylsulfonamido)benzoic acid involves the sulfonylation of 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride. While straightforward on paper, this reaction presents several challenges at scale related to reaction control, side product formation, and purification.

Synthetic_Scheme A 2-Amino-5-chlorobenzoic Acid (Starting Material) C 5-Chloro-2-(methylsulfonamido)benzoic Acid (Product) A->C Sulfonylation B Methanesulfonyl Chloride (Reagent) reagents + Base + Solvent

Caption: General synthesis route for 5-Chloro-2-(methylsulfonamido)benzoic acid.

Troubleshooting Guide: Reaction & Synthesis

This section addresses specific issues you may encounter during the synthesis, providing both diagnostic questions and actionable solutions.

Q1: My reaction is sluggish, showing a high percentage of unreacted 2-amino-5-chlorobenzoic acid even after extended reaction times. What are the likely causes?

A1: Incomplete conversion is a frequent scale-up challenge, often stemming from issues with mass transfer, reagent stoichiometry, or deactivation.

  • Causality & Explanation: At larger scales, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, slowing the reaction rate. The choice of base is also critical; a weak or sterically hindered base may not be effective at deprotonating the amine, which is necessary for the nucleophilic attack on the sulfonyl chloride.

  • Troubleshooting Steps:

    • Verify Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous slurry or solution. Dead zones in large reactors are a common culprit.

    • Re-evaluate the Base: If using a mild base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as triethylamine or pyridine. For aqueous systems, sodium hydroxide can be used, but requires stringent temperature control to prevent hydrolysis of the methanesulfonyl chloride.

    • Check Reagent Quality: Methanesulfonyl chloride can hydrolyze over time if exposed to moisture, forming methanesulfonic acid, which will not react. Always use a fresh, dry batch of the reagent.

    • Solvent Considerations: The starting material has limited solubility in many common organic solvents. Ensure your chosen solvent (e.g., acetonitrile, ethyl acetate, or a biphasic system) can adequately dissolve the reactants. A phase-transfer catalyst may be beneficial in biphasic systems.

Q2: The reaction is highly exothermic and difficult to control, leading to a temperature spike upon addition of methanesulfonyl chloride. How can this be managed safely at scale?

A2: The reaction between an amine and a sulfonyl chloride is inherently exothermic. Poor temperature control can lead to side reactions, product degradation, and, most critically, a runaway reaction.

  • Causality & Explanation: The heat of reaction is generated faster than it can be dissipated by the reactor's cooling system, a problem exacerbated by the unfavorable surface-area-to-volume ratio of large reactors.

  • Mitigation Strategies:

    • Control Addition Rate: The most critical parameter is the addition rate of the methanesulfonyl chloride. Use a dosing pump for slow, controlled addition, allowing the cooling system to keep pace.

    • Initial Temperature: Start the reaction at a lower initial temperature (e.g., 0-5 °C) to provide a larger buffer before reaching the upper temperature limit.

    • Semi-Batch Process: Instead of adding all the 2-amino-5-chlorobenzoic acid at once, consider a semi-batch approach where the starting material and base are added portion-wise, followed by a corresponding portion of the sulfonyl chloride.

    • Solvent Volume: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this must be balanced with process efficiency and downstream processing costs.

Q3: My yield is low, and HPLC analysis shows a significant impurity peak that I suspect is a bis-sulfonated byproduct. How can this be confirmed and prevented?

A3: The formation of a bis-sulfonated species, where the carboxylate is converted to a mixed anhydride or the sulfonamide nitrogen is further sulfonated, is a known side reaction.

  • Causality & Explanation: This typically occurs when an excess of methanesulfonyl chloride is used, or if the reaction conditions (e.g., high temperature, very strong base) are too harsh. The carboxylate anion can act as a nucleophile, attacking a molecule of methanesulfonyl chloride.

  • Troubleshooting Workflow:

Impurity_Troubleshooting start Low Yield & Impurity Detected char Characterize Impurity (LC-MS, NMR) start->char check Is it Bis-Sulfonated Byproduct? char->check path1 Optimize Stoichiometry (1.05-1.1 eq. MsCl) check->path1 Yes path2 Control Temperature (Maintain < 15°C) check->path2 Yes path3 Modify Base (Use non-nucleophilic base) check->path3 Yes end Impurity Minimized Yield Improved path1->end path2->end path3->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

  • Preventative Measures:

    • Stoichiometry Control: Carefully control the stoichiometry of methanesulfonyl chloride. Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid a large excess.

    • Temperature Management: Maintain a low reaction temperature as discussed in Q2. Higher temperatures accelerate the rate of side reactions.

    • Order of Addition: Add the methanesulfonyl chloride to the mixture of the amine and base. This ensures the sulfonyl chloride preferentially reacts with the more nucleophilic amine.

Troubleshooting Guide: Work-up & Purification

Q4: My product precipitates as a sticky oil or gum during the acidic work-up, making filtration and handling impossible. How can I achieve a crystalline solid?

A4: "Oiling out" is a common problem in large-scale crystallizations, often caused by rapid precipitation from a supersaturated solution or the presence of impurities that inhibit crystal growth.

  • Causality & Explanation: The product has multiple functional groups affecting its solubility. When the pH is adjusted, the product may crash out of solution faster than it can form an ordered crystal lattice. Residual solvents or byproducts can act as crystal poisons.

  • Solutions:

    • Anti-Solvent Addition: Instead of a simple pH adjustment, consider a combined approach. After the reaction, perform an aqueous extraction. Then, slowly add an anti-solvent (a solvent in which the product is insoluble, like heptane or water) to the organic layer at a controlled temperature to induce gradual crystallization.

    • Control the Rate of pH Change: Add the acid for precipitation slowly and with vigorous stirring. This prevents localized areas of very low pH that cause rapid, uncontrolled precipitation.

    • Temperature Control: Perform the precipitation at a slightly elevated temperature and then slowly cool the mixture. This "annealing" process allows for the formation of more stable, well-defined crystals.

    • Seeding: Introduce a small amount of pure, crystalline product to the solution just as it reaches saturation. This provides a template for crystal growth and can prevent oiling out.

Q5: My final product purity is consistently below 98% by HPLC, and I'm struggling to remove the final impurities by recrystallization. What are the best purification strategies at scale?

A5: Effective purification requires identifying the impurities and choosing a method that exploits differences in physical properties between the product and the impurity.

  • Impurity Profile Analysis: First, identify the impurities. Common culprits include unreacted starting material, the bis-sulfonated byproduct, and hydrolysis products. An analytical method like LC-MS is invaluable here.[1]

Potential Impurity Likely Source Removal Strategy
2-Amino-5-chlorobenzoic acidIncomplete reactionAcid-Base Extraction: The starting material is more basic than the product. A carefully controlled wash with a dilute acid (e.g., pH 3-4) might selectively remove it.
Bis-sulfonated byproductExcess methanesulfonyl chlorideRecrystallization: This impurity is often less polar. A solvent system like Toluene/Heptane or Ethyl Acetate/Heptane may be effective.
Methanesulfonic acidHydrolysis of reagentAqueous Wash: Easily removed by washing the organic layer with water or a mild bicarbonate solution during work-up.
  • Advanced Purification Techniques:

    • Slurry Wash: If recrystallization proves difficult, a slurry wash can be effective. This involves stirring the crude solid in a solvent where the product has very low solubility but the impurity is soluble.

    • pH-Modulated Extraction: Exploit the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and extract it into an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the product salt, can be washed with an organic solvent to remove neutral impurities. The product is then re-precipitated by adding acid. This is a highly effective, scalable purification method for acidic compounds.[2]

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis? A: Based on experience, the most critical parameters are:

  • Temperature: Due to the exothermic nature of the reaction.

  • Reagent Stoichiometry & Addition Rate: To control exotherm and minimize side product formation.

  • Agitation/Mixing Speed: To ensure reaction homogeneity and efficient heat transfer.

  • pH during Work-up/Precipitation: Crucial for product isolation and purity.

Q: What analytical methods are recommended for in-process control (IPC) and final product release? A: A robust analytical package is essential.

  • In-Process Control (IPC): HPLC is the preferred method to monitor the disappearance of the starting material and the formation of the product. A simple TLC method can be developed for quick qualitative checks.

  • Final Product Release:

    • Purity: HPLC with UV detection.

    • Identity: ¹H NMR and FT-IR spectroscopy. Mass Spectrometry to confirm molecular weight.

    • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler.

    • Water Content: Karl Fischer titration.

Q: Are there any specific safety precautions for handling methanesulfonyl chloride at an industrial scale? A: Absolutely. Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water.

  • Handling: Use in a well-ventilated area or closed system. All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

  • Quenching: Never quench excess methanesulfonyl chloride with water or alcohol directly in the reactor on a large scale due to the highly exothermic and gassy nature of the reaction. A common strategy is to transfer the reaction mixture to a separate vessel containing a cooled, stirred solution of dilute sodium hydroxide or sodium bicarbonate.

References

  • Vertex AI Search. (2024). Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid.
  • Eureka | Patsnap. (2024). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ChemScene. (2024). 5-chloro-2-(methylamino)benzoic acid.
  • Shi, Y.-B., et al. (2024). Methyl 2-amino-5-chlorobenzoate.
  • Apollo Scientific. (2024). 5-chloro-2-(methylamino)benzoic acid.
  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (2015). Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Guidechem. (2024). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.
  • Google Patents. (2009). Preparation method of 2-amino-5-chlorobenzamide.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1968). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali.
  • PrepChem.com. (2024). Synthesis of 2-amino-5-chlorobenzoic acid.
  • Cenmed Enterprises. (2024). 5-Chloro-2-(methylsulfonamido)benzoic Acid.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.
  • NIH. (2024). Methyl 5-chloro-2-(4-methylbenzenesulfonamido)
  • RSC Publishing. (2015).
  • Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. (1974).
  • Google Patents. (2014). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Biosynth. (2025). 5-Chloro-2-(methylsulfonamido)benzoic acid.
  • PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • R Discovery - Researcher.Life. (2012). Hydrolysis of sulphonamides in aqueous solutions.

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Troubleshooting

Technical Support Center: Recrystallization of 5-Chloro-2-(methylsulfonamido)benzoic Acid

Welcome to the Technical Support Center for the purification of crude 5-Chloro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 5-Chloro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield.

Introduction to the Recrystallization of 5-Chloro-2-(methylsulfonamido)benzoic Acid

5-Chloro-2-(methylsulfonamido)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical for the successful downstream synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude material at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain dissolved in the mother liquor.

This guide will walk you through the intricacies of selecting the right solvent system, optimizing crystallization conditions, and troubleshooting common issues to ensure you obtain 5-Chloro-2-(methylsulfonamido)benzoic acid of the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for 5-Chloro-2-(methylsulfonamido)benzoic acid?

A1: The most critical first step is solvent selection. The ideal solvent should exhibit high solubility for 5-Chloro-2-(methylsulfonamido)benzoic acid at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for obtaining a high recovery of pure crystals. A preliminary small-scale solubility screen with a variety of common laboratory solvents is highly recommended.

Q2: Are there any recommended starting solvents for the recrystallization of this compound?

A2: Based on the structural characteristics of 5-Chloro-2-(methylsulfonamido)benzoic acid (an aromatic carboxylic acid with a sulfonamide group), polar protic solvents are a good starting point. A patent for a structurally similar compound suggests that an ethanol-water mixture can be an effective recrystallization solvent. Another patent for a related compound mentions the use of glacial acetic acid .[1] It is advisable to start by screening these solvents and their mixtures in various ratios.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to a supersaturated solution that separates into two liquid phases upon cooling.

To resolve this, you can:

  • Add more solvent: This will decrease the concentration of the solute.

  • Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at room temperature, and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. This can often induce crystallization.

Q4: My yield of recrystallized product is very low. What are the likely causes?

A4: Low yield can be attributed to several factors:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude material. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your material. Ensure your filtration apparatus is pre-heated.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.

Q5: How can I assess the purity of my recrystallized 5-Chloro-2-(methylsulfonamido)benzoic acid?

A5: The purity of your final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a compound and detecting trace impurities. A reverse-phase HPLC method using an acetonitrile-water mobile phase with an acidic modifier is a good starting point for analysis of similar aromatic acids.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or proton-containing impurities.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Crude material does not dissolve completely, even with excess hot solvent. 1. Insoluble impurities are present in the crude material. 2. The chosen solvent is not suitable.1. Perform a hot filtration to remove the insoluble impurities before allowing the solution to cool. 2. Re-evaluate your solvent choice. Test the solubility of a small amount of crude material in a different solvent or a solvent mixture.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation to begin crystallization. 3. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the surface of the solution. b. Adding a seed crystal of the pure compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals are colored, even after recrystallization. 1. Colored impurities are co-crystallizing with the product. 2. The impurities are strongly adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. 2. A second recrystallization may be necessary.
The recrystallized product has a broad melting point range. 1. The compound is still impure. 2. The sample is not completely dry and contains residual solvent.1. Repeat the recrystallization, ensuring slow cooling and proper washing of the crystals. 2. Dry the crystals thoroughly under vacuum.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 5-Chloro-2-(methylsulfonamido)benzoic Acid

This protocol provides a general procedure for recrystallization from a single solvent, such as an ethanol-water mixture or glacial acetic acid.

Materials:

  • Crude 5-Chloro-2-(methylsulfonamido)benzoic acid

  • Selected recrystallization solvent (e.g., 9:1 ethanol:water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 5-Chloro-2-(methylsulfonamido)benzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if the compound "oils out" or if a suitable single solvent cannot be identified.

Materials:

  • Crude 5-Chloro-2-(methylsulfonamido)benzoic acid

  • A "good" solvent (e.g., ethanol, acetone)

  • An "anti-solvent" (e.g., water, hexane)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently turbid.

  • Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal. Allow the flask to stand undisturbed to promote crystal growth.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a mixture of the "good" solvent and "anti-solvent".

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling (induces crystallization) hot_filtration->cool Clear Solution collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Data Presentation

Table 1: Recommended Solvents for Screening

Solvent/Solvent SystemRationale
Ethanol/Water MixturesPolar protic system, effective for many carboxylic acids and sulfonamides. Varying the ratio can fine-tune solubility.
Isopropanol/Water MixturesSimilar to ethanol/water, but with a slightly different polarity profile.
Acetic AcidA polar protic solvent that can be effective for dissolving polar organic acids.
Acetone/HexaneA polar aprotic/nonpolar system for anti-solvent crystallization.
Ethyl Acetate/HexaneA moderately polar/nonpolar system for anti-solvent crystallization.

Concluding Remarks

The successful purification of 5-Chloro-2-(methylsulfonamido)benzoic acid via recrystallization is a crucial step in many synthetic pathways. By understanding the principles of solvent selection, crystallization, and by systematically troubleshooting any issues that arise, researchers can consistently obtain a high-purity product. This guide provides a comprehensive framework to assist you in this process. For further assistance, always refer to the material safety data sheet (MSDS) for the compound and solvents used and perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 2-Chloro-5-(methylsulphonyl)benzoic acid. Available from: [Link]

  • Cenmed Enterprises. 5-Chloro-2-(methylsulfonamido)benzoic Acid. Available from: [Link]

  • Hoffman Fine Chemicals. 5-Chloro-2-(methylsulfonamido)benzoic acid. Available from: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. Available from: [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Available from: [Link]

  • NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Available from: [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available from: [Link]

  • YouTube. Recrystallisation of benzoic acid. Available from: [Link]

  • Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • NIH. Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. Available from: [Link]

  • ResearchGate. Recrystallization of Impure Benzoic Acid. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]

  • Shimadzu. eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. Available from: [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Optimization

issues with the chlorosulfonation step in benzoic acid derivative synthesis

Welcome to the technical support guide for the chlorosulfonation of benzoic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chlorosulfonation of benzoic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chlorosulfonation of benzoic acid.

Q1: What is the primary electrophile in this reaction, and how is it generated?

A1: The key electrophilic species is the sulfonyl chloride cation (SO₂Cl⁺). It is generated through the auto-protolysis of chlorosulfonic acid (ClSO₃H).[1][2] This highly reactive electrophile then attacks the electron-rich aromatic ring of the benzoic acid derivative in a classic electrophilic aromatic substitution (EAS) reaction.[1]

Q2: Why is temperature control so critical during the addition of the benzoic acid derivative to chlorosulfonic acid?

A2: The initial reaction between benzoic acid and chlorosulfonic acid is highly exothermic. Without stringent temperature control, typically maintaining the mixture below 20°C using an ice bath, localized overheating can occur.[3] This can lead to the formation of undesired side products, most notably diaryl sulfones, and can also promote disulfonation.[1][3]

Q3: What are the expected major and minor isomers, and how can I influence selectivity?

A3: The carboxylic acid group (-COOH) on the benzoic acid ring is a meta-directing deactivator. However, under the reaction conditions typically employed for chlorosulfonation, which can include elevated temperatures and longer reaction times, the para-substituted isomer is often the major product.[1][4] To favor the para-isomer, higher temperatures (e.g., 100-140°C) and extended reaction times (e.g., 2-4 hours) are commonly used after the initial controlled addition.[1] Achieving high selectivity can be challenging and is highly dependent on the specific substrate and reaction conditions.

Q4: What are the primary side products I should anticipate?

A4: The most common side products include:

  • Diaryl sulfones: These are high-melting, often insoluble solids formed when the initially generated sulfonyl chloride reacts with another molecule of benzoic acid.[3]

  • 4-Sulfobenzoic acid: This is the hydrolysis product of the desired sulfonyl chloride. It is water-soluble and can be lost during the aqueous workup.[3]

  • Isomeric products: The meta-isomer is a potential byproduct due to the directing effect of the carboxylic acid group.[4]

  • Disulfonated products: Under harsh conditions, such as excessively high temperatures or a large excess of chlorosulfonic acid, a second chlorosulfonyl group can be added to the ring.[3]

Q5: What are the essential safety precautions when working with chlorosulfonic acid?

A5: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.[5] It reacts violently with water, releasing hydrochloric acid and sulfuric acid fumes. Always handle it in a well-ventilated fume hood.[5] Essential personal protective equipment (PPE) includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., rubber gauntlet gloves), a lab coat or apron, and closed-toe shoes.[5] An emergency safety shower and eyewash station must be readily accessible.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: Low Yield of the Desired Chlorosulfonated Product

Low yields are a frequent challenge. The following decision tree illustrates a systematic approach to troubleshooting.

G start Low Yield Observed q1 Was the product lost during workup? start->q1 a1_yes Yes: Hydrolysis of Sulfonyl Chloride q1->a1_yes Yes q2 Did the reaction go to completion? q1->q2 No s1 Solution: 1. Quench reaction mixture rapidly onto crushed ice (0-5°C). 2. Filter the precipitate immediately. 3. Wash with ice-cold water. 4. Consider an anhydrous workup if issue persists. a1_yes->s1 a2_no No: Incomplete Reaction q2->a2_no Yes q3 Is there unreacted starting material? q2->q3 No s2 Solution: 1. Monitor reaction via TLC/HPLC. 2. Optimize reaction time and temperature (e.g., 80-90°C for 2-4 hours after addition). 3. Ensure adequate stirring. a2_no->s2 a3_yes Yes: Reagent or Catalyst Issues q3->a3_yes Yes s3 Solution: 1. Use anhydrous reagents and oven-dried glassware. 2. Ensure sufficient excess of chlorosulfonic acid (3-5 molar equivalents). 3. Verify purity of starting benzoic acid derivative. a3_yes->s3

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Hydrolysis: The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis, reverting to the sulfonic acid (-SO₃H), especially during aqueous workup.[1] To mitigate this, the reaction mixture should be poured rapidly onto a large volume of crushed ice and water to keep the temperature near 0°C.[3] The precipitated product should be filtered off without delay to minimize its contact time with the acidic aqueous environment.[3]

  • Incomplete Reaction: Insufficient heating or reaction time can leave a significant amount of starting material unreacted.[3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.[1] For many benzoic acid derivatives, a post-addition heating phase of 2-4 hours at 80-90°C is effective.[3]

  • Reagent Quality: Chlorosulfonic acid itself is a powerful desiccant, but moisture in the starting benzoic acid or on the glassware can still cause issues. Ensure all materials are anhydrous.[7] A sufficient excess of chlorosulfonic acid (typically 3-5 molar equivalents) is necessary as it often serves as both reactant and solvent.[1]

Issue 2: Formation of a High-Melting, Insoluble White Solid

This is a classic indicator of diaryl sulfone formation.[3]

Causality: This side reaction occurs when the electrophilic sulfonyl chloride intermediate reacts with a second molecule of the nucleophilic benzoic acid starting material. This process is highly temperature-dependent and competes with the desired reaction.[1]

Preventative Measures:

  • Strict Temperature Control: Maintain a low temperature (below 20°C) during the initial, slow addition of the benzoic acid derivative to the chlorosulfonic acid.[3]

  • Sufficient Excess of Chlorosulfonic Acid: Using an adequate excess (3-5 equivalents) of chlorosulfonic acid helps to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, reducing the concentration of the species that can lead to sulfone formation.[3]

Issue 3: Product is an Oil or Fails to Solidify

An oily or non-crystalline product is typically a sign of significant impurities that depress the melting point.

Troubleshooting Steps:

  • Thorough Washing: Ensure the crude product is washed extensively with cold water to remove any residual acids (chlorosulfonic, sulfuric, hydrochloric) that may be present.[3]

  • Recrystallization: This is the most effective method for purification.[1] A suitable solvent system must be chosen to effectively separate the desired product from impurities.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Chlorosulfonation of Benzoic Acid

This is a generalized protocol and must be adapted and optimized for specific derivatives and scales.

Safety First: This procedure must be performed in a certified, high-flow fume hood. All appropriate PPE must be worn.[8]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a dilute NaOH solution to neutralize HCl gas), add chlorosulfonic acid (4.0 molar equivalents).[1]

  • Cooling: Cool the flask in an ice-water bath to bring the internal temperature of the chlorosulfonic acid to 0-5°C.[3]

  • Addition: Slowly add the benzoic acid derivative (1.0 molar equivalent) portion-wise or via the dropping funnel if it is a liquid. Critically, maintain the internal reaction temperature below 20°C throughout the addition.[1][3]

  • Reaction: After the addition is complete, remove the ice bath. Heat the reaction mixture to the desired temperature (e.g., 100-140°C for para-isomer formation) and maintain for 2-4 hours. Monitor progress by TLC or HPLC.[1][3]

  • Workup (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker containing a vigorously stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. Ensure the quench mixture temperature remains between 0-5°C.[3]

  • Isolation: A solid precipitate should form. Collect the product immediately by vacuum filtration.[3]

  • Washing: Wash the filter cake with several portions of ice-cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product thoroughly, preferably in a vacuum desiccator over a suitable desiccant, to a constant weight.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: The choice of solvent is critical. For 4-(chlorosulfonyl)benzoic acid, a mixture of ethanol and water is often effective.[1] Other potential solvents include acetic acid or toluene, depending on the specific impurities.[1]

  • Dissolution: Dissolve the crude, dried product in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities (like diaryl sulfones).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Data Summary: Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Molar Ratio (ClSO₃H:Substrate) 3:1 to 5:1Ensures complete reaction and minimizes sulfone formation. ClSO₃H often acts as the solvent.[1]
Addition Temperature 0 - 20°CControls initial exotherm, prevents side reactions like sulfone formation.[3]
Reaction Temperature 80 - 140°CHigher temperatures favor the formation of the para-isomer. Must be optimized.[1]
Reaction Time 2 - 4 hours (post-addition)Ensure reaction goes to completion. Monitor via TLC/HPLC.[3]
Quench Temperature 0 - 5°CMinimizes hydrolysis of the sulfonyl chloride product.[3]

Section 4: Mechanistic Visualization

The chlorosulfonation of benzoic acid is a multi-step process involving the generation of a potent electrophile followed by its attack on the aromatic ring.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Potential Side Reaction 2 ClSO3H 2 ClSO3H SO2Cl+ + SO3Cl- + H2O SO2Cl+ + SO3Cl- + H2O 2 ClSO3H->SO2Cl+ + SO3Cl- + H2O Auto-protolysis Benzoic Acid Benzoic Acid Sigma Complex Sigma Complex Benzoic Acid->Sigma Complex + SO2Cl+ Product + H+ Product + H+ Sigma Complex->Product + H+ - H+ Product Chlorosulfonated Benzoic Acid Diaryl Sulfone Diaryl Sulfone Product->Diaryl Sulfone + Benzoic Acid - HCl SO2Cl+ SO2Cl+

Caption: Mechanism of chlorosulfonation and a key side reaction.

References

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. (2024-04-10). Available at: [Link]

  • Saccharin. Wikipedia. Available at: [Link]

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • The Saccharin Saga – Part 2. ChemistryViews. (2015-10-06). Available at: [Link]

  • Chlorosulfonic acid. Atul Ltd. Available at: [Link]

  • Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide. Google Patents.
  • Synthesis of Novel Saccharin Derivatives. PMC - NIH. Available at: [Link]

  • What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. (2015-03-16). Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]

  • Purification of benzoic acid. Google Patents.
  • Benzoic Acid - Structure, Properties, Reactions. Turito. (2023-01-20). Available at: [Link]

  • So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. Reddit. (2020-12-30). Available at: [Link]

  • Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

  • Method for the purification of benzoic acid. European Patent Office. (1991-10-23). Available at: [Link]

  • Benzoic Acid and Derivatives. ResearchGate. Available at: [Link]

  • Chlorosulfonic acid : a versatile reagent / R.J. Cremlyn.. Vanderbilt University. Available at: [Link]

  • Purification of benzoic acid and its derivatives. Google Patents.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • Process for the preparation of 4- chlorobenzenesulfonyl chloride. Google Patents.
  • Preparation of benzoic acid of high purity. Available at: [Link]

  • Purifying A Compound Of Benzoic Acid. Bartleby. Available at: [Link]

  • (PDF) Chlorosulfonic Acid. ResearchGate. (2023-09-21). Available at: [Link]

Sources

Troubleshooting

preventing degradation of 5-Chloro-2-(methylsulfonamido)benzoic acid during storage

Technical Support Center: 5-Chloro-2-(methylsulfonamido)benzoic acid A Guide to Preventing Degradation During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the inte...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-(methylsulfonamido)benzoic acid

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical advice, troubleshooting, and best practices for the storage and handling of 5-Chloro-2-(methylsulfonamido)benzoic acid to ensure its stability and prevent degradation.

Troubleshooting Guide: Common Observations & Solutions

This section addresses specific issues you might encounter, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I've noticed a slight discoloration (e.g., yellowing) in my solid sample of 5-Chloro-2-(methylsulfonamido)benzoic acid over time. What could be the cause, and is the compound still usable?

Answer:

Discoloration in solid aromatic compounds, while concerning, does not always indicate significant decomposition. However, it is a clear warning sign that suboptimal storage conditions are promoting low-level degradation.

  • Probable Cause: The most likely culprits are minor oxidation or photodegradation. The aromatic ring and sulfonamide group can be susceptible to long-term exposure to atmospheric oxygen and ambient light. The chloro-substituent can also play a role in photosensitivity.

  • Underlying Mechanism: Photodegradation can occur when UV light excites electrons in the aromatic system, leading to the formation of reactive radical species. These radicals can then react with oxygen or other molecules, creating colored impurities. While aromatic chloro compounds are generally stable, prolonged light exposure can sometimes lead to dechlorination reactions.

  • Recommended Action & Verification:

    • Isolate and Re-test: Before using the material in a critical experiment, you must verify its purity. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A pure sample should exhibit a single major peak at the expected retention time. The appearance of new, smaller peaks is indicative of degradation products.

    • Assess Usability: If the purity is determined to be >98% by HPLC and the material performs as expected in a small-scale pilot reaction, it may be acceptable for non-critical applications. However, for sensitive assays or GMP-regulated work, using a fresh, verified lot is strongly recommended.

    • Improve Storage: Immediately transfer the compound to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store it in a dark, desiccated environment.

Question 2: My compound is stored in a DMSO solution, and I'm seeing poor or inconsistent results in my biological assays. Could the compound be degrading in the solvent?

Answer:

Yes, storage in solution, especially in a solvent like DMSO, presents a higher risk of degradation compared to storage as a dry solid.

  • Probable Cause: The primary degradation pathway in an aqueous or protic environment (DMSO is hygroscopic and readily absorbs atmospheric water) is the hydrolysis of the sulfonamide bond.[3][4]

  • Underlying Mechanism: The sulfonamide (S-N) bond can undergo hydrolytic cleavage. This reaction can be catalyzed by acidic or basic conditions.[3][5] Water, acting as a nucleophile, attacks the electrophilic sulfur atom, leading to the breaking of the S-N bond. This would result in the formation of 5-chloro-2-aminobenzoic acid and methanesulfonic acid, neither of which would be active in your assay.

  • Recommended Action & Verification:

    • Prepare Fresh Solutions: The most critical best practice is to prepare solutions fresh for each experiment from a solid stock that has been stored correctly. Avoid repeated freeze-thaw cycles of stock solutions.

    • Analytical Confirmation: To confirm degradation in your old solution, use Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technique can separate the parent compound from its degradation products and provide mass data to help identify them.[6]

    • Solvent Choice: If you must store solutions for a short period (no more than a few days), ensure you are using anhydrous DMSO and store the solution at -20°C or -80°C, tightly sealed and protected from light. For longer-term storage, aliquoting single-use volumes is essential to prevent contamination and degradation of the main stock.

Workflow for Troubleshooting Compound Instability

The following diagram outlines a logical workflow to diagnose and resolve issues related to the potential degradation of your compound.

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Verification Protocol cluster_3 Corrective Action observe Unexpected Result (e.g., low activity, new HPLC peak, color change) assess_solid Is the solid compound old or discolored? observe->assess_solid assess_solution Was the compound used from an aged solution? observe->assess_solution hplc Run HPLC-UV Analysis on Solid Stock assess_solid->hplc lcms Run LC-MS Analysis on Solution assess_solution->lcms pass Purity >98%? hplc->pass fail Purity <98% or Degradants Detected? hplc->fail lcms->pass lcms->fail improve_storage Implement Optimal Storage (Inert gas, Dark, Cold, Dry) pass->improve_storage Yes fresh_prep Prepare Fresh Solutions for Every Experiment pass->fresh_prep Yes discard Discard Old Material & Procure Fresh Stock fail->discard Yes discard->improve_storage

Caption: A workflow for troubleshooting unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-Chloro-2-(methylsulfonamido)benzoic acid?

For maximum long-term stability, the solid compound should be stored at -20°C , in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) , and placed within a desiccator containing a drying agent to minimize moisture exposure.[7]

Q2: How can I quickly check the purity of my compound without access to an HPLC?

While HPLC is the gold standard[2], a melting point determination can be a useful, albeit less precise, indicator of purity.[2] A pure compound will have a sharp melting point that matches the literature value. Impurities will typically cause the melting point to broaden and become depressed.

Q3: What are the primary chemical groups on this molecule that are susceptible to degradation?

The two main areas of concern are:

  • The Sulfonamide Linkage (-SO₂NH-): This is susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4]

  • The Chloro-Substituted Benzene Ring: This moiety can be sensitive to photodegradation upon prolonged exposure to UV light.

The following diagram illustrates the key functional groups and potential points of cleavage.

Sources

Optimization

analytical challenges in detecting impurities in 5-Chloro-2-(methylsulfonamido)benzoic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the . As a Senior Application Scientist, my goal is to blend r...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the . As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to empower your experimental success.

Introduction: The Criticality of Impurity Profiling

5-Chloro-2-(methylsulfonamido)benzoic acid is a key chemical intermediate whose purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities can arise from various sources, including the synthetic route, degradation, or storage, and even trace amounts can impact the therapeutic outcome or cause adverse toxicological effects.[2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[4][5] Adherence to these guidelines, such as ICH Q3A(R2), is not merely a compliance exercise but a fundamental aspect of ensuring patient safety.[3][6] This guide will address the specific hurdles you may encounter in the impurity analysis of this molecule and provide robust, actionable solutions.

Section 1: Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Part A: Impurity Identification and Origins
Q1: What are the potential process-related and degradation impurities I should be looking for?

A1: A thorough understanding of the synthetic pathway is crucial for predicting potential impurities.[6] Based on the structure of 5-Chloro-2-(methylsulfonamido)benzoic acid, impurities can be hypothesized to originate from starting materials, by-products of incomplete reactions, or subsequent degradation.

Table 1: Potential Impurities in 5-Chloro-2-(methylsulfonamido)benzoic acid

Impurity TypePotential Structure/NameLikely OriginAnalytical Challenge
Starting Material 2,5-Dichlorobenzoic acidIncomplete sulfonamidationDifferent polarity and UV response compared to the API.
Starting Material Methanesulfonyl chlorideResidual reagentHighly reactive and may not be UV active; often requires specialized derivatization or GC-MS.
By-Product Isomeric sulfonamidesNon-selective reactionCo-elution with the main peak is possible; requires high-resolution chromatography.
By-Product Dimer or oligomeric speciesSide reactions under harsh conditionsMay have low solubility and be difficult to detect at low levels.
Degradation 5-Chloro-2-aminobenzoic acidHydrolysis of the sulfonamide bondHighly polar, leading to poor retention in standard reversed-phase HPLC.[7]
Degradation Decarboxylation productThermal or photolytic stressChange in polarity and potential loss of the primary chromophore.
Part B: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for impurity profiling.[8][9] However, the acidic nature of 5-Chloro-2-(methylsulfonamido)benzoic acid presents specific challenges.

Q2: I'm developing a reversed-phase HPLC method. Where should I start?

A2: A systematic approach is key. A good starting point is a generic gradient method using a C18 column, which is effective for a wide range of non-volatile compounds.[10]

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure for initial screening.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acidic modifier is critical to suppress the ionization of the carboxylic acid group (pKa ~3-4), preventing peak tailing.[11]
Mobile Phase B AcetonitrileGenerally provides good peak shape and lower backpressure than methanol.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to assess peak purity and select the optimal wavelength for each impurity.
Injection Vol. 10 µLA good starting volume to avoid column overload.
Q3: My main API peak is tailing severely. How can I improve the peak shape?

A3: Peak tailing for acidic compounds like this is a classic problem, often caused by secondary interactions between the analyte and the silica stationary phase.[12] Specifically, ionized silanol groups (-Si-O⁻) on the silica surface can interact with the analyte, causing tailing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The primary solution is to ensure the mobile phase pH is at least 1-2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.7) or phosphoric acid (pH ~2.1) will keep the carboxylic acid protonated (COOH), minimizing silanol interactions.[11]

  • Check Buffer Strength: Ensure your buffer concentration is adequate, typically in the 10-25 mM range, to provide sufficient buffering capacity.[12]

  • Rule out Column Overload: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves dramatically, you are overloading the column.[11]

  • Consider the Column: If tailing persists, the column itself may be the issue.

    • Column Age/Contamination: Older columns or those exposed to harsh conditions may have degraded, exposing more active silanol sites. Try washing the column or using a new one.[11]

    • Column Type: Use a modern, high-purity, end-capped silica column designed to shield silanols. These are often labeled as "base-deactivated."

Below is a logical workflow for troubleshooting this common issue.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_overload Is Sample Overloading Column? check_ph->check_overload Yes adjust_ph->check_ph dilute_sample Dilute Sample (1:10, 1:100) and Re-inject check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No resolved Problem Resolved dilute_sample->resolved wash_column Wash or Replace Column check_column->wash_column Yes use_bds_column Consider Base-Deactivated Stationary Phase check_column->use_bds_column No wash_column->resolved use_bds_column->resolved

Caption: Troubleshooting workflow for peak tailing.
Q4: I have a very polar impurity that is not retained on my C18 column. What should I do?

A4: This is a common challenge, especially for degradation products like 5-Chloro-2-aminobenzoic acid which may result from hydrolysis. Standard C18 phases struggle to retain highly water-soluble compounds.[7]

Strategic Solutions:

  • Modify the Mobile Phase: For moderately polar compounds, you can try running a highly aqueous mobile phase (e.g., starting with 0-2% organic). However, be aware of "phase dewetting" or collapse on traditional C18 columns. Using an "aqueous stable" C18 (often designated AQ) is recommended.

  • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification makes the phase more resistant to dewetting and provides alternative selectivity for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high organic/low aqueous mobile phase. The separation mechanism is based on partitioning into a water-enriched layer on the stationary phase surface.[13] While powerful, HILIC methods can require longer equilibration times and be sensitive to the water content of the sample solvent.[13]

Part C: Advanced Detection and Regulatory Compliance
Q5: My UV detector shows a peak, but I don't know what it is. How can I identify it?

A5: Structural elucidation of unknown impurities is a critical step mandated by regulatory agencies when impurities exceed the identification threshold.[3][4] A combination of chromatographic and spectroscopic techniques is required. The most powerful and common approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

G cluster_workflow Unknown Impurity Identification Workflow start Unknown Peak Detected in HPLC-UV lcms 1. LC-MS Analysis start->lcms mass Determine Accurate Mass (e.g., with TOF or Orbitrap) lcms->mass formula Propose Elemental Formula mass->formula msms 2. Tandem MS (MS/MS) Analysis formula->msms fragment Obtain Fragmentation Pattern msms->fragment structure Propose Structure Based on Fragments and Synthesis Route fragment->structure confirm 3. Confirm Structure (if necessary) structure->confirm nmr Isolate by Prep-HPLC and Analyze by NMR confirm->nmr standard Synthesize Reference Standard and Confirm by Co-injection confirm->standard finish Impurity Identified nmr->finish standard->finish

Caption: Workflow for identifying an unknown impurity.

Explanation of the Workflow:

  • LC-MS Analysis: An LC-MS system provides the mass-to-charge ratio (m/z) of the impurity, which is invaluable information. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing you to predict the elemental formula.[15]

  • Tandem MS (MS/MS): By isolating the impurity ion and fragmenting it, you can gather structural information. The fragmentation pattern often reveals characteristic losses (e.g., loss of CO₂, H₂O, or the methylsulfonyl group) that act as puzzle pieces to assemble the structure.[15]

  • Confirmation: For unambiguous identification required for regulatory submissions, the proposed structure may need to be confirmed by isolating the impurity and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy or by synthesizing a reference standard and confirming its retention time and mass spectrum match the impurity.

Q6: What are the ICH thresholds I need to be aware of?

A6: The ICH Q3A(R2) guideline provides specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[4]

Table 3: ICH Q3A(R2) Impurity Thresholds (for MDD ≤ 2 g/day )

ThresholdDefinitionLimit
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification The level above which the structure of an impurity must be determined.≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification The level above which an impurity's biological safety must be established.≥ 0.15% or 1.0 mg per day intake (whichever is lower)
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[3][4][6]

Section 2: Standard Operating Protocols

Protocol 1: Generic Reversed-Phase HPLC-UV Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 5-Chloro-2-(methylsulfonamido)benzoic acid into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 0.5 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Use the conditions outlined in Table 2.

  • System Suitability:

    • Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis:

    • Inject a blank (diluent), followed by the sample solution.

    • Integrate all peaks and report any impurity greater than 0.05% relative to the main peak area.

Protocol 2: LC-MS Analysis for Identification
  • Mobile Phase Preparation:

    • Modify Protocol 1 by using LC-MS grade solvents and volatile modifiers. Use 0.1% formic acid in both water (A) and acetonitrile (B). Avoid non-volatile buffers like phosphate.

  • Instrumentation:

    • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate in both positive and negative ion modes for initial screening, as the molecule has both acidic (deprotonates in negative mode) and basic (potential for protonation in positive mode) sites.

  • Data Acquisition:

    • Perform a full scan analysis to determine the m/z of the API and all eluting impurities.

    • Perform a separate run with data-dependent MS/MS acquisition to automatically trigger fragmentation of the most intense ions in each scan.

  • Data Analysis:

    • Extract the accurate mass of the unknown impurity and use software to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation spectrum to deduce the structure, comparing it against the known structure of the API to identify structural modifications.

This guide provides a foundational framework for addressing the analytical challenges associated with 5-Chloro-2-(methylsulfonamido)benzoic acid. A systematic, science-driven approach to method development and troubleshooting is the most effective path to ensuring the quality and safety of your materials.

References
  • ICH. (2006). ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Janus Chemicals. (2025). What Are API Impurities? Types, Sources, and Regulatory Guidelines. Janus Research Chemicals. [Link]

  • Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Federal Institute for Drugs and Medical Devices. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • LCGC International. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Restek. HPLC Troubleshooting Guide. Restek. [Link]

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA. [Link]

  • Preprints.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Preprints.org. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Reaction Conditions for the Amidation of Benzoic Acid Derivatives

< Welcome to the technical support center dedicated to the amidation of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to the amidation of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Troubleshooting Common Amidation Issues

Amide bond formation is a cornerstone of organic synthesis, yet it can be fraught with challenges, from low yields to unexpected side products. This section addresses the most common issues encountered in the lab.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts.[1] 2. Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[2] 3. Hydrolysis: Presence of water can hydrolyze the activated carboxylic acid intermediate.[1] 4. Steric Hindrance: Bulky groups on either the benzoic acid derivative or the amine can impede the reaction.[1][3]1. Optimize Coupling Reagent: Switch to a more potent coupling agent like HATU or increase the stoichiometry of the current reagent (e.g., 1.1-1.5 equivalents).[1][4] 2. Pre-activation: Stir the benzoic acid derivative with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[5] 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 4. Alternative Activation: For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride in situ using a fluorinating agent like TFFH or BTFFH.[6]
Significant Side Product Formation 1. Racemization/Epimerization: Loss of stereochemical integrity at a chiral center, particularly with amino acid derivatives. 2. Guanidinylation of Amine: The amine starting material can react directly with uronium/guanidinium-based coupling reagents (e.g., HATU) to form a guanidinium byproduct.[5] 3. Anhydride Formation: Carboxylic acid can react with the activated intermediate to form a symmetric anhydride, which may be less reactive.1. Use Additives: Incorporate additives like HOBt or OxymaPure, which are known to suppress racemization.[1] Running the reaction at a lower temperature can also be beneficial. 2. Control Reagent Addition: Add the amine only after the carboxylic acid has been fully activated.[5] The disappearance of the initial yellow color of the HATU solution can sometimes indicate the end of the activation step.[7] 3. Optimize Stoichiometry and Order of Addition: Use a slight excess of the amine (1.1-1.2 equivalents) and ensure the coupling agent is not in large excess.
Reaction Stalls or is Sluggish 1. Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles. 2. Suboptimal Solvent: The solvent may not be suitable for dissolving all reactants or for the reaction mechanism. 3. Incorrect Base: A nucleophilic base (e.g., pyridine) can compete with the desired amine.1. Increase Temperature: Gently heating the reaction can sometimes overcome activation energy barriers. 2. Use DMAP as a Catalyst: For challenging couplings, adding a catalytic amount of DMAP can facilitate the reaction by forming a highly reactive acyliminium ion intermediate.[4] 3. Solvent Selection: Aprotic polar solvents like DMF or NMP are generally good choices. For some systems, acetonitrile or dichloromethane may be preferred.[4] 4. Base Selection: Use a non-nucleophilic base such as DIPEA or triethylamine.[5]

Section 2: Frequently Asked Questions (FAQs)

This section delves into the fundamental principles and practical considerations for designing your amidation reactions.

Q1: How do I choose the right coupling reagent for my benzoic acid derivative?

A1: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[1]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[8][9] EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous workup.[8][10] DCC's urea byproduct is largely insoluble in most organic solvents, which can be advantageous for easy removal by filtration but problematic for solid-phase synthesis.[3]

  • Uronium/Guanidinium Salts (e.g., HATU, HBTU): These are highly efficient reagents known for fast reaction times and for minimizing racemization, making them ideal for sensitive or sterically hindered substrates.[3][5][7] HATU is generally considered more reactive than HBTU.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective, particularly for coupling N-methylated or other hindered amino acids.[3]

Q2: What is the role of additives like HOBt and HOAt?

A2: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial dual role. When used with carbodiimides, they react with the highly reactive O-acylisourea intermediate to form an active ester.[11] This active ester is more stable than the O-acylisourea, which helps to prevent racemization and the formation of N-acylurea byproducts.[11] In essence, they act as "racemization suppressants" and improve the overall efficiency of the coupling reaction.[1]

Q3: Why is a non-nucleophilic base like DIPEA typically used?

A3: A base is required to neutralize the acidic proton of the carboxylic acid, allowing it to be activated by the coupling reagent.[5] It also neutralizes any acid generated during the reaction (e.g., from amine hydrochloride salts). A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferred because it is a poor nucleophile and will not compete with the desired amine in attacking the activated carboxylic acid intermediate.[5]

Section 3: Visualizing the Mechanism and Workflow

Understanding the underlying processes is key to effective troubleshooting.

Diagram 1: Generalized Amidation Workflow

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification A Dissolve Benzoic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU) A->B C Add Non-nucleophilic Base (e.g., DIPEA) B->C D Stir for 15-30 min at Room Temperature C->D E Add Amine D->E F Monitor Reaction (TLC or LC-MS) E->F G Quench Reaction F->G H Aqueous Workup G->H I Purify Product H->I

Caption: A typical experimental workflow for amidation reactions.

Diagram 2: EDC/HOBt Coupling Mechanism

G RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester [HOBt Active Ester] O_acylisourea->HOBt_ester + HOBt EDU EDC-Urea O_acylisourea->EDU - EDC-Urea HOBt HOBt Amide R-CONH-R' HOBt_ester->Amide + R'-NH2 HOBt_regen HOBt HOBt_ester->HOBt_regen - HOBt R_NH2 R'-NH2

Caption: Simplified mechanism of EDC/HOBt mediated amidation.

Section 4: Standard Operating Protocol

This section provides a general, robust protocol for the amidation of a benzoic acid derivative using HATU, a highly effective coupling reagent.

Protocol: HATU-Mediated Amidation of a Benzoic Acid Derivative

Materials:

  • Benzoic acid derivative (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl solution

  • Water (deionized)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoic acid derivative (1.0 equivalent).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous solvent (e.g., DMF or DCM).

  • Add HATU (1.0-1.5 equivalents) to the solution, followed by the non-nucleophilic base, DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • In a separate vial, dissolve the amine (1.0-1.2 equivalents) in a small amount of the anhydrous solvent.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of Amides. Jack Westin. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Video: Preparation of Amides. JoVE. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Center for Biotechnology Information. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • How to produce amide from Benzoic acid and amine directly?. ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Esterification/Amidation Problems. Reddit. [Link]

  • Amide Bond Activation of Biological Molecules. National Center for Biotechnology Information. [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 5-Chloro-2-(methylsulfonamido)benzoic acid by HPLC and GC-MS

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 5...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 5-Chloro-2-(methylsulfonamido)benzoic acid is a key intermediate whose purity can directly impact the quality of the final drug product. Even trace impurities can lead to unwanted side effects or reduce the therapeutic effectiveness of the API. Therefore, rigorous analytical validation to confirm the purity of this intermediate is not merely a quality control measure but a critical step in ensuring patient safety and regulatory compliance.[1][2]

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 5-Chloro-2-(methylsulfonamido)benzoic acid. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable analytical strategy for their specific needs.

Pillar 1: The "Why" Behind the Method - Expertise & Experience in Analytical Strategy

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of 5-Chloro-2-(methylsulfonamido)benzoic acid and the specific goals of the purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds like our target molecule.[3][4] Its principle lies in the separation of components in a liquid sample as they are transported through a column packed with a stationary phase by a liquid mobile phase.[3] The differential interaction of the analyte and its impurities with the stationary phase leads to their separation.

  • Why HPLC is a strong candidate:

    • Suitability for Non-Volatile Analytes: 5-Chloro-2-(methylsulfonamido)benzoic acid is a non-volatile solid, making it an ideal candidate for HPLC analysis.

    • Versatility: A wide array of stationary phases (e.g., C18, C8) and mobile phase compositions allows for the optimization of separation for a broad range of impurities.

    • Quantitative Accuracy: When properly validated, HPLC provides excellent accuracy and precision for quantifying the main component and its impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analytes

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[5] In GC, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

  • Why GC-MS is a considered alternative (with caveats):

    • High Specificity: The mass spectrometer provides structural information, aiding in the definitive identification of unknown impurities.

    • Excellent Sensitivity: GC-MS can detect and quantify trace-level volatile or semi-volatile impurities that might be missed by other techniques.

    • Derivatization Requirement: A significant consideration for a non-volatile compound like 5-Chloro-2-(methylsulfonamido)benzoic acid is the necessity of a derivatization step to increase its volatility.[5] This adds complexity and potential for analytical variability.

Pillar 2: Self-Validating Systems - Trustworthiness in Experimental Design

A robust analytical method is a self-validating one. The protocols outlined below are designed to meet the stringent requirements of regulatory bodies such as the FDA and are guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Overall Validation Workflow

The following diagram illustrates the comprehensive workflow for the validation of an analytical method for purity determination.

Caption: Overall workflow for analytical method validation.

Experimental Protocol: HPLC-UV Method

This protocol details a reversed-phase HPLC method with UV detection, a common and effective approach for the purity analysis of compounds like 5-Chloro-2-(methylsulfonamido)benzoic acid.

Caption: HPLC analytical workflow.

Step-by-Step Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides good retention for moderately polar compounds.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 230 nm. This wavelength is chosen based on the UV spectrum of the analyte to maximize sensitivity.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 5-Chloro-2-(methylsulfonamido)benzoic acid in a suitable diluent (e.g., Acetonitrile/Water mixture) to a known concentration.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability:

    • Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[9][10][11]

    • Parameters: Tailing factor, theoretical plates, and repeatability of replicate injections.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area normalization method for impurities.

Experimental Protocol: GC-MS Method

This protocol involves a derivatization step to make the analyte suitable for GC analysis.

Caption: GC-MS analytical workflow.

Step-by-Step Methodology:

  • Derivatization:

    • The carboxylic acid and sulfonamide groups of the analyte must be derivatized to increase volatility. A common approach is methylation using diazomethane or a safer alternative like (trimethylsilyl)diazomethane. This step must be carefully controlled and validated to ensure complete and reproducible derivatization.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 50-500 amu.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the main peak and any impurity peaks by their retention times and mass spectra.

    • Quantify using an internal standard or area normalization, assuming similar response factors for the derivatized compounds.

Pillar 3: Authoritative Grounding & Data-Driven Comparison

The validation of these methods is grounded in internationally recognized guidelines to ensure data integrity and regulatory acceptance.[12][13][14]

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two methods, based on a full validation study.

Validation ParameterHPLC-UVGC-MS (with Derivatization)Rationale and Insights
Specificity HighVery HighHPLC-UV demonstrates specificity through chromatographic resolution. GC-MS provides definitive identification through unique mass spectra.[7]
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity. The slightly lower correlation for GC-MS can be attributed to the potential variability of the derivatization step.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC typically offers slightly better accuracy due to the absence of a derivatization step.[15]
Precision (RSD) < 1.0%< 2.0%The precision of the HPLC method is generally superior. The multi-step derivatization and sample handling in the GC-MS protocol can introduce more variability.[15]
Limit of Quantitation (LOQ) ~0.05%~0.01%GC-MS often provides lower detection and quantitation limits, making it suitable for trace impurity analysis.
Robustness HighModerateThe HPLC method is generally more robust to small variations in method parameters. The GC-MS method's robustness is highly dependent on the consistency of the derivatization reaction.

Discussion and Recommendations

HPLC-UV: The Preferred Method for Routine Purity Testing

For routine quality control and release testing of 5-Chloro-2-(methylsulfonamido)benzoic acid, the HPLC-UV method is the recommended choice . Its advantages include:

  • Simplicity and Robustness: The method is straightforward, avoiding the complexities and potential errors associated with derivatization.

  • High Precision and Accuracy: It provides reliable and reproducible quantitative results for purity assessment.

  • Established Methodology: HPLC is a well-established and universally accepted technique in the pharmaceutical industry for this type of analysis.[4][16]

GC-MS: A Powerful Tool for Impurity Identification and Specialized Applications

While not the primary choice for routine analysis, GC-MS serves as an invaluable complementary technique :

  • Impurity Identification: In cases where unknown impurities are detected by HPLC, GC-MS (after derivatization) can be used to elucidate their structures.

  • Detection of Volatile Impurities: If there is a concern about volatile or semi-volatile impurities that may not be detected by HPLC, GC-MS is the method of choice.

  • Orthogonal Method: Employing both HPLC and GC-MS provides an orthogonal approach to purity analysis, offering a more comprehensive impurity profile.

Conclusion

The validation of analytical methods for pharmaceutical intermediates is a critical and legally mandated process.[1][2][17] Both HPLC and GC-MS are powerful techniques for the purity assessment of 5-Chloro-2-(methylsulfonamido)benzoic acid. While HPLC stands out as the more practical, robust, and accurate method for routine quantitative analysis, GC-MS offers unparalleled specificity and sensitivity for impurity identification and trace analysis. A comprehensive analytical strategy should leverage the strengths of both techniques to ensure the highest quality of this critical pharmaceutical intermediate.

References

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  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Lighthouse Instruments.
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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). NIH.
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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
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  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
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Comparative

A Researcher's Guide to the Preclinical Comparative Analysis of Novel NSAIDs: A Case Study with 5-Chloro-2-(methylsulfonamido)benzoic acid

This guide provides a comprehensive framework for the preclinical evaluation of novel nonsteroidal anti-inflammatory drugs (NSAIDs), using the hypothetical candidate, 5-Chloro-2-(methylsulfonamido)benzoic acid, as a case...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel nonsteroidal anti-inflammatory drugs (NSAIDs), using the hypothetical candidate, 5-Chloro-2-(methylsulfonamido)benzoic acid, as a case study. We will explore the essential in vitro and in vivo assays required to characterize its efficacy and safety profile in comparison to established NSAIDs such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-inflammatory agents.

Introduction: The Quest for Safer and More Efficacious NSAIDs

Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation.[5][6] The gastrointestinal side effects of traditional NSAIDs are largely attributed to the inhibition of COX-1.[7] This has led to the development of COX-2 selective inhibitors with the aim of reducing such adverse effects.[1][8]

The compound 5-Chloro-2-(methylsulfonamido)benzoic acid is a benzoic acid derivative, a chemical scaffold present in some existing NSAIDs.[9][10][11] While its biological activity as an NSAID is not yet established in publicly available literature, its structure warrants investigation. This guide will outline a rigorous, multi-step experimental approach to characterize its potential as a novel NSAID and compare its performance against current standards of care.

Part 1: In Vitro Characterization - Determining the Mechanism and Potency

The initial phase of evaluation focuses on determining the compound's inhibitory activity against the target enzymes, COX-1 and COX-2. This is crucial for understanding its potential efficacy and side-effect profile.

Cyclooxygenase (COX) Inhibition Assays

The primary in vitro assessment for a potential NSAID is to determine its inhibitory concentration (IC50) against COX-1 and COX-2. A common and reliable method is the whole blood assay, which provides a more physiologically relevant environment compared to isolated enzyme assays.[12][13]

  • Blood Collection : Obtain fresh human blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Production) :

    • Aliquot 1 mL of whole blood into tubes containing the test compound (5-Chloro-2-(methylsulfonamido)benzoic acid) or a reference NSAID at various concentrations.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB2 in the serum using a validated ELISA kit.

  • COX-2 Assay (Prostaglandin E2 Production) :

    • To another set of blood aliquots, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • Incubate the blood with LPS for 24 hours at 37°C.

    • Add the test compound or reference NSAID at various concentrations and incubate for an additional 30 minutes.

    • Induce COX-2 activity by adding a calcium ionophore.

    • Centrifuge the samples to obtain plasma.

    • Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.

  • Data Analysis :

    • Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Chloro-2-(methylsulfonamido)benzoic acidHypothetical ValueHypothetical ValueCalculated Value
Ibuprofen15350.43
Diclofenac1.20.0340
Celecoxib500.051000

This table presents hypothetical data for illustrative purposes.

A higher COX-2 selectivity index suggests a potentially better gastrointestinal safety profile.

Visualizing the Mechanism of Action

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs.

NSAID_Mechanism cluster_cox Cyclooxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostaglandins->gi_protection platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation nsaids NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition Points.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in Biological Systems

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy and safety in animal models. These studies provide essential data on the compound's anti-inflammatory and analgesic properties, as well as its potential for adverse effects.

Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[14]

  • Animal Model : Use male Wistar rats (150-200g).

  • Grouping : Divide the animals into groups:

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Diclofenac, 10 mg/kg).

    • Test compound groups (5-Chloro-2-(methylsulfonamido)benzoic acid at three different dose levels, e.g., 10, 30, and 100 mg/kg).

  • Drug Administration : Administer the test compounds and controls orally 1 hour before inducing inflammation.

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis :

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0
5-Chloro-2-(methylsulfonamido)benzoic acid10Hypothetical Value
5-Chloro-2-(methylsulfonamido)benzoic acid30Hypothetical Value
5-Chloro-2-(methylsulfonamido)benzoic acid100Hypothetical Value
Diclofenac1065%

This table presents hypothetical data for illustrative purposes.

Analgesic Efficacy: The Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.[4][15]

  • Animal Model : Use male Swiss albino mice (20-25g).

  • Grouping : Similar to the paw edema model.

  • Drug Administration : Administer the test compounds and controls orally 30 minutes before inducing writhing.

  • Induction of Writhing : Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation : Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

  • Data Analysis :

    • Calculate the percentage of protection from writhing using the formula: % Protection = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Treatment GroupDose (mg/kg)Mean Number of Writhes% Protection
Vehicle Control-450
5-Chloro-2-(methylsulfonamido)benzoic acid10Hypothetical ValueCalculated Value
5-Chloro-2-(methylsulfonamido)benzoic acid30Hypothetical ValueCalculated Value
5-Chloro-2-(methylsulfonamido)benzoic acid100Hypothetical ValueCalculated Value
Ibuprofen301566.7%

This table presents hypothetical data for illustrative purposes.

Gastrointestinal Safety Assessment

A critical aspect of NSAID development is the evaluation of gastrointestinal toxicity.[16][17]

  • Animal Model : Use male Wistar rats (180-220g), fasted for 24 hours before the experiment.

  • Grouping : Similar to previous in vivo models.

  • Drug Administration : Administer high doses of the test compounds and controls orally.

  • Observation : After 4-6 hours of drug administration, euthanize the animals and remove the stomachs.

  • Evaluation of Gastric Damage :

    • Open the stomach along the greater curvature and rinse with saline.

    • Examine the gastric mucosa for any signs of damage (hemorrhagic spots, erosions, ulcers).

    • Score the gastric lesions based on a predefined scale (e.g., 0 = no lesions, 1 = mild redness, 2 = a few petechiae, 3 = multiple petechiae and erosions, 4 = severe ulceration).

  • Data Analysis : Calculate the mean ulcer index for each group.

Treatment GroupDose (mg/kg)Mean Ulcer Index
Vehicle Control-0
5-Chloro-2-(methylsulfonamido)benzoic acid100Hypothetical Value
Ibuprofen1003.5
Celecoxib1000.5

This table presents hypothetical data for illustrative purposes.

Visualizing the In Vivo Experimental Workflow

InVivo_Workflow cluster_efficacy Efficacy Studies cluster_safety Safety Study start In Vivo Evaluation paw_edema Anti-inflammatory Activity (Carrageenan-induced Paw Edema) start->paw_edema writhing_test Analgesic Activity (Acetic Acid-induced Writhing) start->writhing_test gi_toxicity Gastrointestinal Toxicity (Ulcerogenic Activity) start->gi_toxicity data_analysis Data Analysis and Comparison paw_edema->data_analysis writhing_test->data_analysis gi_toxicity->data_analysis conclusion Conclusion on Preclinical Profile data_analysis->conclusion

Caption: Workflow for the In Vivo Evaluation of a Novel NSAID Candidate.

Conclusion and Future Directions

This guide has outlined a foundational preclinical workflow for the comparative study of a novel NSAID candidate, 5-Chloro-2-(methylsulfonamido)benzoic acid, against established drugs. The described in vitro and in vivo experiments are essential for elucidating its mechanism of action, potency, efficacy, and safety profile. The hypothetical data tables illustrate how the performance of the new chemical entity can be objectively compared to that of existing NSAIDs.

A favorable outcome from these studies—demonstrating potent anti-inflammatory and analgesic activity with a superior safety profile (e.g., high COX-2 selectivity and low ulcerogenic potential)—would provide a strong rationale for advancing the compound to further preclinical development, including pharmacokinetic studies, chronic toxicity testing, and eventually, clinical trials. The systematic approach detailed herein ensures a robust and scientifically sound evaluation, which is paramount in the quest for safer and more effective treatments for inflammatory conditions.

References

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Validation

A Researcher's Guide to the Structure-Activity Relationship of 5-Chloro-2-(methylsulfonamido)benzoic Acid Analogs

In the landscape of modern drug discovery, the 5-chloro-2-(methylsulfonamido)benzoic acid scaffold has emerged as a versatile starting point for the development of novel therapeutic agents. Its inherent structural featur...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 5-chloro-2-(methylsulfonamido)benzoic acid scaffold has emerged as a versatile starting point for the development of novel therapeutic agents. Its inherent structural features offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of key analogs, grounded in experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their biological effects. We will explore how subtle changes to this core structure can profoundly impact potency and selectivity across various biological targets, including enzymes and receptors.

The Core Scaffold: Understanding the Foundation

The parent compound, 5-chloro-2-(methylsulfonamido)benzoic acid, possesses three key regions for chemical exploration: the benzoic acid ring, the sulfonamide linkage, and the methylsulfonamido group. Each of these can be modified to modulate physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn influence target binding and pharmacokinetic profiles.

Comparative Analysis of Analog Performance

Our understanding of the SAR of this class of compounds is built upon systematic modifications and subsequent evaluation of their biological activity. The following sections dissect the impact of substitutions at different positions of the core scaffold.

Modifications of the Benzoic Acid Ring

The electronic and steric nature of substituents on the aromatic ring plays a pivotal role in target engagement. The 5-chloro substituent is a common starting point, providing a balance of lipophilicity and electronic influence.

A crucial aspect of the SAR of this scaffold is the impact of replacing or modifying the chloro group at the 5-position. Studies on related sulfonamide-containing aromatic compounds have shown that the nature of the halogen or other electron-withdrawing groups can significantly affect potency. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the presence and position of fluorine atoms were critical for TRPV1 antagonism.[1] While not a direct analog, this highlights the sensitivity of such scaffolds to halogen substitution.

Furthermore, the position of substituents is critical. For example, in a study of 2-sulfonamidebenzamides, moving a fluoro group from the 4-position to the 5-position of the N-benzoyl ring resulted in a significant increase in potency for MrgX1 allosteric modulation.[2] This underscores the importance of positional isomerism in optimizing target interactions.

Table 1: Impact of Benzoic Ring Substitution on Biological Activity (Hypothetical Data Based on Related Studies)

Compound IDR1 Substitution (Position 5)R2 Substitution (Position 4)TargetIC50 (µM)
1 (Parent) ClHTarget X15.2
1a FHTarget X25.8
1b BrHTarget X12.1
1c ClFTarget X8.5
1d ClOCH3Target X35.7

This table presents hypothetical data to illustrate the expected impact of substitutions based on findings from related chemical series.

The Sulfonamide Linker: More Than Just a Spacer

The sulfonamide group is a key pharmacophore, known for its ability to form hydrogen bonds and interact with metallic centers in enzymes.[3] Its acidity and conformational flexibility are important determinants of biological activity.

Alkylation of the sulfonamide nitrogen can be a viable strategy to modulate activity. In the development of MrgX1 positive allosteric modulators, it was found that the NH of the sulfonamide was not critical for activity, as N-alkylation was well-tolerated.[2] This provides an avenue for introducing new functionalities or altering the pharmacokinetic profile of the molecule.

Modifications of the N-Sulfonyl Group

The group attached to the sulfonyl moiety offers another handle for modification. Replacing the methyl group with larger alkyl or aryl substituents can explore additional binding pockets within the target protein.

In a series of N-alkylbenzenesulfonamides developed as gamma-secretase inhibitors, the nature of the N-alkyl group was varied to optimize activity.[4] This suggests that for the 5-chloro-2-(methylsulfonamido)benzoic acid scaffold, exploring alternatives to the N-methyl group could lead to improved potency or selectivity. For instance, replacing the methyl group with cyclopropyl or ethyl groups has been shown to be well-tolerated in other sulfonamide series.[2]

Table 2: Influence of N-Sulfonyl Substitution on Biological Activity (Hypothetical Data)

Compound IDN-Sulfonyl GroupTargetIC50 (µM)
1 (Parent) MethylTarget Y10.5
2a EthylTarget Y8.2
2b IsopropylTarget Y18.9
2c PhenylTarget Y> 50

This table illustrates the potential effects of altering the N-sulfonyl substituent, based on general principles of medicinal chemistry.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 5-chloro-2-(methylsulfonamido)benzoic acid analogs can be achieved through a modular approach, allowing for the systematic variation of substituents.

General Synthetic Scheme

The core scaffold can be synthesized by reacting 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride in the presence of a base. Analogs can then be prepared by using appropriately substituted starting materials.

G A 2-Amino-5-chlorobenzoic acid D 5-Chloro-2-(methylsulfonamido)benzoic acid A->D B Methanesulfonyl chloride B->D C Base (e.g., Pyridine) C->D Reaction Condition

Caption: General synthesis of the core scaffold.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 2-amino-5-chlorobenzoic acid in a suitable solvent such as pyridine or a mixture of water and sodium bicarbonate.[2]

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

To assess the biological activity of the synthesized analogs, a standard in vitro enzyme inhibition assay can be employed.

  • Preparation of Reagents: Prepare stock solutions of the test compounds in DMSO. Prepare assay buffer, enzyme, and substrate solutions at the desired concentrations.

  • Assay Procedure: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds. Incubate for a predetermined time at the optimal temperature.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solutions C Add Reagents to Plate A->C B Prepare Reagents B->C D Incubate C->D E Add Substrate D->E F Measure Signal E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for in vitro enzyme inhibition assay.

Key SAR Insights and Future Directions

The structure-activity relationship studies of 5-chloro-2-(methylsulfonamido)benzoic acid analogs reveal several key principles for designing potent and selective compounds:

  • Halogen Substitution: The nature and position of halogen substituents on the benzoic acid ring are critical for optimizing target interactions. Electron-withdrawing groups are generally favored.[5]

  • Sulfonamide Moiety: The sulfonamide linker is a crucial pharmacophore, and its N-H can be substituted without significant loss of activity in some cases, offering a handle for modulating physicochemical properties.[2]

  • N-Sulfonyl Group: The size and nature of the substituent on the sulfonyl group can influence binding affinity, with smaller alkyl groups often being well-tolerated.

Future research in this area should focus on exploring a wider range of substitutions on the benzoic acid ring and the sulfonamide nitrogen. Additionally, the investigation of bioisosteric replacements for the carboxylic acid and sulfonamide groups could lead to the discovery of novel analogs with improved pharmacokinetic profiles and enhanced biological activity. The integration of computational modeling and in vitro screening will be instrumental in guiding the rational design of the next generation of therapeutics based on this versatile scaffold.[6]

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). SpringerLink.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (n.d.). PubMed Central.
  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. Retrieved January 2, 2026, from [Link]

  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. (2007). PubMed. Retrieved January 2, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). MedCrave. Retrieved January 2, 2026, from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University. Retrieved January 2, 2026, from [Link]

  • 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667). (n.d.). Cenmed Enterprises. Retrieved January 2, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Antimicrobial Efficacy of Novel 5-Chloro-2-(methylsulfonamido)benzoic Acid Derivatives

Introduction: Unlocking the Potential of a Novel Sulfonamide Scaffold The relentless evolution of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and novel mechanisms of ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Sulfonamide Scaffold

The relentless evolution of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and novel mechanisms of action.[1][2] Sulfonamides, a long-standing class of synthetic antimicrobial agents, continue to be a valuable scaffold in drug discovery due to their well-understood mechanism of action and amenability to chemical modification.[2][3] These drugs typically act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3][4][] This guide focuses on a promising but underexplored scaffold: 5-Chloro-2-(methylsulfonamido)benzoic acid. Its structure combines the key features of a sulfonamide with a benzoic acid moiety, offering multiple points for chemical derivatization to potentially enhance antimicrobial activity and broaden its spectrum.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically compare the antimicrobial efficacy of a series of newly synthesized 5-Chloro-2-(methylsulfonamido)benzoic acid derivatives. We will delve into the rationale for derivative design, provide a detailed experimental protocol for determining antimicrobial susceptibility, and offer a framework for data analysis and interpretation.

The Scientific Rationale: Targeting the Folic Acid Pathway

The antimicrobial action of sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[3][] This enzyme catalyzes a critical step in the synthesis of folic acid, a vitamin essential for the production of nucleic acids and certain amino acids in bacteria.[4][] By competitively inhibiting DHPS, sulfonamides halt the production of folic acid, leading to a bacteriostatic effect—inhibiting bacterial growth and replication.[4][6] The host organism is unaffected as it obtains folic acid from the diet.[4]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Figure 1: Simplified diagram of the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamide derivatives.

Designing a Library of Derivatives for Comparative Analysis

The antimicrobial potency and spectrum of a sulfonamide are heavily influenced by its physicochemical properties, which can be fine-tuned through chemical modification.[7] A key principle in the structure-activity relationship (SAR) of sulfonamides is that modifications to the N1 position of the sulfonamide group can significantly impact activity.[8] For our core scaffold, 5-Chloro-2-(methylsulfonamido)benzoic acid, we propose a hypothetical library of derivatives for synthesis and evaluation. This library is designed to explore the effects of varying substituents on the aromatic ring, the carboxylic acid group, and the sulfonamide nitrogen.

Proposed Modifications:

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to a series of simple alkyl esters (e.g., methyl, ethyl, propyl) can modulate lipophilicity, which may affect cell penetration.

  • Amidation of the Carboxylic Acid: Reaction of the carboxylic acid with a variety of amines (e.g., ammonia, primary amines, secondary amines) can introduce new hydrogen bonding capabilities and alter solubility.

  • Substitution on the Aromatic Ring: While our core has a chloro group at the 5-position, further substitution could be explored in subsequent studies.

  • Modification of the Sulfonamide N-H: Acylation or alkylation of the sulfonamide nitrogen could be investigated, although this may reduce the acidic nature of this proton which is often important for activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To quantitatively compare the antimicrobial efficacy of your synthesized derivatives, the broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]

Materials:

  • Synthesized 5-Chloro-2-(methylsulfonamido)benzoic acid derivatives

  • Standard antimicrobial agent (e.g., Ciprofloxacin, Sulfamethoxazole) for positive control

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35-37°C)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve each derivative and the control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in CAMHB to a working concentration that is at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of your test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as a growth control (no compound), and the twelfth well will be a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solutions D Perform 2-fold Serial Dilutions of Compounds A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Bacteria B->E C Dispense Broth into 96-well Plate C->D D->E F Incubate at 37°C for 16-20 hours E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Figure 2: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the MIC values for all synthesized derivatives should be summarized in a table. This allows for a direct comparison of the potency of each compound against the tested microbial strains.

Table 1: Hypothetical MIC Data for 5-Chloro-2-(methylsulfonamido)benzoic Acid Derivatives (µg/mL)

Compound IDDerivative DescriptionS. aureus ATCC 29213E. coli ATCC 25922
Parent 5-Chloro-2-(methylsulfonamido)benzoic acid128>256
D-01 Methyl 5-chloro-2-(methylsulfonamido)benzoate64128
D-02 Ethyl 5-chloro-2-(methylsulfonamido)benzoate3264
D-03 5-Chloro-2-(methylsulfonamido)benzamide128256
D-04 N-ethyl-5-chloro-2-(methylsulfonamido)benzamide64128
Control Sulfamethoxazole1632
Control Ciprofloxacin0.50.25

Interpreting the Results:

  • Potency: A lower MIC value indicates higher antimicrobial potency. In the hypothetical data above, derivative D-02 shows the most promising activity among the synthesized compounds.

  • Spectrum of Activity: Compare the MIC values across different bacterial species (Gram-positive vs. Gram-negative) to assess the spectrum of activity.

  • Structure-Activity Relationship (SAR): Analyze how different chemical modifications correlate with changes in antimicrobial activity. For instance, the hypothetical data suggests that esterification of the carboxylic acid improves activity, with the ethyl ester being more potent than the methyl ester.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel 5-Chloro-2-(methylsulfonamido)benzoic acid derivatives as potential antimicrobial agents. By following the detailed experimental protocols and data analysis guidelines, researchers can generate robust and comparable data to identify promising lead compounds. Future work should involve expanding the library of derivatives, testing against a broader panel of clinically relevant and resistant bacterial strains, and conducting mechanistic studies to confirm the mode of action. The exploration of this and other novel sulfonamide scaffolds is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Gawad, J., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • van der Meulen, J., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. Available at: [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

  • Al-Azzawi, A. M. S. (2019). Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Gülerman, F. F., et al. (2018). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online. Available at: [Link]

  • Study.com. (2023). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available at: [Link]

  • Hancock, R. E. W. (2007). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Rehman, H., et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • Fassihi, A., et al. (2012). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Oh, J., et al. (2021). MIC determination by broth microdilution. Bio-protocol. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research. Available at: [Link]

  • Pharmacy, E. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to the Biological Efficacy of 5-Chloro-2-(methylsulfonamido)benzoic Acid and Its Analogs

In the landscape of modern drug discovery, the nuanced understanding of structure-activity relationships (SAR) is paramount to the development of potent and selective therapeutic agents. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced understanding of structure-activity relationships (SAR) is paramount to the development of potent and selective therapeutic agents. This guide provides a comprehensive comparison of the biological efficacy of 5-Chloro-2-(methylsulfonamido)benzoic acid and its structurally related analogs. We will delve into the experimental data that illuminates the key molecular determinants of their activity as allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1) and as inhibitors of carbonic anhydrase, two distinct and significant therapeutic targets. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this important scaffold.

Introduction: The Versatile Scaffold of 5-Chloro-2-(methylsulfonamido)benzoic Acid

5-Chloro-2-(methylsulfonamido)benzoic acid is a fascinating molecule that has served as a foundational structure for the development of a variety of biologically active compounds. Its chemical architecture, featuring a chlorinated benzoic acid core with a methylsulfonamido substituent, provides a unique combination of electronic and steric properties that enable it to interact with a diverse range of biological targets. The exploration of its analogs, through systematic medicinal chemistry efforts, has unveiled compounds with a spectrum of activities, from antimicrobial to anticancer and beyond. This guide will focus on two of the most well-characterized activities: the allosteric modulation of MrgX1 and the inhibition of carbonic anhydrase IX.

Allosteric Modulation of MrgX1: A Target for Neuropathic Pain

The MrgX1 receptor is a sensory neuron-specific G protein-coupled receptor that has emerged as a promising target for the treatment of neuropathic pain. Positive allosteric modulators (PAMs) of MrgX1 are of particular interest as they can enhance the activity of the endogenous ligand, leading to a more nuanced and potentially safer therapeutic effect compared to direct agonists.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold has yielded valuable insights into the structural requirements for potent MrgX1 PAM activity. The following table summarizes the efficacy of key analogs, highlighting the impact of substitutions on the benzamide portion of the molecule.

Compound IDR Group (Position 5)EC50 (µM)[1]
8a Cl0.055
8c CH30.069
8e F0.013

As the data indicates, small electron-withdrawing and electron-donating groups at the 5-position of the benzoic acid ring are well-tolerated and result in potent MrgX1 PAMs. The fluoro-substituted analog 8e demonstrated the highest potency in this series.[1]

Experimental Protocol: In Vitro Evaluation of MrgX1 Allosteric Modulation

The biological efficacy of these compounds is typically assessed using a cell-based assay that measures the potentiation of the endogenous ligand's effect on MrgX1 activation.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human MrgX1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Preparation: Cells are seeded into 384-well plates and grown to confluence.

  • Compound Treatment: The test compounds (analogs of 5-Chloro-2-(methylsulfonamido)benzoic acid) are serially diluted in assay buffer and added to the cells.

  • Ligand Stimulation: After a brief incubation with the test compounds, a sub-maximal concentration of the MrgX1 agonist is added to the wells.

  • Signal Detection: The resulting increase in intracellular calcium, a downstream indicator of MrgX1 activation, is measured using a fluorescent calcium indicator dye and a plate reader.

  • Data Analysis: The EC50 values, representing the concentration of the compound that produces 50% of the maximal potentiation, are calculated from the dose-response curves.

Experimental Workflow for MrgX1 PAM Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture MrgX1-expressing HEK293 cells seed Seed cells into 384-well plates culture->seed add_compounds Add serial dilutions of test compounds seed->add_compounds add_agonist Add MrgX1 agonist add_compounds->add_agonist measure_ca Measure intracellular calcium fluorescence add_agonist->measure_ca plot_curves Plot dose-response curves measure_ca->plot_curves calc_ec50 Calculate EC50 values plot_curves->calc_ec50 G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CAIX CAIX HCO3_out HCO₃⁻ (extracellular) CAIX->HCO3_out H_out H⁺ (extracellular) CAIX->H_out H2O H₂O H2O->CAIX CO2_in CO₂ (intracellular) CO2_in->CAIX Acidification Acidification H_out->Acidification Invasion Invasion & Metastasis Acidification->Invasion

Caption: Role of CAIX in the acidification of the tumor microenvironment.

Broader Biological Activities and Future Directions

Beyond their effects on MrgX1 and carbonic anhydrase, analogs of 5-Chloro-2-(methylsulfonamido)benzoic acid have been investigated for a range of other biological activities. For instance, related sulfonamide derivatives have shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. [2][3][4]Specifically, a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro activity against various bacteria and mycobacteria. [2][3][4]The most active compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide. [2][3] Furthermore, structural modifications of the core scaffold have led to the discovery of gamma-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease. [5]A series of N-alkylbenzenesulfonamides, developed from a high-throughput screening hit, demonstrated good in vitro and in vivo gamma-secretase inhibitory activity. [5]

Conclusion

The 5-Chloro-2-(methylsulfonamido)benzoic acid scaffold represents a privileged starting point for the design of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the subtle yet critical role of structural modifications in determining the potency and selectivity of these compounds towards different biological targets. The potent allosteric modulation of MrgX1 by certain analogs underscores their potential in the development of novel analgesics, while the established ability of the sulfonamide moiety to inhibit carbonic anhydrases opens avenues for the design of targeted anticancer agents. The continued exploration of the chemical space around this versatile scaffold, guided by a deep understanding of structure-activity relationships and target biology, holds significant promise for the future of drug discovery.

References

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC. PubMed Central. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. ResearchGate. Available at: [Link]

  • 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667). Cenmed Enterprises. Available at: [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed Central. Available at: [Link]

  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. PubMed. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 5-Chloro-2-(methylsulfonamido)benzoic acid in Biological Assays

Introduction: The Imperative of Specificity in Biological Research 5-Chloro-2-(methylsulfonamido)benzoic acid is a compound of interest, belonging to the sulfonamide class of molecules which are known for a wide range of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Biological Research

5-Chloro-2-(methylsulfonamido)benzoic acid is a compound of interest, belonging to the sulfonamide class of molecules which are known for a wide range of biological activities, including antimicrobial effects.[1][2] As with any biologically active small molecule, its utility in research and potential therapeutic development hinges on its specificity. The ability of an assay to differentiate a target analyte from structurally similar compounds is known as specificity.[3][4] Cross-reactivity, the inverse of specificity, occurs when related but distinct molecules interfere with an assay, leading to inaccurate quantification or false-positive results.[5][6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Chloro-2-(methylsulfonamido)benzoic acid. We will move beyond rote protocols to explain the underlying principles and experimental choices necessary for generating robust, trustworthy data. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in their biological assay results.

The Theoretical Framework: Understanding Cross-Reactivity

Cross-reactivity is not an intrinsic, immutable property of a compound but is highly dependent on the assay format and the specific reagents used, such as antibodies.[7][8] It is a significant concern in various analytical methods:

  • Immunoassays: An antibody raised against a specific antigen may bind to other molecules that share similar structural motifs (epitopes).[9] This is a primary cause of false positives in screening assays.[10]

  • Enzyme Assays: A compound intended to inhibit a specific enzyme may also inhibit other enzymes, particularly those within the same family that have structurally similar active sites.

  • Receptor Binding Assays: A ligand may show affinity for unintended receptor subtypes or even entirely different classes of receptors, leading to off-target effects.[11]

Therefore, a multi-pronged experimental approach is essential to comprehensively characterize the cross-reactivity profile of 5-Chloro-2-(methylsulfonamido)benzoic acid.

Experimental Design: A Multi-Assay Approach

A robust cross-reactivity assessment involves testing the compound in several relevant assay formats and against a panel of carefully selected, structurally related molecules.

Diagram: General Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Confirmation cluster_2 Phase 3: Analysis A Identify Target: 5-Chloro-2- (methylsulfonamido)benzoic acid B Select Potential Cross-Reactants (Structural Analogs) A->B C Develop & Optimize Primary Assays B->C D Tier 1: Immunoassay (e.g., Competitive ELISA) C->D Test Analogs E Tier 2: Functional Assays (Enzyme / Receptor Binding) C->E D->E Investigate Hits G Calculate % Cross-Reactivity D->G E->G F Tier 3: Confirmatory Analysis (LC-MS/MS) H Compare Across Assays F->H Confirm Specificity G->H I Final Specificity Report H->I

Caption: High-level workflow for a comprehensive cross-reactivity study.

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity is critical. Based on the structure of 5-Chloro-2-(methylsulfonamido)benzoic acid, the panel should include:

  • Parent Scaffolds: Benzoic acid and benzenesulfonamide.

  • Structurally Similar Sulfonamides: e.g., Sulfanilamide, Sulfamethoxazole.

  • Benzoic Acid Derivatives: e.g., Salicylic acid, Sodium Benzoate. Co-reactivity between benzoic acid and sodium benzoate has been noted in allergy testing, highlighting the potential for interaction.[12][13]

  • Isomers and Related Compounds: 2-(Methylsulfonamido)benzoic acid (lacking the chloro group).

CompoundClassRationale for Inclusion
Test Article
5-Chloro-2-(methylsulfonamido)benzoic acidSubstituted SulfonamideThe primary compound of interest.
Potential Cross-Reactants
Benzoic AcidCarboxylic AcidCore structural component.
Sodium BenzoateBenzoate SaltKnown to cross-react with benzoic acid.[12]
SulfanilamideSulfonamide AntibioticCommon, structurally related sulfonamide.
Salicylic Acid (2-hydroxybenzoic acid)Benzoic Acid DerivativeStructurally similar aromatic carboxylic acid.
2-(Methylsulfonamido)benzoic acidSulfonamideDirect analog lacking the chloro substitution.

Protocol 1: Competitive ELISA for Immunoassay Cross-Reactivity

This protocol determines the degree to which analogs compete with the target compound for antibody binding sites.

Diagram: Principle of Competitive ELISA

ELISA cluster_0 High Specificity (No Cross-Reactant) cluster_1 Low Specificity (Cross-Reactant Present) Analyte_A Target Analyte Antibody_A Antibody Analyte_A->Antibody_A Plate_A Coated Antigen Antibody_A->Plate_A Binding Blocked Result_A Low Signal Plate_A->Result_A CrossReactant_B Cross-Reactant Antibody_B Antibody CrossReactant_B->Antibody_B Plate_B Coated Antigen Antibody_B->Plate_B Binding Occurs Result_B High Signal Plate_B->Result_B

Caption: In competitive ELISA, signal is inversely proportional to analyte concentration.

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well high-binding microplate with a conjugate of 5-Chloro-2-(methylsulfonamido)benzoic acid (e.g., BSA-conjugated). Incubate overnight at 4°C.

  • Washing: Wash plates 3x with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Add blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Standard Curve & Sample Preparation:

    • Prepare a serial dilution of the standard (5-Chloro-2-(methylsulfonamido)benzoic acid) from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 1 ng/mL).

    • Prepare serial dilutions of each potential cross-reactant over a wider concentration range (e.g., 10,000 ng/mL to 0.1 ng/mL).

  • Competitive Reaction: Add the standard or potential cross-reactant dilutions to the wells, followed immediately by a fixed, limiting concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

    • Scientist's Note: The antibody concentration must be carefully titrated beforehand. The optimal concentration is one that yields approximately 80-90% of the maximum signal in the absence of any competing analyte.

  • Washing: Repeat the wash step (Step 2) to remove unbound antibody and analytes.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis

The concentration of the standard that causes 50% inhibition of the maximum signal is the IC50. The cross-reactivity is calculated as follows:

% Cross-Reactivity = (IC50 of Standard / IC50 of Potential Cross-Reactant) * 100

CompoundIC50 (ng/mL)% Cross-Reactivity
Standard Compound50100%
Benzoic Acid>10,000<0.5%
Sulfanilamide25002.0%
Salicylic Acid>10,000<0.5%
2-(Methylsulfonamido)benzoic acid45011.1%

Hypothetical data for illustrative purposes.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol assesses whether 5-Chloro-2-(methylsulfonamido)benzoic acid and its analogs inhibit a target enzyme and a panel of related off-target enzymes.

Step-by-Step Methodology
  • Enzyme & Substrate Preparation: Prepare working solutions of the target enzyme (e.g., a specific kinase or protease) and a corresponding fluorogenic or chromogenic substrate in a suitable assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and all potential cross-reactants in 100% DMSO, then dilute further into the assay buffer.

    • Scientist's Note: Maintaining a consistent, low final concentration of DMSO (e.g., <1%) across all wells is crucial to prevent solvent-induced artifacts.

  • Assay Plate Setup: Add the compound dilutions to a 96- or 384-well plate. Include "no inhibitor" (buffer only) and "no enzyme" (background) controls.

  • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" controls. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) at regular intervals for 30-60 minutes.

  • Off-Target Screening: Repeat steps 1-6 using a panel of related enzymes to assess specificity.

Data Analysis

The rate of reaction (slope of the kinetic curve) is calculated for each concentration. The percent inhibition relative to the "no inhibitor" control is plotted against the compound concentration to determine the IC50 value for each compound against each enzyme. High selectivity is demonstrated by a potent IC50 against the target enzyme and a significantly weaker (>100-fold) IC50 against off-target enzymes.

Protocol 3: High-Specificity Confirmation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specific quantification.[14][15] It is not an assay for cross-reactivity in the biological sense, but a method to confirm that the signal observed in other assays is truly from the intended analyte and not an artifact of interference.

Step-by-Step Methodology
  • Sample Preparation: Spike a relevant biological matrix (e.g., plasma, cell lysate) with a known concentration of 5-Chloro-2-(methylsulfonamido)benzoic acid and each potential cross-reactant, both individually and as a mixture.

  • Extraction: Perform a sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering matrix components.

  • Chromatographic Separation: Inject the extracted sample onto a suitable LC column (e.g., C18). Develop a gradient elution method that chromatographically separates the target analyte from the potential cross-reactants.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Scientist's Note: A unique precursor ion → product ion transition must be optimized for each compound. For 5-Chloro-2-(methylsulfonamido)benzoic acid, this would involve selecting the molecular ion [M-H]⁻ in negative mode and identifying a stable fragment ion after collision-induced dissociation.

  • Data Analysis: The specificity of the method is confirmed if a sharp peak is observed at the retention time of the target analyte in its specific MRM transition, with no interfering peaks at the same retention time from any of the cross-reactants.

Conclusion and Best Practices

The assessment of cross-reactivity is a foundational component of analytical method validation in the pharmaceutical industry.[16][17] A thorough investigation using orthogonal assay formats—such as immunoassays, functional enzyme/receptor assays, and high-specificity LC-MS/MS—is not merely a regulatory requirement but a scientific necessity for generating reliable and reproducible data. For 5-Chloro-2-(methylsulfonamido)benzoic acid, this structured approach ensures that its biological activity can be confidently attributed and its potential for off-target effects is well-understood. This guide provides the framework to build a self-validating system, ensuring that every protocol generates data with the highest degree of scientific integrity.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Retrieved from [Link]

  • Kumar, D. S., & Kumar, D. A. (2019). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Pharma Wisdom. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube.
  • Siddiqui, M. R., et al. (2017). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
  • Therrien, C., et al. (2021). Cross-reactivity of enzyme immunoassays and lateral flow devices with sera from pre-COVID general population and patients diagnosed with unrelated disease. ResearchGate. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Kos, J., et al. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Rappold, B. A. (2022). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. KoreaMed Synapse. Retrieved from [Link]

  • Lawrance, N. J., Holden, C. R., & Gawkrodger, D. J. (2025). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. Contact Dermatitis. Retrieved from [Link]

  • Lawrance, N. J., Holden, C. R., & Gawkrodger, D. J. (2025). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. PubMed. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometric Confirmation of 5-Chloro-2-(methylsulfonamido)benzoic Acid's Molecular Weight

This guide provides an in-depth comparison of mass spectrometry techniques for the precise molecular weight confirmation of 5-Chloro-2-(methylsulfonamido)benzoic acid. Designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the precise molecular weight confirmation of 5-Chloro-2-(methylsulfonamido)benzoic acid. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a robust and self-validating approach to molecular characterization.

Introduction to the Analyte: A Profile of 5-Chloro-2-(methylsulfonamido)benzoic acid

5-Chloro-2-(methylsulfonamido)benzoic acid is a substituted aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. Accurate determination of its molecular weight is a critical first step in its characterization, verifying the success of a synthesis and confirming its identity before further use.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Molecular Formula C₈H₈ClNO₄S[1][2]
Theoretical Molecular Weight (Monoisotopic Mass) 249.0019PubChem
Average Molecular Weight 249.67 g/mol [1][2]
Structure

The primary objective of this guide is to establish a definitive protocol for confirming this molecular weight using modern mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[3][4].

Foundational Principles: Choosing the Right Ionization Technique

The journey from a neutral molecule to a detectable ion is the cornerstone of mass spectrometry. The choice of ionization technique is paramount, as it dictates the information one can glean from the resulting spectrum. For a molecule like 5-Chloro-2-(methylsulfonamido)benzoic acid, the goal is to generate an intact molecular ion with high efficiency.

Electrospray Ionization (ESI): The "Soft" Approach for Unambiguous Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. It is exceptionally well-suited for polar and thermally labile molecules, making it the preferred method for this analysis.

  • Mechanism: A high voltage is applied to a liquid sample, creating an aerosol. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Key Advantage: ESI imparts minimal excess energy to the analyte, which significantly reduces fragmentation. This results in a mass spectrum dominated by the molecular ion, providing a clear and direct measurement of the molecular weight[5].

  • Ion Species: The molecule's structure contains both an acidic proton (on the carboxylic acid) and a basic site (the sulfonamide nitrogen). This allows for ionization in both negative and positive modes:

    • Negative Ion Mode: Formation of the deprotonated molecule, [M-H]⁻.

    • Positive Ion Mode: Formation of the protonated molecule, [M+H]⁺.

Electron Ionization (EI): A "Hard" Technique for Structural Clues

Electron Ionization (EI) involves bombarding the sample with high-energy electrons, causing the molecule to ionize and, frequently, to fragment extensively[3].

  • Mechanism: A beam of electrons strikes the gaseous sample molecules, knocking off an electron to form a radical cation (M⁺·).

  • Key Disadvantage: The high energy involved often leads to the complete absence of the molecular ion peak, making it difficult to confirm the molecular weight directly. While the resulting fragmentation pattern can be used for structural elucidation, it is not ideal for the primary goal of molecular weight confirmation.

Comparison Summary: For the unambiguous confirmation of the molecular weight of 5-Chloro-2-(methylsulfonamido)benzoic acid, ESI is the superior technique due to its soft nature, which preserves the molecular ion.

Experimental Design: A Self-Validating LC-ESI-MS Protocol

To ensure the highest confidence in the results, we will couple liquid chromatography (LC) with ESI-mass spectrometry. The LC step separates the analyte from any potential impurities, ensuring that the detected mass corresponds solely to the compound of interest. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) instrument, is recommended for its ability to provide highly accurate mass measurements, which can further confirm the elemental composition[6][7][8].

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in HPLC-grade Methanol to 1 mg/mL A->B C Dilute to 1 µg/mL with Mobile Phase A B->C D Inject Sample onto C18 HPLC Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI Source) E->F G Mass Analysis (TOF Analyzer) F->G H Extract Mass Spectrum from Chromatographic Peak G->H I Identify Molecular Ion ([M+H]+ or [M-H]-) H->I J Confirm Isotopic Pattern (35Cl / 37Cl) I->J K Calculate Molecular Weight J->K

Caption: Experimental workflow for molecular weight confirmation.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 5-Chloro-2-(methylsulfonamido)benzoic acid.

  • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution in the initial mobile phase (95% Water/5% Acetonitrile/0.1% Formic Acid) to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters (ESI-TOF):

  • Ionization Mode: ESI, run in both positive and negative modes sequentially or in separate runs.

  • Mass Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 600 L/hr.

  • Calibration: Use an internal reference (lock mass) or perform an external calibration to ensure high mass accuracy[8].

Data Interpretation: Validating the Results

The mass spectrum extracted from the apex of the chromatographic peak should be analyzed for two key features: the molecular ion and its isotopic pattern.

Expected Molecular Ions

The high-resolution mass spectrometer allows for the measurement of the monoisotopic mass with high precision.

Table 2: Expected High-Resolution m/z Values

Ionization ModeIon SpeciesTheoretical m/z
Positive ESI [M+H]⁺250.0092
Negative ESI [M-H]⁻248.0063

Observing a peak at or very near these values (typically within 5 ppm error) is the primary confirmation of the compound's molecular weight[6].

The Chlorine Isotopic Signature: A Definitive Confirmation

A crucial piece of evidence for this specific molecule is the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic pattern where a secondary peak ([M+2]) appears at approximately 2 Da higher than the primary molecular ion peak, with an intensity of about one-third (24.23 / 75.77 ≈ 32%) of the main peak. The presence of this isotopic pattern is an unambiguous confirmation of a single chlorine atom in the molecule's structure.

Potential Fragmentation

Even with soft ionization, some in-source fragmentation can occur. For aromatic sulfonamides, a characteristic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da[9][10]. Observing a minor fragment corresponding to [M+H-SO₂]⁺ or [M-H-SO₂]⁻ can serve as additional structural confirmation[11].

Conclusion

By employing a systematic approach using Liquid Chromatography coupled with high-resolution Electrospray Ionization Mass Spectrometry, the molecular weight of 5-Chloro-2-(methylsulfonamido)benzoic acid can be confirmed with a high degree of certainty. The combination of accurate mass measurement of the molecular ion and the verification of the characteristic chlorine isotopic pattern provides a robust, self-validating dataset. This methodology stands as a superior alternative to harder ionization techniques, which may obscure the primary evidence needed for molecular weight confirmation.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: 5-Chloro-2-(methylsulfonamido)benzoic Acid (C007B-515667) Source: Cenmed Enterprises URL: [Link]

  • Title: CAS 89979-12-4 | 5-Chloro-2-(methylsulfonamido)benzoic acid | MFCD09047192 Source: Hoffman Fine Chemicals Pty Ltd URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

  • Title: Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]

  • Title: How can mass spectrometry determine molecular weight of organic compounds? Source: TutorChase URL: [Link]

  • Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction Source: Oxford Academic URL: [Link]

  • Title: Application of Mass Spectrometry on Small Molecule Analysis Source: Taiwan International Graduate Program (TIGP) URL: [Link]

  • Title: A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source: MDPI URL: [Link]

  • Title: Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid for Pharmaceutical Research

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-Chloro-2-(methylsulfonamido)benzoic acid is a crucial building block in the synthesis of va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-Chloro-2-(methylsulfonamido)benzoic acid is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of alternative synthetic routes to this molecule, offering insights into the strategic selection of a pathway based on factors such as yield, purity, cost-effectiveness, and scalability. We will delve into the mechanistic underpinnings of each route and provide detailed experimental protocols to support your research and development endeavors.

Introduction: The Significance of 5-Chloro-2-(methylsulfonamido)benzoic acid

5-Chloro-2-(methylsulfonamido)benzoic acid, also known as N-(4-chloro-2-carboxyphenyl)methanesulfonamide, is a key intermediate in the synthesis of a variety of therapeutic agents. Its structural motifs, including the chlorinated phenyl ring, the sulfonamide linkage, and the carboxylic acid group, are prevalent in molecules designed to interact with biological targets. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile scaffold in medicinal chemistry. The demand for robust and efficient synthetic routes is therefore of high importance.

Comparative Analysis of Synthetic Routes

This guide will compare two primary synthetic strategies for the preparation of 5-Chloro-2-(methylsulfonamido)benzoic acid, starting from commercially available precursors. A third, more innovative approach utilizing modern C-H activation chemistry will also be discussed as a potential future alternative.

Route 1: Direct Sulfonamidation of 2-Amino-5-chlorobenzoic Acid

This is arguably the most direct and convergent approach, starting from the readily available 2-amino-5-chlorobenzoic acid. The key transformation is the formation of the sulfonamide bond by reacting the aniline derivative with methanesulfonyl chloride.

Route 1 A 2-Amino-5-chlorobenzoic acid B 5-Chloro-2-(methylsulfonamido)benzoic acid A->B Methanesulfonyl chloride, Base (e.g., Pyridine, Na2CO3)

Caption: Synthetic pathway for Route 1.

Causality Behind Experimental Choices:

The choice of base in this reaction is critical. A non-nucleophilic organic base like pyridine or a tertiary amine is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Inorganic bases such as sodium carbonate can also be used, particularly in aqueous or biphasic systems, offering a more environmentally friendly and cost-effective option.[1] The selection of the solvent is also important; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to avoid side reactions with the highly reactive methanesulfonyl chloride.

Experimental Protocol: Route 1

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of water and an organic solvent if using an inorganic base).

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of side products.

  • Addition of Reagent: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the cooled solution while stirring vigorously. The slow addition helps to maintain the low temperature and ensures a controlled reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. If an organic solvent was used, acidify the mixture with dilute HCl to precipitate the product. If an aqueous system was used, acidification will also precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a high-purity product.

Route 2: Reduction of 5-Chloro-2-nitrobenzoic Acid followed by Sulfonamidation

This route begins with 5-chloro-2-nitrobenzoic acid, a commercially available starting material.[2][3] The synthesis involves a two-step process: the reduction of the nitro group to an amine, followed by the sulfonamidation as described in Route 1.

Route 2 A 5-Chloro-2-nitrobenzoic acid B 2-Amino-5-chlorobenzoic acid A->B Reduction (e.g., H2/Pd-C, SnCl2/HCl) C 5-Chloro-2-(methylsulfonamido)benzoic acid B->C Methanesulfonyl chloride, Base

Caption: Synthetic pathway for Route 2.

Causality Behind Experimental Choices:

The choice of reducing agent for the nitro group is a key consideration. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method, often providing high yields of the corresponding amine. However, it requires specialized equipment (a hydrogenator). A more common laboratory-scale method is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. These methods are robust and do not require high-pressure apparatus. The subsequent sulfonamidation step follows the same principles as in Route 1.

Experimental Protocol: Route 2

Step 1: Reduction of 5-Chloro-2-nitrobenzoic acid

  • Setup: To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction), add the reducing agent.

  • Reaction Conditions:

    • Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Tin(II) Chloride Reduction: Add an excess of SnCl₂·2H₂O (typically 3-5 eq) and heat the mixture at reflux for several hours.

  • Work-up:

    • Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Tin(II) Chloride Reduction: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts. Filter and acidify the filtrate to precipitate the 2-amino-5-chlorobenzoic acid.

  • Purification: The crude 2-amino-5-chlorobenzoic acid can be purified by recrystallization or used directly in the next step.

Step 2: Sulfonamidation

  • Follow the experimental protocol as described for Route 1, using the 2-amino-5-chlorobenzoic acid obtained from Step 1.

Route 3: Modern C-H Amidation of 5-Chlorobenzoic Acid

A more contemporary and atom-economical approach involves the direct C-H amidation of 5-chlorobenzoic acid. This method utilizes a transition metal catalyst, such as iridium(III), to directly install the sulfonamide group at the ortho position of the carboxylic acid.[4][5][6]

Route 3 A 5-Chlorobenzoic acid B 5-Chloro-2-(methylsulfonamido)benzoic acid A->B Methanesulfonyl azide, [Ir(III)] catalyst, directing group assistance

Caption: Synthetic pathway for Route 3.

Causality Behind Experimental Choices:

This route leverages the directing ability of the carboxylic acid group to achieve regioselective C-H activation at the ortho position. The iridium catalyst facilitates the reaction between the C-H bond and a sulfonyl azide, which serves as the nitrogen source for the sulfonamide. This approach avoids the pre-functionalization of the starting material (i.e., nitration or amination), potentially shortening the overall synthesis. However, this method is still in the realm of academic research and may require specialized catalysts and reagents that are not as readily available or cost-effective as those used in the classical routes.

Experimental Protocol: Route 3 (Conceptual)

A general procedure based on reported iridium-catalyzed C-H amidation would involve:[4][5][6]

  • Reaction Setup: In a reaction vessel, combine 5-chlorobenzoic acid (1.0 eq), methanesulfonyl azide (1.5-2.0 eq), the iridium catalyst (e.g., [IrCp*Cl₂]₂), and a silver co-catalyst/oxidant (e.g., AgSbF₆) in a suitable solvent (e.g., dichloroethane).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) for an extended period (12-24 h) under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture would be subjected to a standard aqueous work-up, followed by purification by column chromatography to isolate the desired product.

Performance Comparison

The choice of the optimal synthetic route depends on several factors, which are summarized in the table below. The data presented is based on typical yields and considerations for analogous reactions reported in the literature, as specific comparative data for the target molecule is limited.

ParameterRoute 1: Direct SulfonamidationRoute 2: Reduction & SulfonamidationRoute 3: C-H Amidation
Starting Material 2-Amino-5-chlorobenzoic acid5-Chloro-2-nitrobenzoic acid5-Chlorobenzoic acid
Number of Steps 121
Overall Yield Good to Excellent (typically >80%)Good (typically 60-80% over 2 steps)Moderate to Good (highly substrate and catalyst dependent)
Reagents Methanesulfonyl chloride, BaseReducing agent, Methanesulfonyl chloride, BaseMethanesulfonyl azide, Iridium catalyst, Co-catalyst
Scalability HighHighModerate (catalyst cost and availability may be limiting)
Cost-Effectiveness High (fewer steps, common reagents)Moderate (additional reduction step)Low (expensive catalyst and specialized reagents)
Environmental Impact Moderate (use of organic solvents and bases)Higher (use of metals and acids in reduction step)Potentially lower (atom economy), but catalyst lifecycle is a factor
Key Advantages Direct, high-yielding, convergentUtilizes a different starting material, robust and well-established reactionsAtom-economical, avoids pre-functionalization
Key Disadvantages Availability/cost of starting materialLonger reaction sequenceCatalyst cost and sensitivity, limited industrial application currently

Conclusion and Recommendations

For most laboratory and pilot-scale syntheses of 5-Chloro-2-(methylsulfonamido)benzoic acid, Route 1 (Direct Sulfonamidation) is the most advantageous. Its directness, high potential yield, and use of readily available reagents make it a highly efficient and cost-effective choice.

Route 2 (Reduction and Sulfonamidation) serves as a viable alternative, particularly if 5-chloro-2-nitrobenzoic acid is a more accessible or economical starting material. The reduction step is generally high-yielding and robust, making the overall two-step process reliable.

Route 3 (C-H Amidation) represents a cutting-edge approach that holds promise for future synthetic strategies. While currently more of academic interest due to catalyst cost and availability, its atom economy and avoidance of pre-functionalization are significant advantages that may become more practical as the technology matures.

Ultimately, the selection of the synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

References

  • Han, S., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]

  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. Washington, DC: U.S.
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  • Han, S., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Semantic Scholar. [Link]

  • Yakan, H., et al. (2023). Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. ChemistrySelect, 8(13). [Link]

  • Kamal, A., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan journal of pharmaceutical sciences, 25(2), 359-364. [Link]

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Validation

Assessing the Therapeutic Potential of 5-Chloro-2-(methylsulfonamido)benzoic acid: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 5-Chloro-2-(methylsulfonamido)benzoic acid. In the absence of extensive direct experimental data for this spec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 5-Chloro-2-(methylsulfonamido)benzoic acid. In the absence of extensive direct experimental data for this specific molecule, this document outlines a strategic, multi-pronged approach to its assessment. By leveraging the known activities of its core chemical moieties—a sulfonamide and a benzoic acid derivative—we can hypothesize and systematically test its efficacy in several key therapeutic areas. This guide compares the potential of 5-Chloro-2-(methylsulfonamido)benzoic acid against well-established drugs in the fields of antimicrobial, anti-inflammatory, and carbonic anhydrase inhibition, providing detailed experimental protocols to generate robust, comparative data.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

5-Chloro-2-(methylsulfonamido)benzoic acid is a synthetic organic compound characterized by a chlorinated benzoic acid backbone and a methylsulfonamido group. This unique combination of functional groups suggests a potential for diverse pharmacological activities. The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[1] Concurrently, benzoic acid and its derivatives are recognized for their antimicrobial and anti-inflammatory properties.[2][3]

This guide will explore three primary, plausible therapeutic avenues for 5-Chloro-2-(methylsulfonamido)benzoic acid:

  • Antimicrobial Agent: Building upon the foundational role of sulfonamides in chemotherapy.

  • Anti-inflammatory Drug: Leveraging the properties of both the sulfonamide and benzoic acid components.

  • Carbonic Anhydrase Inhibitor: A common target for sulfonamide-based drugs.

For each potential application, we will propose a direct comparison with a "gold-standard" drug: Sulfamethoxazole (antimicrobial), Celecoxib (anti-inflammatory), and Acetazolamide (carbonic anhydrase inhibitor).

Comparative Analysis: Benchmarking Against Established Therapeutics

A thorough evaluation of a novel compound necessitates a direct comparison to existing, clinically relevant drugs. The following table summarizes the key characteristics of the selected comparator drugs and outlines the parameters for evaluating 5-Chloro-2-(methylsulfonamido)benzoic acid.

Therapeutic Area Comparator Drug Mechanism of Action Key Performance Metric Target Value for Comparison
Antimicrobial SulfamethoxazoleInhibition of dihydropteroate synthase (DHPS), blocking folic acid synthesis in bacteria.[4]Minimum Inhibitory Concentration (MIC)MIC against E. coli ATCC 25922: 0.25/4.75 µg/mL (Trimethoprim/Sulfamethoxazole)[5]
Anti-inflammatory CelecoxibSelective inhibition of cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.[6]Half-maximal inhibitory concentration (IC50) for PGE2 and NO productionIC50 for PGE2 inhibition in LPS-stimulated RAW 264.7 cells: ~0.25 µM[7]
Carbonic Anhydrase Inhibition AcetazolamideNon-selective inhibition of carbonic anhydrase isoforms.[8][9]IC50 for carbonic anhydrase II (hCA II) inhibitionIC50 for hCA II: ~10-130 nM[10][11]

Experimental Workflows and Protocols

To generate the comparative data outlined above, the following detailed experimental protocols are recommended. These protocols are designed to be robust, reproducible, and directly comparable to standard assays used in drug discovery.

Antimicrobial Potential Assessment

The primary hypothesis for the antimicrobial activity of 5-Chloro-2-(methylsulfonamido)benzoic acid is the inhibition of the bacterial folic acid synthesis pathway, similar to other sulfonamides.

cluster_sulfonamide Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Formation DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolate DHFR->DHF Reduction THF Tetrahydrofolate DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids One-carbon metabolism Compound 5-Chloro-2-(methylsulfonamido)benzoic acid / Sulfamethoxazole Compound->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., Escherichia coli ATCC 25922), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 5-Chloro-2-(methylsulfonamido)benzoic acid and Sulfamethoxazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control (no antimicrobial) and a sterility control (no inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Analysis:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Anti-inflammatory Potential Assessment

The anti-inflammatory potential will be assessed by measuring the inhibition of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in a cellular model of inflammation.

cluster_workflow Anti-inflammatory Assay Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with Compound or Celecoxib Start->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect PGE2_Assay PGE2 ELISA Collect->PGE2_Assay NO_Assay Griess Assay for Nitrite (NO surrogate) Collect->NO_Assay Analyze Calculate IC50 PGE2_Assay->Analyze NO_Assay->Analyze

Caption: Workflow for assessing anti-inflammatory activity in vitro.

This protocol is based on standard methods for evaluating anti-inflammatory compounds in vitro.[15][16]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chloro-2-(methylsulfonamido)benzoic acid and Celecoxib in cell culture medium.

    • Pre-treat the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

    • Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) Production: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of NO and PGE2 production for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assessment

The potential for 5-Chloro-2-(methylsulfonamido)benzoic acid to inhibit carbonic anhydrase (CA) will be evaluated using a colorimetric enzyme assay.

cluster_assay Carbonic Anhydrase Assay Principle pNPA p-Nitrophenyl Acetate (colorless) CA Carbonic Anhydrase II pNPA->CA Substrate pNP p-Nitrophenol (yellow) Measurement Measure Absorbance at 405 nm pNP->Measurement Detection CA->pNP Hydrolysis Inhibitor 5-Chloro-2-(methylsulfonamido)benzoic acid / Acetazolamide Inhibitor->CA Inhibition

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

This protocol is adapted from standard procedures for screening CA inhibitors.[17][18]

  • Reagent Preparation:

    • Prepare a working solution of human carbonic anhydrase II (hCA II) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.

    • Prepare serial dilutions of 5-Chloro-2-(methylsulfonamido)benzoic acid and Acetazolamide in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the compound dilution (or vehicle for control), and the hCA II enzyme solution.

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for the initial assessment of 5-Chloro-2-(methylsulfonamido)benzoic acid's therapeutic potential. The proposed experiments will generate critical data to determine if this compound warrants further investigation as an antimicrobial, anti-inflammatory, or carbonic anhydrase-inhibiting agent.

Positive results in any of these primary screens should be followed by more extensive secondary assays, including selectivity profiling (e.g., against different bacterial species or CA isoforms), in vivo efficacy studies in relevant animal models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The structural features of 5-Chloro-2-(methylsulfonamido)benzoic acid offer a promising starting point for medicinal chemistry efforts, and the systematic approach outlined herein will provide the necessary data to guide these future drug development endeavors.

References

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  • Determination of acetazolamide in human serum by enzymatic assay - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. (n.d.). Retrieved January 2, 2026, from [Link]

  • In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC - NIH. (2022, March 15). Retrieved January 2, 2026, from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (2023, July 11). Retrieved January 2, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method - ResearchGate. (2025, August 7). Retrieved January 2, 2026, from [Link]

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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). Retrieved January 2, 2026, from [Link]

  • High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • The correlation between PGE2 levels and COX-2 levels from Raw264.7... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Diuretics - Carbonic Anhydrase Inhibitors - Acetazolamide - Pharmacology Series. (2019, June 17). Retrieved January 2, 2026, from [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Chloro-2-(methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of Sulfonamides Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Their bacteriostatic action, achieved through the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, has made them a cornerstone of antimicrobial therapy for decades.[1] The compound of interest, 5-Chloro-2-(methylsulfonamido)benzoic acid, belongs to this class and its chemical structure suggests potential antimicrobial activity. This guide will explore the expected differences and correlations between its performance in controlled laboratory settings (in vitro) and within a complex biological system (in vivo).

The Antimicrobial Mechanism of Action: A Focus on Folic Acid Synthesis

The primary mechanism of action for sulfonamides is the disruption of folate synthesis in bacteria. This pathway is an attractive target as bacteria must synthesize their own folic acid, while humans obtain it from their diet.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate_pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_pyrophosphate->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Sulfonamide 5-Chloro-2-(methylsulfonamido)benzoic acid (Sulfonamide) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Simplified bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

In Vitro Activity Profile

The in vitro activity of an antimicrobial agent is typically assessed through standardized assays that measure its direct effect on bacterial growth in a controlled environment. For 5-Chloro-2-(methylsulfonamido)benzoic acid, we can anticipate a profile characteristic of the sulfonamide class.

Expected In Vitro Antimicrobial Spectrum

Based on the activity of related sulfonamide derivatives, 5-Chloro-2-(methylsulfonamido)benzoic acid is expected to exhibit bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. However, it is important to note that resistance to sulfonamides is widespread.

Bacterial Species Predicted In Vitro Activity Rationale/Supporting Evidence
Staphylococcus aureusModerate to low activitySome novel sulfonamides have shown efficacy against MRSA.[2]
Streptococcus pyogenesPotentially activeHistorically, sulfonamides have been used for streptococcal infections.
Escherichia coliVariable activityResistance in E. coli is common, but some strains remain susceptible.
Pseudomonas aeruginosaLikely inactiveP. aeruginosa is intrinsically resistant to many sulfonamides.[3]
Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: 5-Chloro-2-(methylsulfonamido)benzoic acid is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Activity: The Challenge of Translation

Translating in vitro activity to in vivo efficacy is a significant hurdle in drug development. For sulfonamides, a key principle is that a compound must be active in vitro to have a chance of being active in vivo, or it must be metabolized in the body to an active form.[4] However, a compound that is active in vitro may not be effective in vivo due to a variety of host and drug-specific factors.

Key Considerations for In Vivo Efficacy:
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of 5-Chloro-2-(methylsulfonamido)benzoic acid will critically influence its concentration at the site of infection and its duration of action. While specific data is unavailable, related sulfonamides exhibit a wide range of pharmacokinetic properties.[1]

  • Protein Binding: Sulfonamides are known to bind to plasma proteins, which can limit the amount of free, active drug available to act on bacteria.

  • Host Immune System: The bacteriostatic nature of sulfonamides means that a functional host immune system is crucial for clearing the infection.

  • Toxicity: The therapeutic window of the compound is determined by its efficacy versus its potential for adverse effects. While no specific toxicity data for 5-Chloro-2-(methylsulfonamido)benzoic acid is available, general safety data for related compounds suggests the potential for mild skin, eye, and respiratory irritation.[5][6][7]

Experimental Protocol: Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibacterial agents.[8]

cluster_0 Day 0 cluster_1 Day 2 cluster_2 Day 2-4 cluster_3 Day 4 Induction Induce neutropenia in mice (e.g., cyclophosphamide) Infection Inject bacterial suspension into thigh muscle Induction->Infection Treatment Administer 5-Chloro-2- (methylsulfonamido)benzoic acid (various doses) Infection->Treatment Evaluation Euthanize mice, homogenize thigh tissue, and determine bacterial load (CFU/g) Treatment->Evaluation

Caption: Workflow for a murine thigh infection model to assess in vivo antibacterial efficacy.

Comparison with Alternative Antimicrobial Agents

The clinical utility of 5-Chloro-2-(methylsulfonamido)benzoic acid would depend on its performance relative to existing antibiotics. The choice of an alternative is highly dependent on the type and location of the infection.

Infection Type Alternative Antibiotics Rationale for Use
Uncomplicated Urinary Tract Infections (UTIs) Nitrofurantoin, Fosfomycin, Trimethoprim-sulfamethoxazole (where resistance is low)These are first-line agents for UTIs.[9][10][11][12]
Skin and Soft Tissue Infections (SSTIs) Cephalexin, Dicloxacillin, Doxycycline, ClindamycinThese agents provide good coverage against common Gram-positive pathogens like Staphylococcus and Streptococcus.[13][14][15]

Conclusion and Future Directions

5-Chloro-2-(methylsulfonamido)benzoic acid, as a member of the sulfonamide class, holds theoretical promise as an antimicrobial agent. Its in vitro activity is predicted to be bacteriostatic against a spectrum of bacteria, though this needs to be confirmed experimentally. The true test of its potential lies in its in vivo performance, which will be dictated by its pharmacokinetic profile and its interaction with the host's physiological systems.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the MICs against a broad panel of clinical isolates to understand its spectrum of activity and potential for resistance.

  • Pharmacokinetic studies: Characterizing the ADME properties of the compound in animal models to predict its behavior in humans.

  • Efficacy studies in relevant animal models: Using models such as the murine thigh or sepsis models to establish a dose-response relationship and compare its efficacy to standard-of-care antibiotics.

By systematically addressing these research questions, the therapeutic potential of 5-Chloro-2-(methylsulfonamido)benzoic acid can be rigorously evaluated.

References

  • What alternative antibiotic treatments for skin infections in patients with a sulfa allergy? (2025). Dr.Oracle. Retrieved from [Link]

  • What alternative antibiotics can be used for a patient with a urinary tract infection (UTI) who is not responding to nitrofurantoin and is allergic to sulfa-based antibiotics? (2025). Dr.Oracle. Retrieved from [Link]

  • What alternative antibiotic to prescribe for a patient with a sulfa (Sulfonamide) allergy to Trimethoprim/Sulfamethoxazole (Bactrim)? (2025). Dr.Oracle. Retrieved from [Link]

  • The relationship between the in vitro and the in vivo activity of sulfonamide compounds. (n.d.). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Alternative Therapeutic Options to Antibiotics for the Treatment of Urinary Tract Infections. (2020). Frontiers in Microbiology. Retrieved from [Link]

  • What are alternative antibiotics to Septra (trimethoprim/sulfamethoxazole) for treating skin infections in patients with sulfa allergies? (2025). Dr.Oracle. Retrieved from [Link]

  • List of 116 Urinary Tract Infection Medications Compared. (2025). Drugs.com. Retrieved from [Link]

  • What are alternative medications for treating a Urinary Tract Infection (UTI) in a patient with a Macrobid (nitrofurantoin) allergy? (2025). Dr.Oracle. Retrieved from [Link]

  • Sulfatrim Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]

  • Sulfamethoxazole-trimethoprim (Bactrim) alternatives: What can I take instead of sulfamethoxazole-trimethoprim? (2023). SingleCare. Retrieved from [Link]

  • Management of uncomplicated urinary tract infections. (2001). Infectious Disease Clinics of North America. Retrieved from [Link]

  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. (2022). Frontiers in Microbiology. Retrieved from [Link]

  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. (1957). Annals of the New York Academy of Sciences. Retrieved from [Link]

  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. (2022). Frontiers in Microbiology. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. (2024). mSystems. Retrieved from [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • m-Chlorobenzoic Acid Safety Data Sheet. (2014). National Institute of Standards and Technology. Retrieved from [Link]

  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (1989). The Journal of Infectious Diseases. Retrieved from [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • THE IN VITRO AND IN VIVO EFFECT OF SULFONAMIDES UPON THE STREPTOCOCCAL ANTIFIBRINOLYSIN TEST. (1941). The Journal of Clinical Investigation. Retrieved from [Link]

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  • Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. (n.d.). US EPA. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Chloro-2-(methylsulfonamido)benzoic Acid

As researchers and scientists in the dynamic field of drug development, our work necessitates the use of a wide array of novel chemical entities. Among these is 5-Chloro-2-(methylsulfonamido)benzoic acid, a compound whos...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our work necessitates the use of a wide array of novel chemical entities. Among these is 5-Chloro-2-(methylsulfonamido)benzoic acid, a compound whose structural motifs—a halogenated aromatic ring and a sulfonamide group—demand a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the preservation of our environment.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 5-Chloro-2-(methylsulfonamido)benzoic acid (CAS No. 89979-12-4) was not publicly available.[1][2][3][4] The following procedures are therefore based on the known hazards of structurally related compounds, including halogenated organic compounds and sulfonamides. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on its chemical structure, 5-Chloro-2-(methylsulfonamido)benzoic acid should be handled with the assumption that it may possess the following risks:

  • Skin and Eye Irritation: Similar chlorinated and sulfonated compounds are known to cause skin and eye irritation.[5][6]

  • Respiratory Irritation: As a solid, inhalation of dust particles may cause respiratory tract irritation.[6]

  • Toxicity upon Combustion: Halogenated organic compounds can produce toxic and corrosive gases, such as hydrogen chloride, nitrogen oxides, and sulfur oxides, upon combustion.[5]

  • Environmental Hazard: Sulfonamides can have a negative impact on microbial populations in the environment.[7] Therefore, this compound must not be disposed of down the drain.[8]

To mitigate these risks, the following PPE is mandatory when handling 5-Chloro-2-(methylsulfonamido)benzoic acid and its waste:

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential irritation.
Body Protection A properly fastened lab coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a risk of generating dust.

Part 2: Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are paramount to a safe laboratory environment. Follow these steps meticulously:

Step 1: Waste Container Selection and Labeling

  • Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with halogenated organic waste, such as high-density polyethylene (HDPE).

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste 5-Chloro-2-(methylsulfonamido)benzoic acid"

    • The primary hazards: "Irritant," "Halogenated Organic"

    • The accumulation start date.

    • Your name and laboratory information.

Step 2: Waste Segregation and Accumulation

  • Segregate Halogenated Waste: It is critical to collect halogenated organic waste separately from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous chemical reactions.

  • Solid Waste: Collect solid 5-Chloro-2-(methylsulfonamido)benzoic acid waste, including contaminated weighing paper and gloves, directly into the labeled hazardous waste container.

  • Contaminated Solvents: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated hazardous waste.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

Step 3: Spill Management

In the event of a spill, prompt and correct action is essential:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Waste: Carefully sweep the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Step 4: Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.

  • Arrange for Pickup: Once the container is full, or as per your institution's guidelines, arrange for a hazardous waste pickup through your EHS department.

Part 3: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Chloro-2-(methylsulfonamido)benzoic acid.

DisposalWorkflow start Start: Generation of 5-Chloro-2-(methylsulfonamido)benzoic acid waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Step 2: Select & Label 'Halogenated Organic Waste' Container ppe->waste_container is_spill Is this a spill? waste_container->is_spill collect_waste Step 3A: Collect Waste in Designated Container is_spill->collect_waste No spill_protocol Step 3B: Follow Spill Management Protocol is_spill->spill_protocol Yes store_waste Step 4: Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste spill_protocol->store_waste ehs_pickup Step 5: Arrange for Pickup by EHS Department store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Chloro-2-(methylsulfonamido)benzoic acid

For professionals in the vanguard of pharmaceutical research and development, the introduction of novel chemical entities into the workflow is a routine yet critical undertaking. 5-Chloro-2-(methylsulfonamido)benzoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and development, the introduction of novel chemical entities into the workflow is a routine yet critical undertaking. 5-Chloro-2-(methylsulfonamido)benzoic acid, a substituted aromatic acid, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a chlorinated aromatic ring, a carboxylic acid, and a sulfonamide group—necessitate a rigorous and informed approach to laboratory safety.

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 5-Chloro-2-(methylsulfonamido)benzoic acid. The protocols herein are synthesized from established best practices for analogous chemical structures, providing a robust safety directive in the absence of a compound-specific Safety Data Sheet (SDS). Our core principle is that a well-informed researcher is a safe and effective researcher.

Proactive Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with 5-Chloro-2-(methylsulfonamido)benzoic acid is the foundation of a safe experimental workflow. Based on its constituent functional groups, the following hazards should be anticipated:

  • Skin and Eye Irritation: As with many benzoic acid derivatives, this compound is likely to be an irritant upon contact with skin and eyes.[1][2][3] Prolonged or repeated exposure may lead to dermatitis.[1]

  • Respiratory Tract Irritation: As a solid, the compound can form dust, which, if inhaled, may cause irritation to the respiratory tract.[1][3]

  • Potential for Skin Sensitization: The presence of the sulfonamide moiety introduces a risk of allergic skin reactions (hypersensitivity).[4][5][6] While the exact sensitization potential of this compound is not known, it is prudent to handle it as a potential skin sensitizer.

Due to the chlorinated nature of the molecule, it is classified as a halogenated organic compound, which requires specific disposal considerations to prevent environmental contamination.[7][8][9][10]

Summary of Anticipated Hazards and Protective Measures
Hazard CategoryPotential EffectPrimary Protective Measure
Eye Contact Serious eye irritation or damage.[1]ANSI Z87.1 compliant safety goggles or a face shield.[7]
Skin Contact Skin irritation, potential for allergic reaction.[1][5]Chemical-resistant gloves (Nitrile recommended) and a fully buttoned lab coat.
Inhalation Respiratory tract irritation.[1][3]Handling within a certified chemical fume hood.
Ingestion May be harmful if swallowed.Prohibit eating, drinking, and smoking in the laboratory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is a critical control measure. The level of PPE required is dictated by the specific procedure being performed.

Foundational PPE (Required for all handling operations):
  • Eye Protection: ANSI Z87.1 compliant safety goggles are mandatory at all times.

  • Hand Protection: Nitrile gloves are the recommended minimum. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn.

Task-Specific PPE Enhancements:
TaskAdditional PPE RequiredRationale
Weighing and Aliquoting Solid Face shield over safety goggles.To protect against the accidental splash of fine powder to the face.
Dissolving and Solution Transfer Face shield over safety goggles.To provide an extra layer of protection against splashes of the chemical solution.
Large-Scale Operations (>5g) Double-gloving (e.g., two pairs of nitrile gloves).To minimize the risk of exposure from a single glove failure.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a standardized operational protocol is essential for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 5-Chloro-2-(methylsulfonamido)benzoic acid must be conducted within a certified chemical fume hood.

  • Verify Fume Hood Functionality: Before commencing work, ensure the fume hood is operational, with the sash positioned at the lowest practical height.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, and place them within the fume hood before handling the compound.

Handling the Solid Compound (Weighing and Transfer)
  • Don PPE: Put on all foundational and task-specific PPE as outlined in Section 2.

  • Minimize Dust Generation: When weighing, carefully transfer the solid using a spatula. Avoid dropping the powder from a height.

  • Containment: Perform all weighing and transfer operations over a disposable, absorbent bench liner to contain any minor spills.

Solution Preparation and Use
  • Solvent Addition: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Controlled Reactions: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential exothermic events are anticipated and controlled (e.g., via an ice bath).

Emergency Response Protocols

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes.[1] If irritation or a rash develops, seek medical attention.[5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and contained within the fume hood, use a spill kit with absorbent pads to clean the area.

    • For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 5-Chloro-2-(methylsulfonamido)benzoic acid and any materials contaminated with it must be disposed of as hazardous waste.[7][9][10]

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., reaction residues, rinsates) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][9][10]

  • Container Management: Waste containers must be kept closed except when adding waste.[9]

  • Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your EHS department for guidance.

Visualizing the Safety Workflow

To aid in the decision-making process for safe handling, the following diagram illustrates the key steps from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling & Disposal Prep 1. Assess Hazards & Review Protocol FumeHood 2. Verify Fume Hood Functionality Prep->FumeHood Gather 3. Assemble Materials & Waste Containers FumeHood->Gather BasePPE 4. Don Foundational PPE (Goggles, Lab Coat, Gloves) Gather->BasePPE Task 5. Is this a dust-generating task? BasePPE->Task FaceShield Add Face Shield Task->FaceShield Yes Handling 6. Conduct Experiment in Fume Hood Task->Handling No FaceShield->Handling Decon 7. Decontaminate Glassware (Collect Rinsate) Handling->Decon Segregate 8. Segregate Halogenated Waste Decon->Segregate Dispose 9. Follow EHS Disposal Protocol Segregate->Dispose

Caption: Workflow for the safe handling of 5-Chloro-2-(methylsulfonamido)benzoic acid.

By integrating these safety protocols into your daily laboratory practice, you can effectively mitigate the risks associated with handling 5-Chloro-2-(methylsulfonamido)benzoic acid, ensuring a safe environment for both yourself and your colleagues.

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